3-ethynyl-N-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7,10H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDNTYSWVIGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599773 | |
| Record name | 3-Ethynyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132056-23-6 | |
| Record name | 3-Ethynyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-ethynyl-N-methylaniline chemical structure and properties
An In-Depth Technical Guide to 3-Ethynyl-N-methylaniline: Synthesis, Properties, and Applications
Introduction
This compound is a versatile bifunctional organic compound that is gaining significant attention from the scientific community. Its structure, featuring a reactive terminal alkyne (ethynyl group) and a nucleophilic secondary aromatic amine (N-methylamino group) on a benzene scaffold, makes it a highly valuable building block in modern organic synthesis. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, present a detailed synthetic protocol with mechanistic rationale, explore its key reactivities, and discuss its current and potential applications in medicinal chemistry and materials science.
Molecular Structure and Identification
The core structure of this compound consists of an aniline backbone with a methyl group substituting one of the amine hydrogens and an ethynyl group located at the meta-position (C-3) of the aromatic ring. This specific arrangement of functional groups dictates its unique reactivity and utility.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 132056-23-6 | [1][2] |
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.18 g/mol | [2] |
| SMILES | CNc1cccc(c1)C#C | N/A |
| InChI Key | (Predicted) | N/A |
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from structurally related compounds and supplier information. It is crucial for researchers to handle the compound with an understanding of these characteristics.
| Property | Value / Observation | Notes and References |
| Appearance | (Predicted) Colorless to pale yellow or brown liquid/oil | Aromatic amines often darken upon exposure to air and light.[3] |
| Boiling Point | (Predicted) >200 °C | Based on related structures like N-ethyl-3-methylaniline (~221 °C).[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | Typical for aromatic amines.[4] |
| Storage Conditions | Room temperature. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) and protected from light. | [2] Light and air sensitivity is common for this class of compounds.[4][6] |
| Flash Point | (Predicted) > 60 °C | Based on 3-ethynylaniline (59 °C) and N-ethyl-3-methylaniline (~89 °C).[4] |
Synthesis and Purification
The most direct and logical synthesis of this compound involves the selective N-methylation of its readily available precursor, 3-ethynylaniline. This approach preserves the reactive ethynyl group while modifying the amine.
Synthetic Strategy: Electrophilic N-Methylation
The nitrogen atom of the primary amine in 3-ethynylaniline is nucleophilic and can readily react with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic N-H proton and the HI byproduct, driving the reaction to completion and preventing the formation of quaternary ammonium salts.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard N-methylation methodologies for aromatic amines.[7][8]
Materials:
-
3-Ethynylaniline (1.0 eq)
-
Methyl Iodide (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous (sufficient to make a 0.1-0.5 M solution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethynylaniline and anhydrous acetone under an inert atmosphere (e.g., Argon).
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The base acts as a proton scavenger and is chosen for its insolubility, which simplifies workup.
-
Addition of Methylating Agent: Add methyl iodide dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed. Using a slight excess of methyl iodide ensures complete consumption of the starting material, but a large excess should be avoided to minimize the risk of over-alkylation to the quaternary ammonium salt.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-ethynylaniline spot is consumed (typically 4-12 hours).
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium iodide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts and residual DMF if used.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
The crude this compound is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Mechanistic Pathways
The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups.
Reactivity of the Ethynyl Group
The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides. It is a cornerstone for creating extended π-conjugated systems, which are fundamental in materials science for developing organic electronics and dyes.[9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a quintessential "click chemistry" reaction, the CuAAC provides a highly efficient and regioselective pathway to form 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide.[10] This linkage is exceptionally stable and is widely used in drug discovery to link molecular fragments.
Reactivity of the N-Methylamino Group
The secondary amine is a versatile nucleophile and directing group.
-
Acylation/Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can be used to install new functional groups or to protect the amine during subsequent transformations on the ethynyl group.
-
Further Alkylation: While less reactive than the primary amine precursor, the N-methylamino group can undergo further alkylation under more forcing conditions.
Caption: Key reaction pathways for this compound.
Applications in Research and Development
The dual functionality of this compound makes it a strategic intermediate in several high-value R&D sectors.
-
Pharmaceutical and Medicinal Chemistry: This molecule is an ideal scaffold for building complex drug candidates. The aniline core can participate in hydrogen bonding with protein targets, while the ethynyl group can be used as a handle for "click" reactions to attach other pharmacophores or as a reactive group for covalent inhibitors. It is a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies.[9][11]
-
Materials Science: In the field of organic electronics, the ability of this compound to participate in Sonogashira coupling allows for the construction of well-defined conjugated polymers and oligomers.[6] These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Its derivatives are also used in the synthesis of specialty dyes.[2][6][9]
-
Agrochemicals: Aniline derivatives are foundational to many agrochemicals. The unique structure of this compound serves as a starting point for novel herbicides and fungicides, where the ethynyl group can be elaborated to tune biological activity and selectivity.[6][12]
Spectral Data and Characterization (Predicted)
For unambiguous identification, the following spectral characteristics are predicted for this compound.
| Technique | Predicted Signal | Corresponding Structural Feature |
| ¹H NMR | δ ~7.1-7.3 (m), δ ~6.6-6.8 (m) | Aromatic protons (C-H) |
| δ ~3.8-4.2 (s, broad, 1H) | Amine proton (N-H) | |
| δ ~3.0-3.1 (s, 1H) | Acetylenic proton (C≡C-H) | |
| δ ~2.8-2.9 (s, 3H) | Methyl protons (N-CH₃) | |
| ¹³C NMR | δ ~149-150 | C-N |
| δ ~110-130 | Aromatic carbons | |
| δ ~83-84 | C≡C-H | |
| δ ~76-77 | C≡C-H | |
| δ ~30-31 | N-CH₃ | |
| IR (cm⁻¹) | ~3400 (sharp, m) | N-H stretch |
| ~3300 (sharp, s) | ≡C-H stretch | |
| ~2100 (sharp, w) | C≡C stretch (alkyne) | |
| ~1600, ~1500 (s) | Aromatic C=C stretch | |
| Mass Spec (EI) | m/z = 131 (M⁺) | Molecular Ion |
Note: NMR shifts are predicted for CDCl₃ solvent. Actual values may vary.
Safety and Handling
As a member of the aromatic amine class, this compound should be handled with appropriate caution. No specific toxicology data is available, but data from related compounds like N-methylaniline and 3-ethylaniline suggests the following:
-
Hazards: Toxic if swallowed, inhaled, or in contact with skin.[13] May cause irritation to the skin, eyes, and respiratory system.[4] Prolonged or repeated exposure may lead to methemoglobinemia. Combustible liquid.[13]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[4][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.
References
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This compound hydrochloride | CAS#:1640107-21-6 | Chemsrc. Chemsrc. [Link]
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Understanding the Properties and Handling of N-Ethyl-3-methylaniline. Self-published. [Link]
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n-methylaniline - Sdfine. Sdfine. [Link]
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3-Ethynyl-4-methylaniline - MySkinRecipes. MySkinRecipes. [Link]
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Understanding the Applications of 3-Ethynylaniline Hydrochloride in Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc. Chemsrc. [Link]
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This compound - MySkinRecipes. MySkinRecipes. [Link]
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N-Methylaniline | C7H9N | CID 7515 - PubChem. National Center for Biotechnology Information. [Link]
- Synthesis of n-methylaniline - Google Patents.
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Preparation of N-methylaniline - PrepChem.com. PrepChem.com. [Link]
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N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Self-published. [Link]
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Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations - SciSpace. SciSpace. [Link]
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Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? - Chegg. Chegg. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Ethynyl-N-methylaniline
This guide provides a comprehensive overview of the synthetic strategies for preparing 3-ethynyl-N-methylaniline, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for the synthesis of the necessary precursors, and outline the final coupling step to yield the target molecule.
Introduction and Retrosynthetic Analysis
This compound is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and functional materials.[1] Its structure, featuring a reactive terminal alkyne and a nucleophilic secondary amine, allows for diverse downstream chemical transformations. A logical retrosynthetic analysis of this compound points to a disconnection at the aryl-alkyne C-C bond, suggesting a cross-coupling strategy. The Sonogashira coupling is the premier choice for this transformation, necessitating a halo-substituted N-methylaniline and a suitable source of the ethynyl group.
To this end, our synthetic approach will focus on two key stages:
-
Synthesis of the Precursor: The preparation of 3-iodo-N-methylaniline.
-
The Core Coupling Reaction: The palladium/copper-catalyzed Sonogashira coupling of 3-iodo-N-methylaniline with a protected acetylene source, followed by deprotection.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: 3-Iodo-N-methylaniline
The synthesis of 3-iodo-N-methylaniline can be efficiently achieved through the N-methylation of commercially available 3-iodoaniline. This transformation is crucial for introducing the methyl group onto the aniline nitrogen, a key structural feature of our target molecule.
N-Methylation of 3-Iodoaniline
A straightforward and effective method for the N-methylation of anilines involves the use of an alkylating agent, such as methyl iodide, in the presence of a suitable base.
Experimental Protocol:
-
To a solution of 3-iodoaniline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure proper dispersion.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirring suspension.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-N-methylaniline.[2]
The Core Reaction: Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for our synthesis.
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles: one for palladium and one for copper.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol for the Synthesis of this compound
A two-step, one-pot procedure is often employed, where the coupling is performed with trimethylsilylacetylene (TMSA) followed by in-situ deprotection of the silyl group.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-Iodo-N-methylaniline | 233.05 | 1.0 | 1.0 |
| Trimethylsilylacetylene (TMSA) | 98.22 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent |
| Tetrabutylammonium fluoride (TBAF) | 261.46 | 1.1 | 1.1 |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodo-N-methylaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine and tetrahydrofuran as the solvent system.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion of the coupling reaction, add a 1M solution of TBAF in THF (1.1 eq) to the reaction mixture to effect the desilylation.
-
Stir for an additional 1-2 hours at room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[2][5]
Purification and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.
-
Column Chromatography: The primary method for purification, typically using a silica gel stationary phase and a mixture of hexanes and ethyl acetate as the mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic C≡C-H and N-H stretching frequencies.
Safety Considerations
-
Halogenated Compounds: 3-Iodoaniline and 3-iodo-N-methylaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Triethylamine is corrosive and flammable, while THF is a flammable peroxide-former. Handle with care in a fume hood.
-
Alkynes: Trimethylsilylacetylene is flammable and should be handled under an inert atmosphere.
Conclusion
The synthesis of this compound is a robust and reproducible process, primarily relying on the well-established Sonogashira cross-coupling reaction. The preparation of the 3-iodo-N-methylaniline precursor via N-methylation of 3-iodoaniline is a straightforward initial step. The subsequent palladium/copper-catalyzed coupling with a protected alkyne source provides an efficient route to the desired product. This guide provides the fundamental knowledge and practical protocols for researchers and scientists to successfully synthesize this valuable chemical intermediate.
References
- Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(12), 3249–3255*.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Reddy, K. R., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(17), 6773–6780*.
- Gholinejad, M., & Nájera, C. (2015). Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling. Ultrasonics Sonochemistry, 22, 365-370.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Ethynyl-4-methylaniline. Retrieved from [Link]
- Ruczynski, J., & Brzezinski, J. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Molecules, 26(11), 3169.
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Spectral Data for 3-ethynyl-N-methylaniline: Information Not Available
A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-ethynyl-N-methylaniline has yielded no specific spectral information for this compound.
Despite extensive queries, publicly available chemical databases and scientific literature do not currently provide the requested experimental spectra. The search results consistently returned data for structurally related but distinct molecules, including:
-
3-Ethylaniline: Lacks the N-methyl and ethynyl groups.
-
N-Methylaniline: Lacks the 3-ethynyl substituent.
-
N-Ethyl-3-methylaniline: Possesses an N-ethyl and a 3-methyl group instead of the required N-methyl and 3-ethynyl groups.
-
3-Ethynyl-4-methylaniline: Features a methyl group at the 4-position of the aniline ring.
While the spectral data of these related compounds can offer some predictive insights into the expected spectral features of this compound, they are not a substitute for the actual experimental data. For instance, one would anticipate characteristic signals for the ethynyl proton and carbon in the ¹H and ¹³C NMR spectra, a distinctive C≡C bond stretching vibration in the IR spectrum, and a specific molecular ion peak in the mass spectrum. However, without the actual data, a detailed analysis and the creation of an in-depth technical guide as requested is not feasible.
Researchers, scientists, and drug development professionals seeking this information are advised to consult specialized, proprietary chemical libraries or consider the synthesis and subsequent spectral characterization of this compound to obtain the required data.
An In-depth Technical Guide to 3-Ethynyl-N-methylaniline (CAS No. 132056-23-6)
This guide provides a comprehensive overview of 3-Ethynyl-N-methylaniline, a versatile building block for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, synthesis and reactivity, key applications in organic synthesis and materials science, as well as safety, handling, and supplier information.
Introduction
This compound, with the CAS number 132056-23-6, is an aromatic organic compound featuring both a secondary amine (N-methylaniline) and a terminal alkyne (ethynyl) group. This bifunctionality makes it a highly valuable intermediate in the synthesis of complex organic molecules. The presence of the reactive ethynyl group allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, while the nucleophilic secondary amine can be utilized for further functionalization or to modulate the electronic properties of the molecule. This unique combination of reactive sites has led to its application in the development of novel pharmaceuticals, functional polymers, and advanced materials.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is readily available, other properties may be estimated or derived from analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 132056-23-6 | [2][3] |
| Chemical Name | This compound | [2][4] |
| Synonyms | Benzenamine, 3-ethynyl-N-methyl- | [2] |
| Molecular Formula | C₉H₉N | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| SMILES | CNC1=CC=CC(=C1)C#C | [4] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Synthesis and Reactivity
The synthesis of this compound can be envisioned through several synthetic routes, typically involving the introduction of the ethynyl group onto a pre-functionalized aniline derivative or the N-methylation of 3-ethynylaniline.
The reactivity of this compound is dominated by the chemistry of its two functional groups: the terminal alkyne and the N-methylaniline moiety.
Sonogashira Coupling
The terminal alkyne is a prime substrate for the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general workflow for a Sonogashira coupling involving this compound is depicted below.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine).
-
To the stirred solution, add this compound (1.1-1.5 eq).
-
The reaction mixture is typically stirred at room temperature or heated until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography.
Note: Reaction conditions should be optimized for each specific substrate.
Azide-Alkyne "Click" Chemistry
The terminal alkyne of this compound is also a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[7][8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent system, often a mixture of t-butanol and water.
-
Add a solution of copper(II) sulfate (1-5 mol%) and a reducing agent, such as sodium ascorbate (5-10 mol%), to generate the active Cu(I) catalyst in situ.
-
The reaction is typically stirred at room temperature and proceeds to completion within a few hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, an extractive workup followed by purification is performed.
Applications
The unique structural features of this compound make it a valuable building block in several areas of research and development.
Drug Discovery and Development
The N-methylaniline scaffold is present in numerous biologically active compounds, and the ethynyl group serves as a versatile handle for introducing molecular diversity.[9][10] Through Sonogashira coupling and click chemistry, complex molecules with potential therapeutic applications can be synthesized. For instance, the related compound 3-ethynylaniline is a key intermediate in the synthesis of the anticancer drug erlotinib.[11] The ability to readily form stable triazole linkages via click chemistry is particularly advantageous for creating bioconjugates and developing targeted drug delivery systems.[12][13]
Materials Science and Polymer Chemistry
The bifunctionality of this compound and its analogs is leveraged in the synthesis of advanced polymers and materials. The ethynyl group can undergo polymerization or cross-linking to form materials with high thermal stability and desirable mechanical properties, suitable for applications in aerospace and electronics.[2] The resulting conjugated polymers are also of interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] Furthermore, the aniline moiety can be utilized in the synthesis of dyes and pigments.[1]
Safety and Handling
General Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
-
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep in a dark place under an inert atmosphere.[4]
Suppliers
This compound is available from several chemical suppliers that specialize in research and development chemicals. When sourcing this compound, it is advisable to request a certificate of analysis (CoA) to verify its purity and identity.
References
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ChemBuyersGuide.com, Inc. Atomax Chemicals Co., Ltd. (Page 498). Available from: [Link]
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ChemBuyersGuide.com, Inc. Angene International Limited (Page 930). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 3-Ethynylaniline Hydrochloride in Fine Chemical Synthesis. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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DergiPark. The Use of Click Chemisty in Drug Development Applications. Available from: [Link]
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reactivity of the ethynyl group in 3-ethynyl-N-methylaniline
An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 3-Ethynyl-N-methylaniline
Authored by a Senior Application Scientist
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, featuring a nucleophilic N-methylamino group and a reactive terminal alkyne on an aromatic scaffold, presents a unique electronic and steric environment. This guide provides an in-depth exploration of the reactivity of the ethynyl group, influenced by the meta-positioned N-methylamino substituent. We will dissect key transformations, including palladium-catalyzed cross-coupling, cycloaddition reactions, and polymerization, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Electronic and Steric Profile
The reactivity of the terminal alkyne in this compound is fundamentally governed by the electronic interplay with the N-methylamino group. The amino group is a moderate electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. While this effect is strongest at the ortho and para positions, its inductive influence is felt throughout the molecule. This has two primary consequences for the ethynyl moiety:
-
Increased Nucleophilicity: The overall electron-rich nature of the molecule enhances the nucleophilicity of the π-system of the alkyne, making it more susceptible to attack by certain electrophiles.
-
Modulation of Acidity: The terminal alkyne proton (pKa ≈ 25 in DMSO) remains sufficiently acidic to be deprotonated by common bases, forming a potent acetylide nucleophile, which is crucial for many C-C bond-forming reactions. The EDG at the meta position has a minor electronic effect on this acidity compared to a para substituent.
This balance of properties makes the ethynyl group a versatile handle for a wide array of chemical transformations.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is arguably the most powerful and widely utilized reaction for terminal alkynes, forming a carbon-carbon bond between the alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp2-hybridized carbon).[3][4][5] This reaction is catalyzed by a palladium-copper system and proceeds under mild conditions, making it exceptionally valuable in complex molecule synthesis.[5][6]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[5]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X). The terminal alkyne, activated by the copper catalyst, then transfers to the palladium center in a transmetalation step. Reductive elimination from the resulting complex yields the coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex than the alkyne itself, facilitating the crucial transmetalation step.
The N-methylamino group on the aniline ring can potentially coordinate with the palladium catalyst. While this can sometimes lead to catalyst deactivation, the use of bulky phosphine ligands can mitigate this effect and stabilize the catalyst.[7]
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-iodotoluene)
-
Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.1 eq) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Potential Cause | Proposed Solution | Reference |
| High yield of homocoupled diyne | Oxygen contamination; Copper-catalyzed side reaction | Ensure strict anaerobic conditions by degassing solvents. Consider a copper-free protocol. Add the alkyne slowly to keep its concentration low. | [7] |
| Low conversion / Sluggish reaction | Catalyst deactivation by the amino group; Insufficient temperature | Use bulky phosphine or NHC ligands to stabilize the palladium catalyst. Increase the reaction temperature, especially for less reactive aryl bromides or chlorides. | [6][7] |
| Reaction fails to initiate | Poor quality reagents or catalyst | Use freshly purified solvents and bases. Ensure the palladium catalyst is active. | [4] |
Cycloaddition Reactions: The Power of "Click" Chemistry
The terminal ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Mechanistic Rationale
In the presence of a Cu(I) catalyst, the terminal alkyne and an organic azide react to form a stable triazole ring. The reaction is believed to proceed through the formation of a copper acetylide, which then reacts with the azide. The N-methylamino group generally does not interfere with this transformation, showcasing the high functional group tolerance of the reaction. Other cycloaddition pathways, such as [3+3] cycloadditions, have also been explored with ethynyl precursors to generate complex heterocyclic systems like 1,2,4-triazinane derivatives.[8][9][10]
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The Ascendant Monomer: A Technical Guide to the Applications of 3-Ethynyl-N-Methylaniline in Advanced Materials Science
Abstract
The confluence of aromatic and acetylenic functionalities within a single molecular architecture presents a fertile ground for the development of next-generation polymers and functional materials. 3-Ethynyl-N-methylaniline, a bespoke monomer, stands at the forefront of this innovation. Its unique trifecta of an aromatic ring, a reactive ethynyl group, and an N-methylated amine offers a nuanced platform for creating materials with exceptional thermal stability, tailored electronic properties, and robust mechanical performance. This technical guide synthesizes the latent potential of this compound in materials science, providing researchers and industry professionals with a comprehensive overview of its synthesis, polymerization pathways, and prospective applications in high-performance sectors. We will delve into the mechanistic underpinnings of its reactivity and present field-proven insights to guide the exploration of this versatile building block.
Introduction: The Strategic Advantage of this compound
The quest for advanced materials with superior performance characteristics is a perpetual driver of innovation in chemistry and materials science. Monomers that possess multiple, distinct reactive sites are particularly valuable as they allow for the construction of complex, highly-functionalized polymeric structures. While aniline and its derivatives have long been foundational in the synthesis of dyes, pharmaceuticals, and polymers, the incorporation of an ethynyl group introduces a powerful tool for crosslinking and conjugation.[1][2]
This compound emerges as a strategically significant monomer due to the interplay of its constituent functional groups:
-
The Aniline Core: Provides a robust aromatic backbone, contributing to thermal stability and offering sites for electrophilic substitution, thereby allowing for further functionalization.
-
The N-Methyl Group: Unlike its primary amine counterpart, 3-ethynylaniline, the N-methyl group in this compound modifies the electronic properties and reactivity of the amine nitrogen. This can influence polymerization kinetics, solubility of the resulting polymers, and the final material's morphology.
-
The Ethynyl Group: This terminal alkyne is the cornerstone of this compound's versatility. It can undergo a variety of reactions, most notably thermal or catalytic cyclotrimerization and polymerization, leading to highly cross-linked, three-dimensional networks.[3] This moiety is also key to creating conjugated backbones for electronic applications.
This guide will explore how these features can be harnessed to create a new generation of materials for demanding applications.
Synthesis and Physicochemical Properties
While specific synthesis routes for this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from standard organic chemistry principles, likely involving the Sonogashira coupling of a protected 3-iodo-N-methylaniline with a suitable acetylene source.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Materials Science |
| Molecular Formula | C₉H₉N | Provides the basic building block for polymerization. |
| Molecular Weight | 131.18 g/mol | Influences stoichiometry in polymerization reactions. |
| Boiling Point | Estimated >200 °C | A high boiling point is indicative of thermal stability. |
| Solubility | Soluble in organic solvents | Facilitates solution-based processing and polymerization. |
Polymerization Pathways and Mechanistic Insights
The dual functionality of this compound allows for several polymerization strategies, each yielding materials with distinct properties.
Oxidative Polymerization of the Aniline Moiety
Similar to aniline and its N-substituted derivatives, this compound can undergo oxidative polymerization to form a poly(N-methylaniline) backbone with pendant ethynyl groups.[4][5]
Experimental Protocol: Oxidative Polymerization of this compound
-
Monomer Dissolution: Dissolve a precise amount of this compound in a 1 M solution of a suitable acid (e.g., hydrochloric acid or p-toluenesulfonic acid) within a reaction vessel. The acid acts as a dopant and provides the reaction medium.
-
Cooling: Cool the solution to 0-5 °C in an ice bath under constant stirring to control the reaction exotherm.
-
Initiator Preparation: Separately, dissolve a stoichiometric amount of an oxidizing agent, such as ammonium persulfate (APS), in a 1 M acid solution and cool to 0-5 °C.
-
Initiation: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. A color change to dark green or black typically indicates the onset of polymerization.
-
Polymerization: Continue stirring the reaction mixture at 0-5 °C for a predetermined period (e.g., 2-24 hours) to achieve the desired molecular weight.
-
Isolation: Collect the resulting polymer precipitate by filtration and wash thoroughly with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Causality Behind Experimental Choices:
-
Acidic Medium: The acidic environment protonates the nitrogen atom, increasing the monomer's solubility and facilitating the formation of radical cations, which are key intermediates in the polymerization process.
-
Low Temperature: The polymerization of anilines is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent over-oxidation, and obtain a polymer with a well-defined structure and higher molecular weight.
-
Stoichiometric Control: The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization yield, molecular weight, and the electrical conductivity of the final polymer.[5]
Diagram: Oxidative Polymerization Workflow
Caption: Workflow for the oxidative polymerization of this compound.
Thermal Cross-linking of the Ethynyl Groups
The pendant ethynyl groups on the poly(this compound) backbone provide a mechanism for post-polymerization cross-linking. Upon heating, these groups can undergo complex reactions, including cyclotrimerization to form aromatic linkages and other addition reactions, resulting in a highly cross-linked, thermoset material.
Experimental Protocol: Thermal Curing of Poly(this compound)
-
Sample Preparation: Prepare a film or pellet of the synthesized poly(this compound).
-
Curing: Place the sample in a programmable oven or a differential scanning calorimeter (DSC).
-
Heating Program: Heat the sample under an inert atmosphere (e.g., nitrogen or argon) using a controlled temperature ramp (e.g., 10 °C/min) to a final curing temperature, typically in the range of 200-350 °C. The exact temperature will depend on the desired degree of cross-linking.
-
Isothermal Hold: Hold the sample at the final curing temperature for a specified duration (e.g., 1-4 hours) to ensure complete cross-linking.
-
Cooling: Allow the sample to cool slowly to room temperature.
Diagram: Thermal Cross-linking Mechanism
Sources
An In-Depth Technical Guide to 3-Ethynyl-N-methylaniline: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-ethynyl-N-methylaniline, a versatile aromatic amine derivative. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's historical context, detailed synthetic methodologies, physicochemical properties, and potential applications. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights essential for its effective utilization in a laboratory setting.
Introduction and Historical Context
This compound, with the chemical formula C₉H₉N, belongs to the class of ethynylated aromatic amines. These compounds are characterized by the presence of a reactive terminal alkyne group and a nucleophilic secondary amine on an aromatic scaffold. This dual functionality makes them valuable building blocks in organic synthesis, particularly for the construction of complex heterocyclic systems and functionalized polymers.
While the broader class of N-methylanilines has a rich history dating back to the dawn of the synthetic dye industry with William Henry Perkin's discovery of mauveine from aniline in 1856, the specific history of this compound is less documented in seminal, publicly accessible literature.[1] Its emergence is intrinsically linked to the development of powerful cross-coupling reactions, most notably the Sonogashira coupling, which was first reported in 1975.[2] This reaction provided a reliable method for the introduction of the ethynyl moiety onto an aromatic ring, paving the way for the synthesis and exploration of a wide array of ethynylated anilines, including the N-methylated derivative. The primary impetus for the synthesis of such compounds has been their utility as intermediates in the preparation of pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use and characterization.
| Property | Value | Source |
| CAS Number | 132056-23-6 | [3] |
| Molecular Formula | C₉H₉N | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) | Inferred |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the N-H proton, and the acetylenic proton. The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The N-methyl group will present as a singlet around δ 2.8-3.0 ppm. The acetylenic proton will be a singlet at approximately δ 3.0-3.2 ppm, and the N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display characteristic peaks for the aromatic carbons, the N-methyl carbon, and the two acetylenic carbons. The aromatic carbons will resonate in the region of δ 110-150 ppm. The N-methyl carbon will be observed around δ 30-35 ppm. The two sp-hybridized carbons of the alkyne will appear at approximately δ 80 and 85 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A weaker absorption for the C≡C triple bond stretch will be present around 2100 cm⁻¹. The N-H stretch of the secondary amine will be visible as a medium-intensity band in the region of 3350-3450 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 131.
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound is through a Sonogashira cross-coupling reaction. This powerful method involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[2][6][7] In this case, the synthesis would proceed by coupling a suitable terminal alkyne source with a 3-halo-N-methylaniline derivative.
Retrosynthetic Analysis
A retrosynthetic analysis points to two primary starting materials: a 3-halo-N-methylaniline and a protected or unprotected acetylene source. The most common halogenated precursor would be 3-iodo-N-methylaniline due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.
Caption: Retrosynthetic approach to this compound.
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of this compound from 3-iodo-N-methylaniline and ethynyltrimethylsilane, followed by deprotection. The use of a silyl-protected alkyne is a common strategy to prevent the self-coupling of the terminal alkyne (Glaser coupling).
Step 1: Synthesis of 3-Iodo-N-methylaniline
The starting material, 3-iodo-N-methylaniline (CAS: 61829-42-3), can be synthesized from 3-iodoaniline through N-methylation.[8] Various methods for N-methylation of anilines are known, including reductive amination with formaldehyde or reaction with methylating agents like dimethyl sulfate or methyl iodide.[9][10][11][12]
Step 2: Sonogashira Coupling of 3-Iodo-N-methylaniline with Ethynyltrimethylsilane
Caption: Workflow for the Sonogashira coupling step.
Materials:
-
3-Iodo-N-methylaniline
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add 3-iodo-N-methylaniline (1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL per mmol of 3-iodo-N-methylaniline) and distilled triethylamine (2.0 eq) via syringe.
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir under argon for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)-N-methylaniline, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. Therefore, the reaction is carried out under an inert atmosphere of argon or nitrogen.
-
Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[2]
-
Triethylamine: This base serves to neutralize the hydroiodic acid (HI) that is formed during the reaction, regenerating the active catalyst. It also acts as a solvent.
-
Excess Alkyne: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.
Step 3: Deprotection of the Silyl Group
Caption: Deprotection step to yield the final product.
Materials:
-
3-((Trimethylsilyl)ethynyl)-N-methylaniline
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol
-
THF
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)-N-methylaniline in a mixture of methanol and THF (1:1).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
The final product can be further purified by column chromatography if necessary.
Applications in Research and Development
While specific, large-scale industrial applications of this compound are not widely documented, its structure makes it a highly valuable intermediate in several areas of chemical research and drug discovery.
-
Medicinal Chemistry: The ethynyl and N-methylaniline moieties are present in numerous biologically active compounds. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are important pharmacophores. The N-methylaniline scaffold is found in various kinase inhibitors and other therapeutic agents. Therefore, this compound serves as a versatile building block for the synthesis of novel drug candidates.
-
Materials Science: Ethynylated aromatic compounds are precursors to conjugated polymers with interesting electronic and optical properties. The polymerization of this compound can lead to materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The N-methylamino group can be used to tune the electronic properties of the resulting polymer.
-
Agrochemicals: Aniline derivatives are a cornerstone of the agrochemical industry. The introduction of an ethynyl group can modulate the biological activity and metabolic stability of potential herbicides, fungicides, and insecticides.
Conclusion
This compound represents a synthetically valuable molecule whose full potential is still being explored. Its efficient synthesis via the Sonogashira coupling reaction makes it an accessible building block for a wide range of applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this versatile compound in their scientific endeavors. Further research into the applications of this compound is warranted and is expected to uncover novel materials and therapeutic agents.
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Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline | Request PDF. (n.d.). Retrieved from [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020). ACS Omega, 5(25), 15357–15368. [Link]
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Sonogashira coupling. (2023, December 19). In Wikipedia. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2465. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15429–15440. [Link]
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Synthesis of N-methylaniline over molecular sieve catalysts | Request PDF. (n.d.). Retrieved from [Link]
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Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry, 16, 188–196. [Link]
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Preparation of N-methylaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2020). Molecules, 25(19), 4573. [Link]
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3-Iodo-N-methylaniline. (n.d.). Lead Sciences. Retrieved from [Link]
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- 12. prepchem.com [prepchem.com]
A Theoretical and Computational Exploration of 3-Ethynyl-N-methylaniline: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 3-ethynyl-N-methylaniline, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and extensive theoretical data on this specific molecule are nascent, this document synthesizes established computational methodologies applied to analogous structures, such as N-methylaniline and ethynyl aniline derivatives. By leveraging density functional theory (DFT) and other ab initio methods, we delineate a robust protocol for predicting its structural, electronic, spectroscopic, and reactive properties. This guide is intended to empower researchers, scientists, and drug development professionals to computationally model and rationally design novel therapeutics and functional materials based on the this compound scaffold.
Introduction: The Scientific Imperative
This compound is a fascinating bifunctional molecule, integrating the electron-donating N-methylamino group and the versatile ethynyl moiety on an aromatic ring. This unique combination imparts a rich chemical reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals and advanced polymers.[1][2][3] The ethynyl group, in particular, is a key functional handle for bioorthogonal chemistry and click reactions, enabling the facile construction of complex molecular architectures.[4] Furthermore, aniline derivatives are well-established pharmacophores, and understanding their metabolic fate is crucial in drug development.[5][6]
Theoretical calculations offer a powerful, cost-effective, and time-efficient avenue to explore the molecular properties and reactivity of this compound at the atomic level. By predicting its behavior before engaging in extensive synthetic and experimental work, we can accelerate the discovery and development of novel applications. This guide provides the foundational knowledge and practical protocols to achieve this.
Core Principles of Computational Investigation
The theoretical investigation of this compound hinges on the principles of quantum mechanics, where the electronic structure and energy of the molecule are calculated to derive its properties. Density Functional Theory (DFT) has emerged as the workhorse for such studies on medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[7][8]
The Power of Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while often providing results comparable to more demanding ab initio methods. A popular and reliable functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[8][9]
Choosing the Right Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. The choice of basis set directly impacts the accuracy of the calculation. For molecules like this compound, Pople-style basis sets such as 6-31G(d) or the more flexible 6-311++G(d,p) are commonly employed. The latter includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[10]
Workflow for Theoretical Calculations
A systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram outlines the key steps in the theoretical investigation of this compound.
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Predicted Molecular Geometry and Structural Parameters
The first step in any theoretical study is to determine the equilibrium geometry of the molecule. This is achieved through a geometry optimization calculation, which finds the minimum energy conformation of the molecule. For this compound, the key structural parameters of interest are the bond lengths, bond angles, and dihedral angles, particularly around the amino and ethynyl groups.
Table 1: Predicted Key Structural Parameters for this compound (Based on Analogy)
| Parameter | Predicted Value (Å or °) | Rationale |
| C-N Bond Length | ~1.39 | Partial double bond character due to lone pair delocalization. |
| C≡C Bond Length | ~1.21 | Characteristic of a carbon-carbon triple bond. |
| C-C≡C Bond Angle | ~178 | Nearly linear geometry of the ethynyl group. |
| C-N-C (methyl) Bond Angle | ~120 | sp²-like hybridization of the nitrogen atom. |
Electronic Properties and Reactivity Insights
The electronic properties of a molecule are paramount to understanding its reactivity and potential applications. Key descriptors derived from theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich N-methylaniline moiety, while the LUMO may have significant contributions from the ethynyl group and the aromatic ring.
Caption: A conceptual diagram of Frontier Molecular Orbitals (FMOs).
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.
Table 2: Key Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
These descriptors are invaluable for predicting how this compound will interact with other molecules, for instance, in a biological system or a chemical reaction.
Predicted Spectroscopic Signatures
Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for the identification and characterization of this compound.
Vibrational Spectroscopy (Infrared - IR)
Frequency calculations not only confirm that the optimized geometry is a true minimum on the potential energy surface but also provide the vibrational frequencies and their corresponding IR intensities. Key vibrational modes to look for in the IR spectrum of this compound would include the N-H stretch (if present, though in N-methylaniline it is a C-N-H bend), C-N stretching, aromatic C-H stretching, and the characteristic C≡C and ≡C-H stretches of the ethynyl group. Theoretical spectra can be compared with experimental data for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with reasonable accuracy. This is particularly useful for assigning complex spectra and for studying the effects of substituents on the electronic environment of the nuclei. For this compound, it would be interesting to predict the chemical shifts of the aromatic protons and carbons, the methyl protons and carbon, and the ethynyl proton and carbons.
Potential Applications in Drug Development and Materials Science
The insights gained from theoretical calculations on this compound can directly inform its application in various fields.
-
Drug Discovery: By understanding its electronic properties and reactivity, medicinal chemists can design more effective drug candidates. For instance, the ethynyl group can be used as an anchor for covalent inhibitors or for attaching the molecule to a larger scaffold via click chemistry. The N-methylaniline core is a common feature in many biologically active compounds.[6][12]
-
Materials Science: The ability of the ethynyl group to undergo polymerization and cross-linking reactions makes this compound a promising monomer for the synthesis of advanced polymers with interesting electronic and thermal properties.[1] Theoretical calculations can help in predicting the properties of these resulting polymers.
Methodological Protocol: A Step-by-Step Guide
This section provides a generalized, step-by-step protocol for performing DFT calculations on this compound using a common quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Molecular Structure Input:
-
Build the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).
-
-
Input File Preparation:
-
Specify the desired level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p)).
-
Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).
-
Include keywords for geometry optimization (Opt), frequency calculation (Freq), and NMR prediction (NMR).
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry software.
-
Monitor the progress of the calculation, ensuring it converges to a stable solution.
-
-
Analysis of Output:
-
Geometry Optimization: Verify that the optimization converged successfully and that there are no imaginary frequencies in the frequency calculation output.
-
Electronic Properties: Extract the HOMO and LUMO energies and visualize the corresponding molecular orbitals.
-
Spectroscopic Data: Analyze the calculated IR frequencies and intensities, and the predicted NMR chemical shifts. Compare with any available experimental data.
-
Thermodynamic Data: Extract the calculated enthalpy, Gibbs free energy, and other thermodynamic properties.
-
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the computational investigation of this compound. By employing DFT calculations, researchers can gain deep insights into its structural, electronic, and spectroscopic properties, thereby guiding its synthesis and application in drug discovery and materials science.
Future theoretical work could explore the excited state properties of this molecule to understand its photophysical behavior, investigate its reactivity in specific chemical transformations through transition state calculations, and model its interactions with biological targets such as enzymes or receptors. The synergy between such theoretical predictions and experimental validation will undoubtedly accelerate the realization of the full potential of this compound.
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Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor - ResearchGate. [Link]
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Methodological & Application
Application Note: A Practical Guide to the Sonogashira Coupling of 3-Ethynyl-N-methylaniline with Aryl Halides
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[3][4] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1]
This application note provides a detailed protocol and in-depth technical guidance for the Sonogashira coupling of 3-ethynyl-N-methylaniline with various aryl halides. Molecules derived from this specific building block are of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step experimental protocol, and provide a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible results.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] While copper-free variants exist to circumvent specific side reactions, the classical Pd/Cu system remains highly efficient and widely used.[1][6]
-
The Palladium Cycle : The cycle begins with a catalytically active 14-electron Pd(0) species. This species undergoes oxidative addition with the aryl halide (Ar-X) to form a square planar Pd(II) complex. This is often the rate-limiting step of the reaction.[5]
-
The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne. In the presence of an amine base, the terminal proton of the alkyne is abstracted, forming a copper(I) acetylide intermediate.[2][5] This step is crucial as it activates the alkyne for the subsequent step.
-
Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) salt. This step is known as transmetalation.[2][7]
-
Reductive Elimination : The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination. This final step forms the desired aryl-alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: Dual catalytic cycle of the Sonogashira coupling reaction.
Key Considerations for Aniline Substrates
While the Sonogashira coupling is robust, substrates containing coordinating groups like the N-methylaniline moiety require special attention.
-
Catalyst Inhibition : The lone pair on the nitrogen atom of the aniline can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, manifesting as a sluggish or incomplete reaction. The formation of palladium black, a sign of catalyst decomposition, can sometimes be observed.[9]
-
Ligand Selection : To mitigate catalyst deactivation, the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands is recommended.[2][9] These ligands can stabilize the palladium catalyst, promoting the desired catalytic cycle over off-cycle deactivation pathways.
-
Base Selection : The choice of base is critical. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used in excess, often serving as both the base and a co-solvent.[1][5] It neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[5] Ensure the amine is anhydrous and freshly distilled if necessary, as impurities can hinder the reaction.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl iodide with this compound. Modifications for less reactive aryl bromides are noted.
Materials & Reagents
-
Aryl Halide : e.g., 4-Iodoanisole (1.0 eq)
-
Alkyne : this compound (1.1-1.2 eq)
-
Palladium Catalyst : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper Co-catalyst : Copper(I) iodide [CuI] (0.5-2 mol%)
-
Base : Triethylamine (Et₃N), anhydrous (≥ 3 eq)
-
Solvent : Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Inert Gas : Argon or Nitrogen
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas line (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Reaction Setup Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Flask Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1][11]
-
Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous Et₃N (3.0 mmol, 3.0 eq) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition : Add this compound (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction : Stir the reaction mixture at room temperature. The reactivity of aryl halides follows the trend I > OTf > Br >> Cl.[7][11] Aryl iodides often react efficiently at room temperature within 2-4 hours.[11] For less reactive aryl bromides, heating the mixture to 50-80 °C may be necessary.[12]
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[13][14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
Summary of Reaction Parameters & Troubleshooting
Proper optimization is key to a successful Sonogashira coupling. The following table provides a starting point for common substrates and a guide to overcoming typical challenges.
| Parameter | Aryl Iodide | Aryl Bromide | Rationale & Comments |
| Temperature | Room Temp - 40 °C | 50 °C - 100 °C | The C-Br bond is stronger, requiring more thermal energy for oxidative addition.[11][12] |
| Catalyst Loading | Pd: 1-2 mol%, Cu: 0.5-1 mol% | Pd: 2-5 mol%, Cu: 1-3 mol% | Higher catalyst loading may be needed for less reactive substrates. |
| Reaction Time | 1-6 hours | 4-24 hours | Reaction times are highly substrate-dependent. Monitor by TLC. |
| Solvent | THF, Toluene | DMF, Dioxane | More polar, higher-boiling solvents are often used for less reactive halides.[12] |
| Problem | Observation | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No/Low Conversion | Starting material remains. | 1. Inactive catalyst.2. Insufficient temperature.3. Catalyst deactivation by aniline. | 1. Use fresh, high-purity catalysts and anhydrous/anaerobic conditions.[11]2. For aryl bromides, increase temperature.[11]3. Use bulky phosphine or NHC ligands to stabilize the Pd catalyst.[9] |
| Alkyne Homocoupling | Diyne byproduct observed. | 1. Presence of oxygen.2. High concentration of Cu(I) catalyst. | 1. Ensure rigorous degassing of solvents and a tight inert atmosphere.[9][11]2. Switch to a copper-free protocol or use slow addition of the alkyne.[1][9] |
| Catalyst Decomposition | Reaction turns black (Pd black). | 1. Impurities in reagents/solvents.2. High temperature.3. Inappropriate ligand. | 1. Use purified reagents and solvents.[11]2. Avoid unnecessarily high temperatures.3. Anecdotal evidence suggests THF can sometimes promote Pd black formation; consider switching solvent.[10][11] |
Safety Precautions
-
Catalysts : Palladium and copper compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : Anhydrous solvents like THF and DMF are flammable and have specific health hazards. Avoid inhalation and skin contact.
-
Bases : Amine bases like triethylamine are corrosive and have strong odors. Handle them exclusively in a fume hood.
-
Inert Gas : Handle pressurized gas cylinders according to safety regulations.
Conclusion
The Sonogashira coupling is a highly reliable method for the synthesis of aryl alkynes from this compound. By understanding the underlying mechanism, carefully selecting reagents and ligands, and maintaining strict anaerobic conditions, researchers can consistently achieve high yields. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Zhang, J., et al. (2020). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
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Golden. Sonogashira coupling. [Link]
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Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
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Reddit. Sonogashira troubleshooting help needed. [Link]
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Shroder, M. The Sonogashira Coupling. [Link]
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YouTube. Sonogashira Coupling. [Link]
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Li, P., et al. (2014). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
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YouTube. Sonogashira coupling reaction | Organometallic name reaction. [Link]
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Feng, L., et al. (2008). Sonogashira Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Cobalt Hollow Nanospheres. Synlett. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
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KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
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ResearchGate. Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
-
Liu, W., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-ethynyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Power of Click Chemistry in Modern Drug Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] Its robustness, high yields, and tolerance of a wide range of functional groups make it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] This guide provides a comprehensive overview and detailed protocols for the application of CuAAC with a particularly versatile building block, 3-ethynyl-N-methylaniline. The resulting 1,4-disubstituted 1,2,3-triazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]
The this compound moiety offers a unique combination of a reactive alkyne for the CuAAC reaction and a nucleophilic secondary amine that can be further functionalized, opening avenues for the creation of diverse compound libraries for drug screening.
Part 1: Synthesis of this compound
A reliable supply of high-purity this compound is paramount for successful and reproducible CuAAC reactions. While not always commercially available in large quantities, it can be synthesized in the laboratory via a Sonogashira coupling reaction.[8][9]
Key Reaction: Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
Materials:
-
3-iodo-N-methylaniline
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Toluene, anhydrous
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet, add 3-iodo-N-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene and distilled triethylamine (2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.
-
Purification: After deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[2] The most common and convenient method for generating the active Cu(I) catalyst in situ is through the reduction of a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate.[10][11][12]
Reaction Mechanism
The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the triazole product and regenerate the Cu(I) catalyst.
Caption: Catalytic cycle of the CuAAC reaction.
Protocol 2: CuAAC Reaction of this compound with Benzyl Azide
This protocol provides a general procedure for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for different substrates.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate. In another vial, prepare a 0.5 M aqueous solution of copper(II) sulfate pentahydrate.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 eq) followed by the copper(II) sulfate solution (0.05 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(3-(methylamino)phenyl)-4-phenyl-1H-1,2,3-triazole.
Part 3: Application Notes and Troubleshooting
Optimization of Reaction Conditions
-
Solvents: While a mixture of t-BuOH/H₂O is generally effective, other solvent systems such as DMF, DMSO, or THF/H₂O can be employed, especially for less soluble substrates.[14]
-
Ligands: The addition of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly accelerate the reaction rate and prevent catalyst degradation, particularly in biological applications.[11][15]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating (40-60°C) may be beneficial.[16] Microwave irradiation can also dramatically reduce reaction times.[16]
-
Oxygen Sensitivity: While the use of sodium ascorbate helps maintain the Cu(I) oxidation state, performing the reaction under an inert atmosphere (argon or nitrogen) can be beneficial for sensitive substrates or to minimize oxidative side reactions.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the quality of the copper sulfate. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO). | |
| Oxidative degradation of the catalyst | Perform the reaction under an inert atmosphere. Add a stabilizing ligand (TBTA or THPTA). | |
| Formation of side products (e.g., alkyne homocoupling) | Excess oxygen in the reaction mixture | Degas the solvent and perform the reaction under an inert atmosphere. |
| Difficulty in purification | Residual copper in the product | Wash the organic extract with an aqueous solution of EDTA or ammonia.[13] |
Applications in Drug Development
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its favorable properties, including:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation.
-
Hydrogen Bonding Capability: The nitrogen atoms of the triazole can act as hydrogen bond acceptors, facilitating interactions with biological targets.[6]
-
Dipolar Character: The triazole ring possesses a significant dipole moment, which can influence molecular recognition and binding affinity.
Triazoles derived from this compound are valuable intermediates for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and antimicrobial compounds.[4][5][6][7] The N-methylamino group provides a convenient handle for further diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
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ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?[Link]
-
ACS Omega. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. [Link]
-
National Institutes of Health. (n.d.). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. [Link]
-
ResearchGate. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. [Link]
-
ResearchGate. (n.d.). CuAAC of 3‐ethynylquinoxaline 1 and benzyl azide (2 a) to give.... [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. [Link]
-
PubMed Central. (n.d.). Application of triazoles in the structural modification of natural products. [Link]
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PubMed Central. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
-
ResearchGate. (2024). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. [Link]
-
PubMed Central. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
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IOR Press. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
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Synlett. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
MDPI. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. [Link]
- Google Patents. (n.d.). CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.
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ResearchGate. (2025). Synthesis of N-methylaniline over molecular sieve catalysts. [Link]
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PrepChem.com. (n.d.). Preparation of N-methylaniline. [Link]
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Application Note: 3-Ethynyl-N-methylaniline as a Versatile Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide details the synthetic utility of 3-ethynyl-N-methylaniline, a versatile bifunctional reagent, in the construction of valuable heterocyclic scaffolds. Its unique structure, featuring a nucleophilic secondary amine and a reactive terminal alkyne, enables a variety of metal-catalyzed and iodine-mediated cyclization strategies. We provide in-depth explanations of the underlying reaction mechanisms, detailed experimental protocols for the synthesis of indoles and quinolines, and data-driven insights to guide reaction optimization.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The indole and quinoline motifs, in particular, are privileged structures found in numerous biologically active molecules.[4][5][6] this compound serves as an exemplary starting material for the synthesis of these frameworks due to the orthogonal reactivity of its two key functional groups:
-
The N-methylamino group: Acts as an intramolecular nucleophile, facilitating ring closure. Its secondary nature, compared to a primary aniline, can influence regioselectivity and prevent undesired side reactions.
-
The Terminal Ethynyl (Alkyne) group: A highly versatile functional handle that readily participates in a wide array of transformations, including metal-catalyzed cyclizations, cycloadditions, and cross-coupling reactions.[7][8][9]
This combination allows for the rapid assembly of complex molecular architectures from a single, readily accessible precursor. This document will focus on the most powerful applications of this reagent in modern synthetic chemistry.
Metal-Catalyzed Intramolecular Cyclization: A Gateway to Indoles
The most prominent application of ortho-alkynylanilines is their conversion to indoles via intramolecular cyclization. This transformation is typically catalyzed by transition metals like gold, copper, or palladium, which act as soft Lewis acids to activate the alkyne toward nucleophilic attack by the aniline nitrogen.[10][11][12]
Mechanistic Rationale
The general mechanism for this cyclization involves several key steps, with gold-catalyzed reactions being particularly well-studied for their efficiency and functional group tolerance.[7][11]
-
Alkyne Activation: The gold(I) or gold(III) catalyst coordinates to the C-C triple bond of the ethynyl group. This coordination polarizes the alkyne, making it highly electrophilic and susceptible to attack.
-
Intramolecular Attack (Hydroamination): The lone pair of the N-methylamino group attacks the activated alkyne. This ring-closing step can proceed via two regiochemically distinct pathways:
-
6-endo-dig: Attack on the distal alkyne carbon, leading to a six-membered ring intermediate.
-
5-exo-dig: Attack on the proximal alkyne carbon, leading to a five-membered ring intermediate.
-
-
Protodeauration/Rearomatization: The resulting vinyl-gold intermediate undergoes protonolysis, which releases the gold catalyst for turnover and generates the final, stable indole ring.
For N-substituted o-alkynylanilines, the 5-exo-dig pathway is generally favored, leading directly to the indole scaffold.[13][14]
Caption: Generalized workflow for metal-catalyzed indole synthesis.
Protocol: Copper-Catalyzed Synthesis of 1,7-Dimethyl-1H-indole
Copper catalysts offer a cost-effective and highly efficient alternative for indole synthesis.[15][16] This protocol describes a typical procedure for the cyclization of an ortho-alkynylaniline derivative.
Materials:
-
2-ethynyl-N,6-dimethylaniline (a substituted analog for demonstration)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium Carbonate (K₂CO₃)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 2-ethynyl-N,6-dimethylaniline (1 mmol, 1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous DMF (5 mL), followed by Copper(I) Iodide (0.05 mmol, 5 mol%) and Potassium Carbonate (2 mmol, 2.0 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexane:Ethyl Acetate) to afford the pure 1,7-dimethyl-1H-indole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Tandem and Cascade Reactions for Advanced Heterocycles
The reactivity of this compound can be harnessed in more complex, multi-step sequences performed in a single pot, leading to highly functionalized heterocyclic systems.
Sonogashira Coupling / Cyclization Cascade for 2,3-Disubstituted Indoles
A powerful one-pot strategy involves the initial palladium- and copper-catalyzed Sonogashira cross-coupling of an ortho-ethynylaniline with an aryl halide.[8][17][18] The resulting internal alkyne does not isolate but proceeds directly to an intramolecular aminopalladation, followed by a second cross-coupling event to yield a 2,3-diarylindole.[19]
This sequential process allows for the controlled and differential introduction of two distinct aryl groups at the C2 and C3 positions of the indole core, a valuable transformation for building molecular diversity in drug discovery programs.[19]
Caption: Workflow for one-pot 2,3-diarylindole synthesis.
Synthesis of Quinolines
While intramolecular cyclizations of this compound derivatives lead to indoles, intermolecular reactions can be employed to construct six-membered rings like quinolines.[4][20] For instance, transition-metal-catalyzed [4+2] cycloaddition reactions between an aniline and two alkyne molecules represent a classic approach.[5] More modern methods involve tandem reactions where this compound could react with aldehydes or ketones in the presence of a catalyst to build the quinoline core.[4][21]
A palladium-catalyzed cyclization of N-acyl-o-alkynylanilines with isocyanides has been shown to produce functionalized 2-aminoquinolines via a 6-endo-dig cyclization, demonstrating that the reaction pathway can be controlled by the choice of reagents and catalysts.[22]
Data Summary and Optimization Insights
The success of these synthetic transformations is highly dependent on the choice of catalyst, solvent, and base. The following table summarizes typical conditions and reported yields for related transformations, providing a starting point for experimental design.
| Heterocycle Target | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| Substituted Indole | AuCl₃ (5 mol%) | - | CH₃CN | 80 | ~90% | Gold catalysts are highly effective for alkyne hydroamination and tolerate diverse functional groups.[7][11] |
| Substituted Indole | CuI (10 mol%) | K₂CO₃ | DMF | 100 | 85-95% | Copper provides a cost-effective and robust catalytic system for indole synthesis.[15] |
| Substituted Indole | I₂ (1.1 equiv) | K₂CO₃ | DMF | 100 | ~82% | Molecular iodine offers a metal-free alternative for the cyclization of related enamines to indoles.[23][24] |
| 2,3-Diarylindole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | 110 | 70-85% | A single palladium source can catalyze a Sonogashira/cyclization/coupling cascade.[19] |
| 2-Aminoquinoline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-90% | The choice of ligand (e.g., Xantphos) is critical for promoting the 6-endo cyclization needed for quinolines.[22] |
Troubleshooting & Optimization:
-
Homocoupling of Alkyne: A common side reaction, especially in Sonogashira couplings, is the Glaser-Hay homocoupling of the terminal alkyne.[25] This can be minimized by using strictly anaerobic conditions, switching to a copper-free protocol, or by the slow addition of the alkyne.[25]
-
Catalyst Deactivation: The amine functionality can sometimes coordinate to and deactivate the palladium catalyst. Using bulky, electron-rich phosphine ligands can mitigate this effect and improve catalytic turnover.[8]
-
Regioselectivity (5-exo vs. 6-endo): While 5-exo cyclization is common for indole synthesis, achieving 6-endo cyclization for quinoline synthesis often requires careful tuning of the substrate (e.g., using N-acyl anilines) and the catalytic system.[22]
Conclusion
This compound is a powerful and versatile building block for constructing medicinally relevant indole and quinoline scaffolds. Through judicious selection of transition metal catalysts—including gold, copper, and palladium—chemists can direct the reactivity of this precursor towards a range of valuable heterocyclic products. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent in their synthetic programs, from fundamental methodology development to complex target-oriented synthesis in drug discovery.
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- Gold-catalyzed formation of heterocycles - an enabling new technology for medicinal chemistry. PubMed. (2013-03).
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- Transition-metal-catalyzed cyclization reactions using vinyl and ethynyl benzoxazinones as dipole precursors. Request PDF.
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- Late 3d Metal-Catalyzed (Cross-) Dimerization of Terminal and Internal Alkynes. PMC.
- Palladium-Catalyzed Cyclization of N-Acyl- o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. PubMed. (2018-11-16).
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Application Notes & Protocols: 3-ethynyl-N-methylaniline as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
3-ethynyl-N-methylaniline is a bifunctional aromatic compound of significant interest in medicinal chemistry and process development. Its structure, featuring a reactive terminal alkyne and a nucleophilic N-methylated aniline moiety, offers a dual-handle for orthogonal chemical transformations. This guide provides an in-depth analysis of its reactivity, presenting it as a strategic building block for constructing complex pharmaceutical intermediates. We will explore its application in cornerstone synthetic methodologies including palladium-catalyzed cross-coupling, bio-orthogonal click chemistry, and intramolecular cyclizations for the formation of key heterocyclic scaffolds. The protocols herein are designed to be robust and are supplemented with expert insights into reaction optimization and troubleshooting, providing researchers with a practical framework for leveraging this versatile molecule in drug discovery programs.
Physicochemical Properties and Safe Handling
This compound is a crucial synthon whose utility is predicated on its distinct functional groups. Understanding its properties and handling requirements is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.18 g/mol [1] |
| CAS Number | 77123-63-8 |
| Appearance | Light yellow to brown liquid |
| Boiling Point | Approx. 115-117 °C at 15 mmHg |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, Ethyl Acetate) |
1.1. Storage and Handling: A Trustworthiness Mandate
The integrity of this compound is critical for reproducibility. The terminal alkyne can be susceptible to oxidative homocoupling, and the aniline moiety can undergo oxidation.
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light.[1] This minimizes degradation pathways.
-
Handling: Always handle in a well-ventilated fume hood. Due to its aniline core, it is presumed to be toxic and readily absorbed through the skin. Appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory. For related compounds, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Core Reactivity and Strategic Applications in Synthesis
The synthetic power of this compound stems from the chemoselective reactivity of its two primary functional groups. The terminal alkyne is a gateway for carbon-carbon bond formation and cycloadditions, while the N-methylaniline group can act as a nucleophile or directing group for cyclization reactions.
Caption: Key synthetic transformations of this compound.
Application 1: Palladium-Catalyzed Sonogashira Cross-Coupling
Expertise & Rationale: The Sonogashira reaction is one of the most powerful methods for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[3] It utilizes a palladium catalyst to couple a terminal alkyne with an aryl or vinyl halide.[4] For this compound, this reaction provides a direct and efficient route to synthesize substituted aryl alkynes, which are common precursors for more complex pharmaceutical targets, including kinase inhibitors. The copper(I) co-catalyst is crucial as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, enabling the reaction to proceed under mild conditions.[3][5]
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Application Notes and Protocols for the Synthesis of High-Performance Hole-Transporting Materials for OLEDs using 3-Ethynyl-N-methylaniline
Introduction: The Strategic Importance of 3-Ethynyl-N-methylaniline in Modern OLED Synthesis
The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the molecular design of its constituent materials. The hole-transporting layer (HTL) is a critical component that governs the efficiency, stability, and overall performance of an OLED device. Triarylamine derivatives have emerged as a dominant class of hole-transporting materials (HTMs) due to their excellent electrochemical stability and high hole mobility.[1] Within this context, this compound presents itself as a versatile and highly valuable building block for the synthesis of advanced HTMs.
The strategic incorporation of the ethynyl group at the meta position of the N-methylaniline core offers several distinct advantages. Firstly, it provides a reactive handle for the facile construction of extended π-conjugated systems through robust and efficient cross-coupling methodologies, most notably the Sonogashira coupling reaction.[2] This allows for the systematic tuning of the electronic properties, such as the HOMO/LUMO energy levels, to achieve optimal charge injection and transport. Secondly, the ethynyl linker introduces rigidity into the molecular architecture, which can be beneficial for maintaining a stable amorphous morphology in the solid state, a crucial factor in preventing device degradation.
This comprehensive guide provides a detailed exploration of the application of this compound in the synthesis of high-performance HTMs for OLEDs. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the characterization and implementation of these materials in OLED devices.
Synthetic Strategies: Harnessing the Power of the Ethynyl Group
The primary synthetic utility of this compound lies in its terminal alkyne functionality, which can readily participate in a variety of carbon-carbon bond-forming reactions. The two most pertinent strategies for the synthesis of OLED materials are the Sonogashira cross-coupling reaction and "click chemistry" functionalization.
Sonogashira Cross-Coupling: Building the Core of the Hole-Transporting Material
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, and it stands as the cornerstone for the synthesis of arylethynyl-linked triarylamines.[1] This reaction allows for the direct linkage of the this compound unit to other aromatic systems, such as carbazole, fluorene, or other triarylamine moieties, which are known to enhance hole-transporting properties.
The general reaction scheme is as follows:
Caption: Sonogashira coupling of this compound with an aryl halide.
The choice of the palladium catalyst, copper(I) co-catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions, such as the homocoupling of the alkyne. Modern protocols often employ copper-free conditions to simplify purification.
Thiol-Ene "Click" Chemistry: A Pathway to Cross-Linkable HTLs
For solution-processed OLEDs, preventing the dissolution of the HTL during the deposition of subsequent layers is a significant challenge. The synthesis of cross-linkable HTMs offers an elegant solution to this problem. The ethynyl group of this compound can be derivatized to an "ene" functionality, which can then participate in a thiol-ene "click" reaction. This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.
The general workflow involves a two-step process:
Caption: Workflow for creating a cross-linked HTL using a this compound derivative.
This approach allows for the deposition of the HTM from solution, followed by a simple curing step (often UV-initiated) to form a robust, insoluble network.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis and characterization of a representative hole-transporting material derived from this compound.
Protocol 1: Synthesis of a Triarylamine-Carbazole HTM via Sonogashira Coupling
This protocol describes the synthesis of a model HTM where this compound is coupled with 3,6-dibromo-9-phenylcarbazole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3,6-Dibromo-9-phenylcarbazole | 401.12 | 1.0 | 1.0 |
| This compound | 131.18 | 2.2 | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 0.10 |
| Triethylamine (Et₃N) | 101.19 | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 3,6-dibromo-9-phenylcarbazole (401 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon three times.
-
Solvent and Base Addition: Add anhydrous THF (20 mL) and triethylamine (10 mL) via syringe. The mixture should be degassed by bubbling with argon for 15 minutes.
-
Addition of Alkyne: Add this compound (288 mg, 2.2 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir under argon for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to afford the desired product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) should be determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a simple multilayer OLED device using the newly synthesized HTM.
Device Structure: ITO / HTL (Synthesized Material) / EML (Emissive Layer) / ETL (Electron-Transport Layer) / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized Hole-Transporting Material (HTM)
-
Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)
-
Electron-Transporting Material (e.g., 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline - BCP)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: Dissolve the synthesized HTM in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL. Spin-coat the HTM solution onto the cleaned ITO substrate to form a thin film (typically 30-50 nm thick). Anneal the film at an appropriate temperature (e.g., 80-100 °C) to remove residual solvent.
-
Deposition of Subsequent Layers: Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the emissive layer (e.g., Alq₃, 30 nm), the electron-transporting layer (e.g., BCP, 20 nm), a thin layer of LiF (1 nm), and the aluminum cathode (100 nm) without breaking the vacuum. The deposition rates should be carefully controlled.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Device Characterization:
The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Expected Performance and Causality
The performance of an OLED device is intricately linked to the properties of the HTM.
Key Performance Metrics and Their Relation to the HTM:
| Performance Metric | Desired Property of HTM | Rationale |
| Low Turn-on Voltage | Appropriate HOMO energy level for efficient hole injection from the anode. High hole mobility. | A well-matched HOMO level reduces the energy barrier for hole injection. High mobility ensures efficient transport of holes to the emissive layer, reducing charge accumulation and the required driving voltage. |
| High Luminance | High hole mobility and good thermal stability. | Efficient hole transport leads to a higher rate of electron-hole recombination in the emissive layer, resulting in greater light output. Good thermal stability prevents material degradation at high current densities, allowing for higher brightness. |
| High Efficiency (EQE) | Balanced charge injection and transport. High triplet energy (for phosphorescent OLEDs). Good film-forming properties. | A balanced flux of holes and electrons into the emissive layer maximizes the recombination efficiency. A high triplet energy level in the HTM prevents exciton quenching at the HTL/EML interface. A uniform, defect-free HTL film prevents current leakage. |
| Long Operational Lifetime | High glass transition temperature (Tg) and high decomposition temperature (Td). Stable amorphous morphology. Electrochemical stability. | A high Tg prevents morphological changes (crystallization) during device operation, which can lead to short circuits. High Td indicates resistance to thermal degradation. Electrochemical stability prevents the formation of charge traps. |
Theoretical calculations and experimental data for similar triarylamine derivatives suggest that materials synthesized from this compound can exhibit favorable hole transport properties.[1] The introduction of the N-methyl group can also influence the solubility and morphology of the final material.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced hole-transporting materials for OLEDs. Its terminal alkyne functionality allows for the straightforward construction of complex, high-performance molecular architectures through well-established synthetic methodologies like the Sonogashira coupling. The ability to systematically tune the electronic and physical properties of the resulting materials opens up a vast design space for researchers to create next-generation HTMs with improved efficiency, stability, and lifetime. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their pursuit of innovative OLED technologies.
References
-
Kajjam, A. B., et al. (2018). Triphenylamine based yellowish-orange light emitting organic dyes (donor-π-acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. Physical Chemistry Chemical Physics, 20(6), 4490-4501. [Link]
Sources
Application Note & Protocol: Selective N-Demethylation of 3-Ethynyl-N-methylaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The N-demethylation of tertiary anilines is a critical transformation in medicinal chemistry, enabling the synthesis of key metabolites and providing a crucial scaffold for further functionalization in drug discovery programs. This document provides a detailed protocol for the selective N-demethylation of 3-ethynyl-N-methylaniline, a substrate featuring a sensitive ethynyl group. We present a robust, two-step oxidative method proceeding through an N-oxide intermediate, followed by iron-catalyzed demethylation. This approach offers high functional group tolerance, utilizes cost-effective reagents, and provides a reliable pathway to the desired secondary amine, 3-ethynylaniline. The causality behind experimental choices, alternative methodologies, and practical insights are discussed to ensure successful implementation.
Introduction and Strategic Considerations
The conversion of an N-methyl group to an N-H group on an aromatic amine is a foundational step in the synthesis of many pharmaceutically active compounds. The resulting secondary amine is a versatile intermediate for introducing diverse functionalities, thereby modulating the pharmacological profile of a lead compound. However, performing this transformation on a complex molecule requires a method that is both selective for the N-methyl group and tolerant of other sensitive functionalities.
The substrate of interest, this compound, presents a specific challenge: the presence of a terminal alkyne (ethynyl group). This group is susceptible to degradation or unwanted side reactions under harsh conditions, such as strong acids, bases, or certain transition metal catalysts. Therefore, the choice of demethylation protocol must prioritize mildness and chemoselectivity.
Several classical and modern methods for N-demethylation exist, each with distinct advantages and limitations.[1][2]
-
Von Braun Reaction: Utilizes cyanogen bromide (BrCN) to form a cyanamide intermediate, which is subsequently hydrolyzed.[3][4][5] While effective, the high toxicity of BrCN and the often vigorous hydrolysis conditions make it less ideal for substrates with sensitive groups.
-
Chloroformate Reagents: A safer alternative to the von Braun reaction, employing reagents like ethyl chloroformate or 2,2,2-trichloroethyl chloroformate (Troc-Cl).[3][5] This method proceeds via a carbamate intermediate, but the cleavage step can still require conditions that may compromise the ethynyl moiety.
-
Photoredox Catalysis: Represents a modern, mild approach using light and a photocatalyst to achieve N-dealkylation under gentle, aerobic conditions.[6] This method exhibits excellent functional group tolerance and is a powerful option for complex substrates.
-
Oxidative N-Demethylation (Modified Polonovski Reaction): This strategy involves a two-step sequence: (1) oxidation of the tertiary amine to its corresponding N-oxide, followed by (2) iron-catalyzed rearrangement and hydrolysis to the secondary amine.[7][8] This method is particularly advantageous due to its use of inexpensive, readily available reagents (e.g., m-CPBA, iron powder) and its proven efficacy for N-demethylating alkaloids and other complex amines under mild conditions.[9][10][11][12]
Given the need for functional group compatibility with the ethynyl group, this guide will focus on the Oxidative N-Demethylation protocol. Its mild, two-step nature allows for controlled execution and minimizes the risk of side reactions.
Comparative Overview of N-Demethylation Methods
The selection of an appropriate N-demethylation method is critical and depends on the substrate's complexity, required scale, and available laboratory resources.
| Method | Key Reagents | Intermediate | Advantages | Disadvantages | Ethynyl Group Compatibility |
| Von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Well-established, effective. | Highly toxic reagent; harsh hydrolysis conditions (acid/base). | Moderate; risk during hydrolysis. |
| Chloroformate Method | Ethyl Chloroformate, ACE-Cl, Troc-Cl | Carbamate | Safer than BrCN; widely used. | Vigorous cleavage conditions may be required. | Moderate to Good; depends on cleavage method. |
| Oxidative (Iron-Catalyzed) | m-CPBA or H₂O₂; Fe(0) or FeSO₄ | N-Oxide | High . Mild conditions; inexpensive reagents; good functional group tolerance.[9][10] | Two distinct steps; removal of iron salts can be tedious. | Excellent . The recommended method. |
| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), Light Source | Radical Cation | Excellent . Extremely mild; superior functional group tolerance.[6] | Requires specific photochemical equipment; catalyst cost. | Excellent . A state-of-the-art alternative. |
Detailed Protocol: Iron-Catalyzed Oxidative N-Demethylation
This protocol is divided into two main stages: the synthesis and isolation of the N-oxide hydrochloride salt, and its subsequent demethylation using iron powder. Isolating the N-oxide as a hydrochloride salt enhances its stability and facilitates handling.[9][10]
Experimental Workflow
Caption: Workflow for the two-step oxidative N-demethylation.
Part 1: N-Oxidation to this compound N-oxide Hydrochloride
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2 M HCl in diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Add m-CPBA (~1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Expert Insight: Portion-wise addition of the oxidant controls the exotherm and prevents potential side reactions. Using a slight excess ensures complete conversion of the starting material.
-
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup & Quenching: Upon completion, cool the mixture back to 0°C. Quench the excess peroxide by adding 10% aqueous Na₂S₂O₃ and stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide as a free base.
-
Salt Formation: Dissolve the crude N-oxide in a minimal amount of anhydrous DCM or Et₂O. Slowly add a solution of 2 M HCl in diethyl ether (~1.1 eq) with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound N-oxide hydrochloride. The product is typically used in the next step without further purification.
Part 2: Iron(0)-Mediated N-Demethylation
Materials:
-
This compound N-oxide hydrochloride
-
Iron powder (325 mesh)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or another filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the N-oxide hydrochloride salt (1.0 eq), methanol (approx. 0.1-0.2 M concentration), and iron powder (3.0 - 5.0 eq).
-
Expert Insight: The reaction is often run open to the air, as molecular oxygen can improve reaction rates and yields in some iron-catalyzed systems.[11] An inert atmosphere is generally not required.
-
-
Reaction: Heat the suspension to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with additional methanol and filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with methanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford pure 3-ethynylaniline.
Reaction Mechanism and Rationale
The iron-catalyzed N-demethylation of an N-oxide is a variant of the Polonovski reaction. The mechanism involves the reduction of Fe(III) to the active Fe(II) species by the excess iron powder, or the direct action of Fe(0).
Caption: Simplified mechanism of iron-catalyzed N-demethylation.
The Fe(II) species coordinates to the oxygen atom of the N-oxide. A single electron transfer (SET) from iron to the N-oxide leads to the formation of an aminium radical cation and an Fe(III)-oxo species. This is followed by abstraction of a proton from the methyl group, generating an iminium ion intermediate. This highly electrophilic iminium ion is then readily hydrolyzed by water or methanol present in the reaction medium to yield the secondary amine (3-ethynylaniline) and formaldehyde.[8][11]
Concluding Remarks and Alternative Methods
The presented two-step oxidative N-demethylation protocol provides a reliable and scalable method for converting this compound to 3-ethynylaniline, demonstrating excellent compatibility with the sensitive ethynyl functional group. For researchers seeking even milder conditions or broader substrate applicability, recently developed photoredox-catalyzed methods are a compelling alternative. These reactions often proceed at room temperature using visible light, offering an orthogonal approach for particularly delicate substrates.[6] The choice between these robust methods will ultimately depend on the specific project requirements and available laboratory infrastructure.
References
- Abdel-Majid, A. F., & Maryanoff, C. A. (2012). N-Dealkylation of Amines. In Comprehensive Organic Synthesis II (pp. 868-896). Elsevier.
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
- Guengerich, F. P. (1987). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Journal of Biological Chemistry, 262(18), 8459-8462.
- Ortiz de Montellano, P. R. (1995). Oxidative N-demethylation of N,N-dimethylanilines catalysed by lignin peroxidase: a mechanistic insight by a kinetic deuterium isotope effect study.
- Kallai, B., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1435.
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Wikipedia. (n.d.). Von Braun reaction. Retrieved from [Link]
-
Kallai, B., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. Retrieved from [Link]
-
Kallai, B., & Kaizer, J. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ProQuest. Retrieved from [Link]
- Scammells, P. J., & Sisko, J. (2015). Method for the N-demethylation of N-methyl heterocycles. U.S.
- La-Venia, A., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8747–8758.
- Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Tetrahedron Letters, 47(34), 6045-6048.
- Kok, G. B., & Scammells, P. J. (2010). Two-step iron(0)-mediated N-demethylation of N-methyl alkaloids. The Journal of Organic Chemistry, 75(14), 4806-4811.
- Rosenau, T., et al. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 6(4), 541-544.
- Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11, 1945-1952.
- Science of Synthesis. (2010).
- Wang, X., et al. (2022). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 27(19), 6296.
- Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.
-
Kok, G. B., & Scammells, P. J. (2010). Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. ResearchGate. Retrieved from [Link]
- Kok, G. B., & Scammells, P. J. (2011). Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. Australian Journal of Chemistry, 64(12), 1593-1598.
-
Rosenau, T., et al. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). N-methylation of aniline and methanol with catalyst 2. Retrieved from [Link]
-
Kok, G. B., & Scammells, P. J. (2010). N-Demethylation of N-Methyl Alkaloids with Ferrocene. ResearchGate. Retrieved from [Link]
-
Kok, G. B., & Scammells, P. J. (2011). Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. Semantic Scholar. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Ethynyl Group of 3-Ethynyl-N-methylaniline
Abstract
3-Ethynyl-N-methylaniline is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its structure, featuring a terminal alkyne and a nucleophilic secondary aniline, offers a versatile platform for molecular elaboration. The ethynyl group, in particular, serves as a reactive handle for a variety of high-yield transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary strategies for the functionalization of the ethynyl moiety, supported by detailed experimental protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Utility of a Bifunctional Reagent
The strategic value of this compound lies in the orthogonal reactivity of its two primary functional groups. The terminal alkyne is a gateway to carbon-carbon bond formation and cycloaddition reactions, while the N-methylamino group can be a directing group, a site for N-alkylation, or a precursor to other functionalities.[3][4] This dual nature allows for sequential or selective reactions, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][5] This document focuses on the transformations of the ethynyl group, a cornerstone of modern synthetic chemistry.
Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a robust and widely utilized method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction, catalyzed by a combination of palladium and copper(I), proceeds under mild conditions and exhibits broad functional group tolerance, making it a premier choice for derivatizing this compound.[7]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. The copper acetylide is formed in a separate cycle where the terminal alkyne reacts with the Cu(I) salt.[6] Reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst. The amine base is crucial, serving to deprotonate the alkyne and neutralize the hydrogen halide formed.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of N-Methyl-3-(phenylethynyl)aniline
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous, degassed toluene, followed by triethylamine.
-
Add this compound and iodobenzene to the stirred mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High yield of homocoupled diyne | Oxygen contamination promoting Glaser coupling; high alkyne concentration. | Ensure rigorous anaerobic conditions by degassing solvents and using an inert atmosphere.[8] Consider a copper-free Sonogashira protocol.[8] Add the alkyne slowly to the reaction mixture.[8] |
| Low or no conversion | Catalyst deactivation (e.g., by the aniline); impure reagents. | Use a higher catalyst loading or a more robust ligand. Ensure reagents are pure and solvents are anhydrous.[9][10] |
| Formation of palladium black | Catalyst decomposition. | Use a phosphine ligand to stabilize the Pd(0) species. Ensure the reaction temperature is not excessively high. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click Chemistry"
As a cornerstone of "click chemistry," the CuAAC reaction offers a highly efficient and regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[11] The reaction is prized for its mild conditions, tolerance of numerous functional groups, and near-quantitative yields, making it ideal for applications in drug discovery and bioconjugation.[12][13]
Mechanistic Rationale
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to the stable 1,2,3-triazole product, regenerating the catalyst.[14]
Caption: A three-step protection, functionalization, and deprotection workflow.
Protocol: Boc Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add triethylamine, followed by the slow, portion-wise addition of Boc₂O at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography if necessary, though it is often clean enough for the next step.
Conclusion
This compound stands out as a highly adaptable building block for advanced chemical synthesis. The reliable and high-yielding functionalization of its ethynyl group through cornerstone reactions like the Sonogashira coupling and CuAAC cycloaddition provides a powerful toolkit for researchers. By understanding the underlying mechanisms and employing strategic considerations such as chemoselective amine protection, scientists can efficiently construct novel molecules with broad applications in drug discovery, materials science, and beyond.
References
- BenchChem (2025). Efficacy of different purification methods for substituted anilines. BenchChem.
- LookChem (n.d.). Purification of Aniline. Chempedia.
- ResearchGate (n.d.). Different approaches for the functionalization of terminal alkynes. ResearchGate.
- BenchChem (2025). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. BenchChem.
- Pearson Study Prep (2015, February 23). Protection of Aniline Derivatives. YouTube.
- MySkinRecipes (n.d.). This compound. MySkinRecipes.
- Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal.
- Wikipedia (n.d.). Click chemistry. Wikipedia.
- Wikipedia (n.d.). Protecting group. Wikipedia.
- TCI AMERICA (n.d.). Topics (Click Chemistry). TCI AMERICA.
- MySkinRecipes (n.d.). 3-Ethynyl-4-methylaniline. MySkinRecipes.
- Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- BenchChem (2025). Technical Support Center: Sonogashira Coupling of 3-Ethynylaniline. BenchChem.
- Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Wikipedia (n.d.). Sonogashira coupling. Wikipedia.
- BenchChem (2025). The Versatility of 3-Ethynylaniline in Polymer Chemistry and Materials Science: Applications and Protocols. BenchChem.
- Lumiprobe (n.d.). Click chemistry in Applications. Lumiprobe.
- Interchim (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.
- Yufeng (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.
- Echemi (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.
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experimental setup for Sonogashira reaction with 3-ethynyl-N-methylaniline
An Application Note and Protocol for the Sonogashira Coupling of 3-ethynyl-N-methylaniline
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction has become an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced materials due to its mild reaction conditions and high tolerance for a wide variety of functional groups. The product of this reaction, a substituted alkyne, is a versatile intermediate that can be further elaborated into more complex molecular architectures.
This application note provides a detailed experimental protocol for the Sonogashira coupling of this compound with an aryl halide. This compound is a valuable building block in medicinal chemistry and materials science, and its successful coupling is a critical step in the synthesis of numerous target molecules. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key considerations for reaction setup and optimization.
Mechanistic Overview: A Tale of Two Cycles
The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.
-
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Caption: The Catalytic Cycles of the Sonogashira Reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from oxidation.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | C₉H₉N | 131.17 | 1.0 | 131.2 mg | Alkyne |
| Aryl Iodide | Ar-I | - | 1.2 | (Varies) | Aryl Halide |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.02 | 23.1 mg | Palladium Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 0.04 | 7.6 mg | Co-catalyst |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 0.42 mL | Base/Solvent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 10 mL | Solvent |
| Nitrogen or Argon gas | N₂ or Ar | - | - | - | Inert Atmosphere |
| Schlenk flask or sealed tube | - | - | - | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | - | - | Agitation |
Reaction Setup and Procedure
purification of 3-ethynyl-N-methylaniline by column chromatography
An Application Note on the Purification of 3-Ethynyl-N-methylaniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth technical guide for the purification of this compound using column chromatography. As a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, achieving high purity of this compound is paramount.[1] This document outlines the fundamental principles, a detailed step-by-step protocol, and expert insights into overcoming the common challenges associated with the purification of basic aniline derivatives. The methodologies described herein are designed to be self-validating, ensuring reproducible and high-purity outcomes.
Introduction: The Challenge of Purifying Anilines
This compound is a versatile intermediate featuring both a reactive ethynyl group and a nucleophilic secondary amine. The purity of this reagent is critical, as impurities can lead to side reactions, lower yields, and complications in downstream applications. Column chromatography is a fundamental technique for purifying such organic compounds.[2][3]
However, the purification of aniline derivatives by conventional silica gel chromatography presents a significant challenge. The basic nature of the amine group leads to strong interactions with the acidic silanol (Si-O-H) groups on the surface of the silica gel stationary phase.[4][5] This interaction can cause several issues:
-
Irreversible Adsorption: The compound may bind too tightly to the silica, leading to low recovery.
-
Peak Tailing: The compound elutes slowly and unevenly, resulting in broad, asymmetric peaks and poor separation from impurities.[4]
-
Compound Degradation: The acidic nature of the silica can potentially degrade sensitive molecules.
This guide details a robust protocol that mitigates these issues by neutralizing the stationary phase, thereby enabling efficient and high-resolution purification.
Principle of the Method: Modulated Normal-Phase Chromatography
The separation is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[3] Compounds are separated based on their differential partitioning between the two phases; more polar compounds interact more strongly with the silica gel and elute later.
To counteract the problematic acidity of silica gel, this protocol employs a basic modifier, triethylamine (TEA), in the mobile phase.[4][5] The TEA, being a stronger base, preferentially interacts with the acidic silanol sites on the silica gel. This effectively neutralizes the stationary phase, preventing the basic this compound from binding too strongly and allowing it to elute symmetrically for a sharp, well-defined separation.[4][6]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| Crude this compound | Synthesis-grade | N/A |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | Sigma-Aldrich, Fisher |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Glass Chromatography Column | Appropriate size for scale | VWR, Chemglass |
| TLC Plates | Silica Gel 60 F254 | MilliporeSigma |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs |
Detailed Experimental Protocol
Step 1: Optimization of the Mobile Phase via TLC
The first crucial step is to determine the optimal solvent system that provides good separation of the target compound from its impurities. The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.3 for this compound.
Procedure:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate. For each system, add 0.5-1% triethylamine by volume. For example:
-
95:5 (v/v) Hexane:EtOAc + 1% TEA
-
90:10 (v/v) Hexane:EtOAc + 1% TEA
-
85:15 (v/v) Hexane:EtOAc + 1% TEA
-
-
Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto separate TLC plates.
-
Develop the plates in a sealed TLC chamber containing one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Select the eluent system that gives the best separation and an Rƒ value of ~0.2-0.3 for the product spot.[2] This will be the mobile phase for the column chromatography.
Step 2: Column Preparation (Wet Packing Method)
A well-packed column is essential for achieving high-resolution separation.[7]
Procedure:
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude compound weight).[2]
-
Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (from Step 4.1). Use enough solvent to make a pourable, consistent slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica gel run dry at any point during the entire process. [2]
Step 3: Sample Loading (Dry Loading)
Dry loading is often superior for ensuring a tight, even band of the sample at the start of the separation, which leads to better resolution.
Procedure:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently place a thin layer of sand on top of the sample-impregnated silica to prevent disturbance during solvent addition.
Step 4: Elution and Fraction Collection
Procedure:
-
Carefully add the mobile phase to the top of the column, opening the stopcock to begin the elution.
-
Maintain a constant flow rate. Gentle pressure can be applied to the top of the column (flash chromatography) to speed up the process.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Periodically monitor the collected fractions by TLC to track the elution of the product. Spot the starting material, the current fraction, and the previous fraction on the same TLC plate to identify which fractions contain the pure compound.
Step 5: Isolation and Analysis
Procedure:
-
Once the TLC analysis shows which fractions contain the pure this compound, combine them in a round-bottom flask.
-
Remove the mobile phase (hexane, ethyl acetate, and TEA) using a rotary evaporator.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
The resulting pure compound should be a clear, colorless to light yellow liquid.[1]
-
Confirm the purity and identity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Summary of Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent separation. Cost-effective and widely available.[4] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient with 0.5-1% Triethylamine (TEA) | Provides good separation for moderately polar compounds. TEA neutralizes acidic silanol sites.[4][5] |
| Mobile Phase Modifier | Triethylamine (TEA) | Prevents peak tailing and irreversible adsorption of the basic aniline compound.[8][9] |
| Loading Method | Dry Loading | Ensures a narrow starting band, leading to higher resolution and better separation. |
| Detection Method | TLC with UV visualization (254 nm) | Aromatic nature of the compound allows for easy visualization under UV light.[10][11] |
| Target Rƒ Value | 0.2 - 0.3 | Provides an optimal balance between resolution and elution time.[2] |
| Alternative Phases | Neutral Alumina, Amine-functionalized Silica | To be used if tailing persists or if the compound is unstable on standard silica.[4][5] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Product streaks/tails on TLC | Insufficient neutralization of acidic silica. | Increase the concentration of TEA in the mobile phase to 1.5-2%. Ensure TEA is fresh. |
| Poor separation from impurity | Eluent polarity is too high or too low. | Re-optimize the mobile phase with TLC. A shallower gradient or a different solvent system may be needed. |
| Product does not elute (Rƒ=0) | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Product elutes too quickly | Mobile phase is too polar. | Increase the percentage of hexane in the mobile phase. |
| Low product recovery | Irreversible adsorption to the silica. | Ensure adequate TEA is used. If the problem persists, consider using an alternative stationary phase like neutral alumina.[4] |
References
- Benchchem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
- ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci., 37(3), 384-396.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- National Center for Biotechnology Information. (n.d.). 3-Ethyl-n-methylaniline. PubChem.
- National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- National Center for Biotechnology Information. (n.d.). N-ethyl-3-methylaniline. PubChem.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
- Chem-Impex. (n.d.). 3-Ethynylaniline.
- Scribd. (n.d.). Dimethylaniline Supplement.
- (n.d.). Understanding the Properties and Handling of N-Ethyl-3-methylaniline.
- Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications.
- Sigma-Aldrich. (n.d.). 3-Ethylaniline 98%.
- Wiley-VCH. (2008). Supporting Information.
- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
- SIELC Technologies. (n.d.). Separation of 3-Methylaniline on Newcrom R1 HPLC column.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethynylcinnoline.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (n.d.). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS.
- MySkinRecipes. (n.d.). 3-Ethynyl-4-methylaniline.
- ChemicalBook. (n.d.). N-Methylaniline synthesis.
- National Center for Biotechnology Information. (n.d.). N-Ethyl-N-methylaniline. PubChem.
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Application Notes & Protocols for the Scale-Up Synthesis of 3-Ethynyl-N-methylaniline
Introduction and Strategic Overview
3-Ethynyl-N-methylaniline is a valuable and versatile building block in modern organic synthesis, finding application as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the dual reactivity of the terminal alkyne and the aniline functional groups, which allows for a wide range of subsequent chemical transformations.
This document provides a comprehensive guide to the robust and scalable synthesis of this compound. The selected synthetic strategy is centered around the well-established Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This approach is favored for scale-up due to its high functional group tolerance, generally high yields, and well-understood reaction mechanism.
The overall synthetic pathway involves a two-step sequence:
-
Palladium-Copper Catalyzed Sonogashira Coupling: Reaction of a suitable precursor, 3-iodo-N-methylaniline, with a protected terminal alkyne, trimethylsilylacetylene (TMSA). The use of a silyl protecting group is a critical consideration for scale-up, as it effectively prevents the undesirable homocoupling (Glaser coupling) of the terminal alkyne, a common side reaction promoted by the copper co-catalyst in the presence of oxygen.[3][4]
-
In-Situ Silyl Deprotection: Removal of the trimethylsilyl (TMS) group under mild basic conditions to yield the final target molecule, this compound.
This guide will provide detailed protocols for each stage, with a strong emphasis on the causal relationships behind procedural choices, critical safety considerations for handling reagents at scale, and robust analytical methods for quality control.
Synthetic Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
PART 1: Safety First - Critical Handling of Key Reagents
Scaling up chemical reactions necessitates a heightened awareness of safety protocols. Several reagents in this synthesis require specific handling procedures.
Trimethylsilylacetylene (TMSA):
-
Hazards: TMSA is a highly flammable liquid and vapor with a low boiling point (53°C).[5][6] It can form explosive mixtures with air, and its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[7] Sealed containers can build up significant pressure and are at risk of violent rupture; they must be vented periodically and handled with extreme care.[5]
-
Handling Protocols:
-
Always work in a well-ventilated fume hood, away from ignition sources (sparks, open flames, hot surfaces).[5][6][7]
-
Ground and bond all containers and receiving equipment during transfers to prevent static discharge.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and chemical-resistant gloves.[5]
-
When opening a container, release the cap slowly to allow for the gradual dissipation of any built-up pressure.[5]
-
Aniline Derivatives (3-Iodo-N-methylaniline, this compound):
-
Hazards: Aniline and its derivatives are toxic and can be readily absorbed through the skin.[3] They are irritants to the skin, eyes, and respiratory system.[3]
-
Handling Protocols:
-
Avoid all personal contact, including inhalation of vapors and direct skin contact.[5]
-
Handle in a fume hood and wear appropriate PPE, including safety goggles and chemically resistant gloves (e.g., nitrile).
-
Have an appropriate spill kit readily available.
-
PART 2: Experimental Protocols
Synthesis of Precursor: 3-Iodo-N-methylaniline
The precursor can be synthesized via direct N-methylation of commercially available 3-iodoaniline. While various methods exist, using a robust agent like dimethyl sulfate in the presence of a base is a common approach. Note: Dimethyl sulfate is extremely toxic and a suspected carcinogen; handle with extreme caution and appropriate engineering controls. An alternative, safer approach involves reductive amination with formaldehyde and a reducing agent. For this guide, we will detail a procedure based on the alkylation of aniline with methanol over a heterogeneous catalyst, which is a greener and often more scalable approach.[9][10]
Protocol: N-methylation of 3-Iodoaniline
-
Catalyst Activation (if required): Activate the copper-based heterogeneous catalyst as per the manufacturer's instructions, typically involving reduction under a hydrogen flow.
-
Reactor Setup: Charge a pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge with 3-iodoaniline (1.0 eq), methanol (10-15 eq), and the activated copper catalyst (e.g., Ni/ZnAlOx, 5-10 mol% Ni).[9]
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Reaction: Pressurize the reactor with nitrogen (e.g., 10 bar) and heat the mixture to 150-180°C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or HPLC until the consumption of the starting material is complete (typically 12-24 hours).
-
Work-up: Cool the reactor to room temperature and carefully vent the pressure. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the excess methanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 3-iodo-N-methylaniline.
Sonogashira Coupling and In-Situ Deprotection
This is the core transformation. The protocol is designed as a one-pot, two-step process to maximize efficiency and throughput.
Catalytic Cycle Overview
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
| Reagent/Parameter | Molar Equivalents (eq) | Rationale & Scale-Up Considerations |
| 3-Iodo-N-methylaniline | 1.0 | The iodide is more reactive than the corresponding bromide or chloride, allowing for lower catalyst loadings and milder conditions. |
| Trimethylsilylacetylene (TMSA) | 1.1 - 1.2 | A slight excess ensures complete consumption of the more expensive aryl iodide. Avoid large excesses to minimize cost and waste. |
| Pd(PPh₃)₂Cl₂ | 0.005 - 0.02 | A common, relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2][11] Loading can be optimized based on pilot runs. |
| Copper(I) Iodide (CuI) | 0.01 - 0.04 | Co-catalyst essential for activating the alkyne.[1] Must be high purity; discoloration indicates oxidation to Cu(II), which can hinder the reaction. |
| Triethylamine (TEA) | 2.0 - 3.0 | Acts as both the base to neutralize the HI generated and as a solvent. Must be anhydrous and degassed. |
| Solvent (e.g., Toluene) | 5 - 10 mL / mmol | An inert solvent to ensure proper mixing and heat transfer. Toluene is a good choice for its boiling point and ability to be dried effectively. |
| Temperature | 50 - 80°C | High enough to ensure a reasonable reaction rate but low enough to prevent significant catalyst decomposition or side reactions. |
| Atmosphere | Inert (Nitrogen/Argon) | Crucial. Prevents oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.[4] |
Detailed Protocol:
-
Reactor Setup: To a large, oven-dried, multi-necked flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet, add 3-iodo-N-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01 eq), and CuI (0.02 eq).
-
Inerting: Evacuate and backfill the reactor with inert gas three times to ensure a completely anaerobic atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene and triethylamine via cannula or a pressure-equalizing dropping funnel. Stir the mixture to form a suspension.
-
TMSA Addition: Add trimethylsilylacetylene (1.1 eq) dropwise via syringe or dropping funnel over 20-30 minutes. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60°C. Monitor the reaction by TLC or HPLC for the disappearance of the 3-iodo-N-methylaniline starting material (typically 4-8 hours).
-
Deprotection Setup: Once the coupling is complete (as judged by monitoring), cool the reaction mixture to room temperature.
-
Reagent Addition: Add methanol (equal volume to the toluene used) followed by powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Deprotection Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the conversion of the silylated intermediate to the final product by TLC or HPLC (typically 2-4 hours). An alternative mild deprotection can be achieved using sodium ascorbate and copper sulfate.[12]
PART 3: Product Work-up, Purification, and Analysis
3.1 Work-up and Purification Protocol:
-
Filtration: Once the deprotection is complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with toluene or ethyl acetate.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (to complex with residual copper) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: For scale-up, column chromatography is often impractical. The crude brown oil should be purified by vacuum distillation . This compound is a liquid at room temperature, making this an ideal method for obtaining high-purity material on a large scale.
3.2 Quality Control and Characterization
The final product should be a clear, pale-yellow oil. Its identity and purity must be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.2 (m, 1H, Ar-H), δ ~6.6-6.8 (m, 3H, Ar-H), δ ~3.7 (br s, 1H, N-H), δ ~3.0 (s, 1H, C≡C-H), δ ~2.85 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~148.5, ~129.5, ~123.0, ~119.0, ~118.0, ~113.0 (Ar-C), δ ~83.5 (Ar-C≡C), δ ~77.5 (Ar-C≡C-H), δ ~31.0 (N-CH₃). |
| GC-MS | A single major peak with a molecular ion (M⁺) at m/z = 131, corresponding to the molecular weight of the product.[13] |
| HPLC | Purity assessment showing >98% for the main product peak. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water is suitable.[14] |
| FTIR | Characteristic peaks at ~3400 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (alkynyl C-H stretch), and ~2100 cm⁻¹ (C≡C stretch). |
References
-
LookChem. Trimethylsilylacetylene Safety Data Sheets(SDS). [Link]
-
European Journal of Chemistry. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
SIELC Technologies. Separation of N-Ethyl-3-methylaniline on Newcrom R1 HPLC column. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. A Scale-up synthesis of 1-iodoalkynes. [Link]
-
Beilstein Journal of Organic Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
ACS Publications - The Journal of Organic Chemistry. A general synthesis of terminal and internal arylalkynes by the palladium-catalyzed reaction of alkynylzinc reagents with aryl halides. [Link]
- Google Patents. US3819709A - Synthesis of n-methylaniline.
-
ACS Publications - Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
- Google Patents. RU2270187C2 - Method for preparing n-methylaniline.
- Google Patents.
- Google Patents. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.
-
PubChem - NIH. 3-Ethyl-n-methylaniline. [Link]
-
Nature Communications. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]
-
PubChem - NIH. N-ethyl-3-methylaniline. [Link]
-
ResearchGate. Synthesis of N-methylaniline over molecular sieve catalysts | Request PDF. [Link]
- Google Patents. US2455931A - Method of making n-methyl aniline.
-
ACS Publications - Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
-
Organic Syntheses. n-nitrosomethylaniline. [Link]
-
ResearchGate. Synthesis and characterisation of silyl-capped amino tolane.... [Link]
-
PrepChem.com. Preparation of N-methylaniline. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 3-Ethynyl-N-methylaniline in Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common side reactions encountered when using 3-ethynyl-N-methylaniline in click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields of the desired 1,2,3-triazole product, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in CuAAC reactions?
A1: The most prevalent side reaction is the oxidative homocoupling of this compound, commonly known as the Glaser coupling.[1][2] This reaction leads to the formation of a symmetric 1,3-diyne byproduct. The electron-donating nature of the N-methylaniline group increases the electron density of the alkyne, making it more susceptible to oxidation and subsequent dimerization under aerobic, copper-catalyzed conditions.[1]
Q2: How does the N-methylaniline group influence the reactivity of the ethynyl group in click chemistry?
A2: The N-methylaniline group is a strong electron-donating group. This electronic effect increases the nucleophilicity of the alkyne's terminal carbon, which can influence the rate of the desired cycloaddition. However, this enhanced reactivity also increases the propensity for the alkyne to undergo oxidative side reactions like the Glaser coupling, especially in the presence of oxygen and Cu(I)/Cu(II) species.
Q3: Are there any side reactions involving the aniline nitrogen or the aromatic ring?
A3: While the primary concern is the Glaser coupling of the alkyne, the N-methylaniline moiety can participate in other side reactions under certain conditions. For instance, anilines are susceptible to oxidation, which can lead to complex colored byproducts, especially if the reaction conditions are not carefully controlled to exclude air.[3] Under harsh conditions or with certain catalysts, N-alkylation or C-N coupling reactions could potentially occur, though these are less common under standard CuAAC protocols.[4][5]
Q4: What are the alternatives to CuAAC for this compound to avoid these side reactions?
A4: To circumvent copper-related side reactions, two excellent alternatives are Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
RuAAC typically yields the 1,5-disubstituted triazole regioisomer, complementing the 1,4-regioselectivity of CuAAC.[6][7] Ruthenium catalysts are often more tolerant of functional groups, including amines, and can be less prone to catalyzing oxidative homocoupling.[7]
-
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[1][8] This method is ideal for biological applications where copper toxicity is a concern and completely avoids the possibility of Glaser coupling.[9] However, it requires the synthesis or purchase of a strained alkyne partner.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Triazole Product and a Significant Amount of a Nonpolar Byproduct
Probable Cause: This is a classic sign of significant Glaser coupling, leading to the formation of the 1,4-bis(3-(methyl(phenyl)amino)phenyl)buta-1,3-diyne byproduct. This occurs when the catalytically active Cu(I) is oxidized to Cu(II) in the presence of oxygen, which then promotes the oxidative dimerization of the alkyne.[1]
Solutions:
-
Rigorous Degassing: Before adding the copper catalyst, thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Use of a Reducing Agent: The in-situ reduction of Cu(II) to Cu(I) using a mild reducing agent is a standard and effective practice. Sodium ascorbate is the most commonly used reducing agent for this purpose.[6] A slight excess (typically 1.1 to 2 equivalents relative to the copper catalyst) is recommended to maintain a reducing environment and suppress Glaser coupling.
-
Ligand Selection: The use of a copper-chelating ligand can stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, thereby outcompeting the Glaser coupling. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common and effective ligands.[10]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of Cu(I) to Cu(II), which catalyzes Glaser coupling. |
| Reducing Agent | Sodium Ascorbate (1.1-2 eq.) | Reduces any formed Cu(II) back to the active Cu(I) catalyst. |
| Ligand | TBTA or THPTA (1-5 eq.) | Stabilizes Cu(I) and accelerates the CuAAC reaction. |
Issue 2: The Reaction Stalls or Proceeds Very Slowly
Probable Cause: This can be due to several factors, including catalyst inhibition, poor solubility of reactants, or suboptimal reaction conditions. The aniline moiety in your substrate can potentially chelate with the copper catalyst, reducing its availability for the cycloaddition.
Solutions:
-
Catalyst and Ligand Concentration: If you suspect catalyst sequestration, you can try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). Ensure that the ligand-to-copper ratio is maintained or even slightly increased to ensure all copper is appropriately complexed.
-
Solvent System: this compound and its corresponding triazole product can have limited solubility in purely aqueous systems. A co-solvent system, such as a 1:1 mixture of t-butanol and water or DMF and water, can significantly improve solubility and reaction rates.
-
Temperature: While many click reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes overcome a high activation barrier and drive the reaction to completion. However, be mindful that excessive heat can also promote side reactions.
Experimental Protocols
Optimized CuAAC Protocol for this compound to Minimize Glaser Coupling
This protocol is designed to minimize the formation of the Glaser coupling byproduct when working with the electron-rich this compound.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed t-Butanol and deionized water (1:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and your azide partner (1.0-1.1 eq.) in the degassed t-butanol/water co-solvent.
-
Degassing: Seal the flask and thoroughly degas the solution by sparging with an inert gas for 20-30 minutes.
-
Catalyst Premix: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq.) and TBTA or THPTA (0.05-0.1 eq.) in a small amount of the degassed solvent mixture.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq.).
-
Catalyst Addition: Add the premixed catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
Purification Protocol: Separation of the Triazole Product from the Diyne Byproduct
The Glaser coupling byproduct is typically less polar than the desired triazole product. This difference in polarity can be exploited for purification by column chromatography.
Procedure:
-
Work-up: Once the reaction is complete, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to first elute the nonpolar diyne byproduct.
-
Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the more polar triazole product.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,4-disubstituted-1,2,3-triazole.
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired CuAAC reaction and the competing Glaser coupling side reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & Biology, 17(6), 576-582. [Link]
-
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Catalysis. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
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- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Ethynyl-N-methylaniline Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing palladium catalyst loading for coupling reactions involving 3-ethynyl-N-methylaniline. Our focus is to blend technical precision with practical, field-tested insights to ensure the success and reproducibility of your experiments.
Introduction: The Criticality of Catalyst Optimization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] The Sonogashira coupling, in particular, is a powerful method for constructing arylalkynes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3][4] The efficiency of these reactions is critically dependent on the precise loading of the palladium catalyst. Overloading the catalyst not only increases costs and the burden of downstream purification to remove residual palladium but can also lead to undesired side reactions.[5][6] Conversely, insufficient catalyst loading can result in sluggish or incomplete reactions.
This guide will focus on the Sonogashira coupling of this compound with various aryl halides, providing a structured approach to catalyst loading optimization and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for a Sonogashira coupling with this compound?
A1: A general starting point for palladium catalyst loading in Sonogashira reactions is between 0.5 and 2.5 mol%.[7] For routine couplings, 1 mol% of a palladium precatalyst is a common starting point.[8] However, the optimal loading is highly dependent on the reactivity of the specific aryl halide, the chosen ligand, and other reaction parameters.[6] For highly active catalyst systems and reactive substrates (e.g., aryl iodides), loadings can often be reduced to as low as 0.025-0.1 mol%.[3]
Q2: How does the choice of palladium precatalyst affect the required loading?
A2: The choice of precatalyst is crucial. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices, modern, well-defined precatalysts often exhibit higher stability and activity, allowing for lower catalyst loadings.[7][9][10] These precatalysts ensure a more reliable and reproducible generation of the active Pd(0) species, which is essential for consistent results.[1][7] In-situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ offers flexibility but can sometimes lead to variability in the formation of the active catalyst.[1][7]
Q3: What is the role of the copper co-catalyst, and can it be omitted?
A3: In the traditional Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst.[11][12] It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] This generally allows the reaction to proceed under milder conditions.[14] However, the copper co-catalyst can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[13][15][16] For this reason, "copper-free" Sonogashira protocols have been developed, which can be advantageous, especially for electron-rich or challenging substrates where homocoupling is a significant issue.[13]
Q4: How do ligands influence the optimal palladium loading?
A4: Ligands play a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.[9][17][18][19][20] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step, thereby allowing for lower catalyst loadings, especially with less reactive aryl bromides and chlorides.[9][13][20] The choice of ligand is a key parameter to consider during optimization, as a more active ligand can significantly reduce the required amount of palladium.[6]
Q5: My reaction is blackening, and I'm getting low yields. What's happening?
A5: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition or agglomeration.[21] This inactive form of palladium reduces the concentration of the active catalyst in the solution, leading to low conversion.[21][22] This can be caused by several factors, including high temperatures, inappropriate solvent choice (e.g., THF has been anecdotally reported to promote palladium black formation), or the absence of stabilizing ligands.[22] Addressing this often involves re-evaluating the reaction conditions, such as temperature, solvent, and ligand choice.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the optimization of palladium catalyst loading for the coupling of this compound.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The amount of active catalyst is too low for the reaction to proceed at a reasonable rate. 2. Catalyst Deactivation: The palladium catalyst is decomposing to an inactive form (e.g., palladium black).[21] 3. Inefficient Pre-catalyst Reduction: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst.[1] 4. Poor Substrate Reactivity: The aryl halide is unreactive under the current conditions (e.g., aryl chlorides are less reactive than bromides and iodides).[5] | 1. Systematically Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%) to determine if this improves the yield.[6] 2. Use a More Stable Pre-catalyst: Switch to a well-defined, air-stable precatalyst to ensure consistent generation of the active species.[7] 3. Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands to enhance catalyst stability and activity, especially for less reactive aryl halides.[9][20] 4. Increase Reaction Temperature: For less reactive substrates like aryl bromides, higher temperatures may be required to facilitate oxidative addition.[23] |
| Significant Alkyne Homocoupling (Dimerization) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of a copper co-catalyst.[12][13][15] 2. High Concentration of Terminal Alkyne: A high initial concentration of this compound can favor the dimerization side reaction.[24] 3. Excessive Copper Co-catalyst: Too much copper can accelerate the rate of homocoupling.[23] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[12] 2. Slow Addition of Alkyne: Use a syringe pump to slowly add the this compound to the reaction mixture. This maintains a low, steady concentration, favoring the desired cross-coupling.[24] 3. Reduce or Eliminate Copper Co-catalyst: Optimize the amount of CuI or switch to a copper-free protocol.[13][23] |
| Poor Reproducibility | 1. Inconsistent Catalyst Activity: In-situ generation of the catalyst can be variable.[6] 2. Variable Reagent Quality: Impurities in starting materials, solvents, or the base can interfere with the catalytic cycle. 3. Atmospheric Contamination: Inconsistent exclusion of air and moisture. | 1. Use a Well-Defined Pre-catalyst: This will provide more consistent generation of the active Pd(0) species.[6][7] 2. Ensure High Purity of Reagents: Use freshly purified solvents and reagents. Bases, in particular, should be of high quality. 3. Standardize Experimental Setup: Employ consistent techniques for degassing and maintaining an inert atmosphere. |
Experimental Protocols
General Procedure for Catalyst Loading Optimization Screen
This protocol provides a framework for systematically optimizing the palladium catalyst loading for the Sonogashira coupling of this compound with an aryl halide.
-
Reaction Setup:
-
To a series of oven-dried Schlenk tubes equipped with magnetic stir bars, add the aryl halide (1.0 equivalent).
-
In separate vials, prepare stock solutions of the palladium precatalyst and ligand in the reaction solvent.
-
Add the appropriate volume of the palladium precatalyst and ligand stock solutions to each Schlenk tube to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 mol%).
-
-
Reagent Addition:
-
To each Schlenk tube, add the base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) and the copper co-catalyst (e.g., CuI, 0.2-2 mol%), if applicable.
-
Add this compound (1.1-1.5 equivalents).
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent (e.g., DMF, THF, or toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Subject the reaction mixtures to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
-
Reaction and Monitoring:
-
Heat the reaction mixtures to the desired temperature (e.g., room temperature to 100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
-
Workup and Analysis:
-
Once a reaction is complete (or after a set time), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.
-
Data Presentation: Catalyst Loading Optimization
The following table provides a template for presenting the results of a catalyst loading optimization study.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | CuI (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 0.1 | 0.2 | 0.2 | DMF | 80 | 12 | |
| 2 | 0.5 | 1.0 | 1.0 | DMF | 80 | 12 | |
| 3 | 1.0 | 2.0 | 2.0 | DMF | 80 | 12 | |
| 4 | 1.5 | 3.0 | 3.0 | DMF | 80 | 12 | |
| 5 | 2.0 | 4.0 | 4.0 | DMF | 80 | 12 |
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing palladium catalyst loading.
Caption: Workflow for optimizing palladium catalyst loading.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to effective troubleshooting. The Sonogashira coupling proceeds through a series of well-defined steps involving both palladium and copper catalysts.
Caption: Simplified Sonogashira catalytic cycle.
The process begins with the active Pd(0) species undergoing oxidative addition with the aryl halide.[5][11] Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.[13] This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5]
Conclusion
Optimizing palladium catalyst loading is a multifactorial process that requires a systematic and informed approach. By understanding the interplay between the catalyst, ligands, substrates, and reaction conditions, researchers can develop efficient, cost-effective, and reproducible coupling protocols for this compound and related compounds. This guide serves as a foundational resource to navigate the common challenges and accelerate the discovery and development of novel chemical entities.
References
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. Retrieved January 14, 2026, from [Link]
-
Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. (2013, August 2). PubMed. Retrieved January 14, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. (2013, July 8). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved January 14, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 14, 2026, from [Link]
-
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. (2022, March). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). Dalton Transactions. Retrieved January 14, 2026, from [Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction a. (2016, July). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Terminal Alkyne Coupling Reactions through a Ring: Mechanistic Insights and Regiochemical Switching. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Application of statistical design of experiment to identify key factors in cross coupling reactions. (2025, November 28). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.). Nanochemistry Research. Retrieved January 14, 2026, from [Link]
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What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. Retrieved January 14, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Understanding the Reactions that are Specific for Terminal Alkynes. (n.d.). Unacademy. Retrieved January 14, 2026, from [Link]
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The Sonogashira Coupling. (n.d.). Retrieved January 14, 2026, from [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 14, 2026, from [Link]
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The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024, October 19). ResearchGate. Retrieved January 14, 2026, from [Link]
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Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Application of statistical design of experiment to identify key factors in cross coupling reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Ethynyl-N-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and critical challenge: catalyst poisoning in reactions involving 3-ethynyl-N-methylaniline. The unique bifunctional nature of this substrate, containing both a Lewis-basic amine and a reactive terminal alkyne, makes it a potent inhibitor for many catalytic systems. This document is designed to help you diagnose, mitigate, and solve these issues to ensure the success of your synthetic campaigns.
Section 1: Understanding the Challenge: The Dual-Threat Substrate
This compound presents a dual mechanism for catalyst deactivation. Understanding these root causes is the first step in effective troubleshooting.
-
Nitrogen Coordination (Amine Poisoning): The lone pair of electrons on the nitrogen atom of the N-methylaniline moiety can strongly coordinate to the vacant orbitals of a metal catalyst (e.g., Palladium, Platinum, Rhodium). This interaction occupies the catalyst's active sites, preventing the substrate from participating in the desired catalytic cycle.[1][2] This is a classic example of Lewis base poisoning.
-
Alkyne-Related Deactivation: The terminal ethynyl group, while being the desired reactive handle, can also be a source of catalyst deactivation. Under certain conditions, especially in the presence of copper co-catalysts, it can undergo dimerization or oligomerization, a side reaction known as Glaser-Hay coupling.[3][4] These oligomers can precipitate or adsorb onto the catalyst surface, blocking active sites.
Section 2: Frequently Asked Questions (FAQs) - First Line of Defense
Here we address the most common initial queries when reactions with this compound fail.
Q1: My Sonogashira coupling reaction has stalled at 30% conversion. How do I know if it's catalyst poisoning?
A1: A stalled reaction is a classic symptom of catalyst poisoning. Key diagnostic indicators include:
-
Reaction Profile: The reaction starts as expected but the rate slows and eventually stops completely before full consumption of the starting material. This suggests progressive deactivation rather than an inherently slow reaction.[5]
-
Visual Cues: In palladium-catalyzed reactions, the appearance of a black precipitate ("palladium black") is a strong indicator of catalyst decomposition and aggregation, which can be induced by poisons.[3][6]
-
Control Experiment: If possible, run a parallel reaction with a similar substrate that lacks the N-methylaniline group (e.g., 1-ethynyl-3-fluorobenzene). If this reaction proceeds smoothly, it strongly implicates the amine functionality as the poisoning agent.[5]
Q2: Which functional group is the primary culprit, the amine or the alkyne?
A2: The N-methylaniline group is most often the primary and most potent poison, especially for palladium catalysts. The direct coordination of the Lewis-basic nitrogen to the metal center is a rapid and effective mode of deactivation.[1][2] While alkyne homocoupling can be an issue, it is often promoted by the presence of oxygen and can be mitigated by maintaining strictly inert atmospheric conditions.[3]
Q3: Are certain metal catalysts more robust against poisoning by this compound?
A3: Yes, catalyst choice is critical. While all transition metal catalysts are susceptible to some degree, their tolerance varies.
-
Palladium: Highly susceptible to poisoning by nitrogen-containing compounds.[1][2][6]
-
Platinum & Rhodium: Also susceptible, particularly in hydrogenation reactions.
-
Nickel: Can be an alternative, but also prone to amine coordination.
-
Resistant Catalyst Systems: Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the metal center, making it more difficult for the aniline nitrogen to coordinate and poison the catalyst.[1][7]
Section 3: Troubleshooting Guide - A Deeper Dive
This section provides a structured approach to diagnosing and solving specific problems.
Issue 1: Reaction Fails to Initiate or Shows Very Low Conversion (<10%)
This scenario points to a severe, immediate poisoning event, likely due to impurities or overwhelming substrate inhibition.
Impurities in any of the reaction components can act as potent catalyst poisons.[3][7]
-
Plausible Impurities:
-
In this compound: Residual starting materials from its synthesis (e.g., other anilines), or byproducts.
-
In Solvents: Water or oxygen can degrade catalysts. Ensure solvents are anhydrous and properly degassed.[3][7]
-
In Bases: Amine bases (like triethylamine or diisopropylethylamine) can become oxidized or contain water, which is detrimental.[3]
-
-
Diagnostic & Solution Workflow:
Caption: Workflow for diagnosing purity-related reaction failure.
Even with pure materials, the inherent properties of this compound can inhibit the catalyst. The concentration of the free amine may be high enough to shut down the catalytic cycle from the start.
-
Mechanistic Explanation: The equilibrium between the catalyst-ligand complex and the catalyst-aniline complex heavily favors the latter, preventing the catalytic cycle from initiating.
Caption: Competition between catalytic cycle and catalyst poisoning.
-
Solution Strategies:
-
Modify Catalyst System: Switch to a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos with a palladium precursor). These ligands create a sterically hindered environment around the metal, disfavoring coordination with the aniline.[1][7]
-
Slow Addition: Instead of adding all the this compound at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the potential poison low, allowing the desired catalytic reaction to compete more effectively.[1]
-
Protecting Groups: In some cases, it may be feasible to protect the amine (e.g., as a Boc-carbamate), perform the reaction, and then deprotect it. This completely removes the poisoning element from the reaction.
-
Issue 2: Reaction Starts but Deactivates Over Time
This pattern suggests that the poison is either the product of the reaction or a byproduct that accumulates as the reaction progresses.
The product of the reaction (e.g., a substituted aniline) may be an even stronger ligand for the catalyst than the starting material, leading to gradual deactivation as its concentration increases.
-
Diagnostic Protocol: Monitor the reaction by UPLC or LC-MS. Plot the rate of product formation against time. A sharp decrease in the reaction rate after a certain percentage of conversion is indicative of product inhibition.
-
Solution Strategies:
-
Higher Catalyst Loading: A straightforward but less elegant solution is to increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to compensate for the gradual deactivation.
-
Use a Heterogeneous Catalyst: A supported catalyst (e.g., Pd/C) in a flow chemistry setup can be effective. The product continuously flows away from the catalyst bed, preventing the buildup of the inhibitory product around the active sites.
-
As mentioned, the homocoupling of the alkyne moiety is a common side reaction, especially if the reaction is not kept strictly anaerobic.[3][4]
-
Diagnostic Protocol: Check the crude reaction mixture by TLC or LC-MS for a symmetrical byproduct with approximately double the molecular weight of the starting alkyne.
-
Solution Strategies:
-
Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[3][7] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: For Sonogashira couplings, switch to a copper-free protocol. While often slower, these conditions completely eliminate the primary pathway for Glaser-Hay coupling.[4][8]
-
Section 4: Key Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove polar impurities that can act as catalyst poisons.
-
Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare a silica gel plug or a short column in a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Load the dissolved substrate onto the silica.
-
Elute the product with the same solvent system, collecting fractions.
-
Monitor the fractions by TLC. The product should be a single, well-defined spot.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm purity by ¹H NMR spectroscopy before use.
Protocol 2: Catalyst Regeneration (For Heterogeneous Catalysts)
Objective: To remove adsorbed poisons from supported palladium catalysts (e.g., Pd/C). Note: This is not always successful and depends on the nature of the poison.
-
Separation: Carefully filter the spent catalyst from the reaction mixture.[9]
-
Washing: Wash the catalyst sequentially with the reaction solvent, then with a chelating solvent like dilute aqueous EDTA to remove strongly bound species, followed by deionized water, and finally acetone or ethanol to aid in drying.
-
Thermal Treatment: For non-volatile organic poisons, thermal regeneration can be attempted. Heat the catalyst under a stream of inert gas or a reducing atmosphere (e.g., 5% H₂ in N₂) at elevated temperatures (e.g., 200-400 °C).[10] Caution: This must be done with extreme care and appropriate safety measures.
-
Chemical Treatment: Some nitrogen-based poisons can be removed by washing with a dilute acidic solution, followed by extensive washing with water to remove all traces of acid, and then drying.[9]
Section 5: Data Summary
Table 1: Relative Susceptibility and Mitigation Strategies for Common Catalysts
| Catalyst System | Poisoning Susceptibility | Primary Poisoning Mechanism | Recommended Mitigation Strategy |
| PdCl₂(PPh₃)₂ / CuI | High | Amine Coordination, Alkyne Homocoupling | Switch to Cu-free conditions; Use bulky phosphine ligands; Slow substrate addition. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Moderate | Amine Coordination | Generally more robust due to bulky ligand; Slow addition can still be beneficial. |
| Pd/C (Hydrogenation) | Very High | Amine Coordination | Protect the amine group; Use a different solvent; Increase catalyst loading. |
| Lindlar's Catalyst | High | Amine Coordination | Amine protection is often necessary for clean partial hydrogenation.[11][12] |
| Rh/Al₂O₃ (Hydrogenation) | High | Amine Coordination | Amine protection is highly recommended. |
References
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Regeneration of palladium based catalyst for methane abatment - DCL Inc. (n.d.). DCL Inc. Retrieved January 14, 2026, from [Link]
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Hoyos, L. J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 87(19), 3291-3296. [Link]
- J.A., Moulijn, & van Leeuwen, P. W. N. M. (2001). Poisoning and deactivation of palladium catalysts.
- US Patent No. US3959382A. (1976). Method for reactivating palladium catalysts. Google Patents.
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Praliaud, H., Primet, M., & Hoyos, L. J. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3283-3290. [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved January 14, 2026, from [Link]
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Catalytic N-Alkylation of Anilines. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]
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Reduction of alkynes (video) - Khan Academy. (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]
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Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
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Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved January 14, 2026, from [Link]
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9.4 Reduction of Alkynes | Organic Chemistry - YouTube. (2020, December 7). YouTube. Retrieved January 14, 2026, from [Link]
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Hydrogenation Of Aniline. (2025, August 8). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. (2025, January 22). ResearchGate. Retrieved January 14, 2026, from [Link]
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Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. (2020, October 22). Retrieved January 14, 2026, from [Link]
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Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Aniline Alkylation over Solid Acid Catalysts. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
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N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016, October 6). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Sonogashira Coupling Reaction - YouTube. (2016, August 10). YouTube. Retrieved January 14, 2026, from [Link]
- Zhu, Z., & Espenson, J. H. (1997). Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry, 62(8), 2211-2216.
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Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013, June 11). Retrieved January 14, 2026, from [Link]
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(PDF) Aniline - Catalysis and Chemical Engineering. (2014, May 26). ResearchGate. Retrieved January 14, 2026, from [Link]
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All You Need to Know about the Reduction of Alkynes - YouTube. (2023, October 14). YouTube. Retrieved January 14, 2026, from [Link]
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Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. (n.d.). Journal of Chemical Engineering Research Progress. Retrieved January 14, 2026, from [Link]
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n-nitrosomethylaniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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Conway, B. E., & Tilak, B. V. (1994). Kinetic rationalization of catalyst poison effects on cathodic H sorption into metals: relation of enhancement and inhibition to H coverage. Journal of the Chemical Society, Faraday Transactions, 90(19), 2891-2900. [Link]
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3-Ethyl-n-methylaniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Preparation of N-methylaniline - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
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improving the regioselectivity of reactions involving 3-ethynyl-N-methylaniline
Welcome to the technical support center for 3-ethynyl-N-methylaniline. This versatile building block is pivotal in the synthesis of novel therapeutics and functional materials. However, its unique electronic and steric properties present distinct challenges in controlling the regiochemical outcomes of subsequent transformations. This guide is designed to provide researchers, medicinal chemists, and process scientists with in-depth troubleshooting strategies and foundational knowledge to master the regioselectivity of its key reactions.
Part 1: Troubleshooting Guides
This section addresses specific, common issues encountered during experimental work. Each guide follows a cause-and-solution format to help you diagnose and resolve poor reaction outcomes systematically.
Issue 1: Poor or Mixed Regioselectivity in [3+2] Azide-Alkyne Cycloaddition (AAC) Reactions
You have successfully coupled this compound with an aryl halide via Sonogashira reaction to form an internal alkyne. However, a subsequent copper-catalyzed "click" reaction with an organic azide yields a mixture of 1,4- and 1,5-trisubstituted triazole regioisomers, or the reaction fails entirely.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is famously efficient and regioselective for terminal alkynes, almost exclusively yielding the 1,4-disubstituted product. However, its effectiveness plummets with internal alkynes, such as the derivatives of this compound, leading to poor reactivity and loss of regiocontrol.[1] The subtle electronic bias imparted by the N-methylanilino and the coupled aryl group is often insufficient to direct the cycloaddition to a single isomer under standard CuAAC conditions.
Use the following workflow to diagnose the issue and select an appropriate solution.
Caption: Troubleshooting workflow for regiocontrol in AAC reactions.
-
Switch to a Ruthenium Catalyst (RuAAC): For internal alkynes, the most reliable method for achieving high regioselectivity is to move away from copper catalysis. Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes, catalyze the azide-alkyne cycloaddition to selectively yield 1,5-disubstituted 1,2,3-triazoles.[2] This provides a predictable and often high-yielding route to the complementary regioisomer not accessible via CuAAC.
-
Explore Nickel Catalysis: Recent advances have shown that nickel-catalyzed cycloadditions can provide excellent regio- and chemoselectivity control, even with challenging unsymmetrical internal alkynes.[3] The regiochemical outcome can be highly dependent on the alkyne's substituents; for instance, thioalkynes and ynamides can exhibit inverse regioselectivity compared to other groups.[3] This avenue is worth exploring if the RuAAC pathway does not yield the desired isomer.
Table 1: Catalyst Systems for Regiocontrolled [3+2] Cycloaddition of Internal Alkynes
| Catalyst System | Predominant Regioisomer | Key Advantages | Considerations | Reference |
|---|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | Mixture (1,4 and 1,5) | Mild, "click" conditions | Poorly reactive and unselective for internal alkynes | [1] |
| [Cp*RuCl] complexes | 1,5-trisubstituted | High regioselectivity for internal alkynes | Different isomer from CuAAC; may require higher temperatures | [2] |
| Ni(0) / Xantphos | Substrate-dependent | High chemo- and regioselectivity | Outcome depends on electronic nature of alkyne substituents |[3] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the chemical behavior of this compound, grounding your experimental design in solid theoretical principles.
Q1: What are the primary factors governing regioselectivity in reactions involving the alkyne of this compound?
A: The regioselectivity is governed by a complex interplay of electronic and steric effects, which are modulated by the choice of catalyst and reaction conditions.[4][5]
-
Electronic Effects: The N-methylamino group is a potent electron-donating group (EDG) that enriches the aromatic ring with electron density via a +M (mesomeric) effect.[6] This effect extends to the alkyne, polarizing the C≡C bond. The carbon atom directly attached to the ring (ipso-carbon) becomes more electron-rich, while the terminal carbon becomes comparatively more electron-deficient. This intrinsic polarization dictates the preferred site of attack for electrophiles and nucleophiles in non-catalyzed reactions and influences the coordination geometry in metal-catalyzed processes.[4][7]
Caption: Electronic influence of the N-methylamino group on the alkyne.
-
Steric Effects: The N-methylaniline group is sterically bulky. In metal-catalyzed reactions, such as hydrofunctionalization, the catalyst's metallic center must approach the alkyne. The size of the catalyst's ligands, combined with the steric bulk of the substrate, can create a favored trajectory of approach, leading to one regioisomer over another.[8][9] This is a key principle exploited in catalyst-controlled regioselective reactions.
Q2: For hydration of the alkyne, how can I selectively form the methyl ketone (Markovnikov product) vs. the aldehyde (anti-Markovnikov product)?
A: Regiocontrol in alkyne hydration is almost entirely dictated by the catalytic system.
-
Markovnikov Hydration (to form methyl ketones): This pathway involves the addition of a hydroxyl group to the more substituted carbon (the ipso-carbon). While classic mercury-based catalysts are effective, they are highly toxic.[10] Modern, safer, and highly regioselective methods employ carbophilic Lewis acid catalysts such as those based on Gold(I/III) , Ruthenium(II) , or Iron(III) .[10][11] These catalysts activate the alkyne towards nucleophilic attack by water at the internal position, leading exclusively to the methyl ketone product after tautomerization.
-
Anti-Markovnikov Hydration (to form aldehydes): This is not a direct hydration reaction. It is a two-step sequence consisting of hydroboration-oxidation . First, a borane reagent (e.g., 9-BBN, catecholborane) adds across the alkyne with anti-Markovnikov selectivity due to steric and electronic factors. Subsequent oxidation of the resulting vinylborane with an oxidant like hydrogen peroxide yields the aldehyde. This reductive hydration strategy provides excellent control for accessing the linear alcohol's aldehyde tautomer.[12]
Table 2: Comparison of Hydration Methods for this compound
| Method | Product Type | Reagents | Selectivity | Key Features | Reference |
|---|---|---|---|---|---|
| Fe(NTf₂)₃ Catalysis | Methyl Ketone | Fe(NTf₂)₃, H₂O | High Markovnikov | Recyclable iron catalyst, good yields | [11] |
| Ru(II) Catalysis | Methyl Ketone | Arene-Ru(II) complexes, H₂O | High Markovnikov | High catalyst activity, good functional group tolerance | [10] |
| Hydroboration-Oxidation | Aldehyde | 1. 9-BBN or Catecholborane2. H₂O₂, NaOH | High Anti-Markovnikov | Two-step protocol; provides access to the aldehyde |[12] |
Q3: I am performing a Sonogashira coupling with this compound and a low-reactivity aryl chloride, but the yield is poor. What should I do?
A: Low yields in Sonogashira couplings, especially with less reactive halides like aryl chlorides, are a common challenge. A systematic check of your catalyst system, ligands, and reaction conditions is required.[13] The general reactivity order for the halide partner is I > OTf > Br >> Cl.[13][14]
Table 3: Sonogashira Coupling Troubleshooting Checklist | Parameter | Potential Problem | Recommended Action | Reference | | :--- | :--- | :--- | | Palladium Catalyst | Catalyst decomposition (formation of Pd black). | Use a fresh batch of catalyst. Ensure strictly anaerobic conditions. Consider a more stable precatalyst like PdCl₂(PPh₃)₂. |[13] | | Copper Co-catalyst | Cu(I) iodide has degraded. | Use a fresh bottle of CuI. |[13] | | Ligand | Ligand is not optimal for the challenging substrate. | For aryl chlorides, stronger electron-donating and bulkier phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can promote the difficult oxidative addition step. |[15][16] | | Base | Base is wet or insufficient. | Use a dry, high-purity amine base (e.g., TEA, DIPEA) in sufficient excess (typically 2-3 equivalents). |[13] | | Solvent & Temperature | Poor substrate solubility or insufficient thermal energy. | Ensure substrates are fully dissolved. For aryl chlorides, higher temperatures (80-120 °C) and higher-boiling point solvents (e.g., DMF, Dioxane) are often necessary.[17] |[17] | | Atmosphere | Presence of oxygen. | Oxygen leads to oxidative homocoupling of the alkyne (Glaser coupling). Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen). |[13] |
Part 3: Key Experimental Protocols
Protocol 1: Regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is adapted from methodologies known to favor the 1,5-regioisomer with internal alkynes.[2]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the internal alkyne (1.0 equiv., e.g., N-methyl-3-(phenylethynyl)aniline), the organic azide (1.1 equiv.), and [Cp*RuCl(PPh₃)₂] (5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
Protocol 2: Standard Sonogashira Coupling of this compound
This is a general protocol for coupling with a reactive aryl iodide.[13][16]
-
Preparation: To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (TEA, 3.0 equiv.) and a co-solvent if needed (e.g., THF or DMF). Stir for 5 minutes.
-
Substrate Addition: Add this compound (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive aryl bromides, heating to 50-80 °C may be required.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the aryl halide is consumed (typically 2-6 hours for aryl iodides).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Costello, J. P., & Ferreira, E. M. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions. Organic Letters, 21, 9934-9939. Available at: [Link]
-
Chemical Communications (RSC Publishing). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Available at: [Link]
-
Montgomery, J. (2008). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC - PubMed Central. Available at: [Link]
-
Pérez-Galán, P., et al. (2012). Ligand-Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Wang, J., et al. (2020). The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Regioselective syn-1,2-hydroarylation of internal alkynes. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Available at: [Link]
-
ResearchGate. Effect of ligands on yield and regioselectivity. Available at: [Link]
-
Montgomery, J. (2004). Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. PMC - NIH. Available at: [Link]
-
Montgomery, J., et al. (2007). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Sci-Hub. Available at: [Link]
-
RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review. Available at: [Link]
-
The stereo-divergent functionalization of alkynes: a comprehensive review. PMC. Available at: [Link]
-
Reddit. Sonogashira troubleshooting help needed. Available at: [Link]
-
University of Calgary. Ch22: EArS of aromatic amines. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Li, L., & Herzon, S. B. (2012). Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols. Journal of the American Chemical Society, 134, 17376-17378. Available at: [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ResearchGate. Available at: [Link]
-
ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]
-
Intermolecular Hydroamination of 1,3-Dienes to Generate Homoallylic Amines. PMC - NIH. Available at: [Link]
-
Baral, R. N., & Thomas, S. W. 3rd. (2015). Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. PubMed. Available at: [Link]
-
Ghattas, W., et al. (2012). Regioselective Hydration of Alkynes by ironIII Lewis/Brønsted Catalysis. PubMed. Available at: [Link]
-
Iridium-catalysed hydroamination of internal homoallylic amines. PMC - NIH. Available at: [Link]
-
ResearchGate. Hydroamination of styrenes with N-methylaniline. Available at: [Link]
-
Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
J-GLOBAL. Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. Available at: [Link]
-
ResearchGate. N‐Substituted Iminopyridine Arene–Ruthenium Complexes for the Regioselective Catalytic Hydration of Terminal Alkynes. Available at: [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Available at: [Link]
Sources
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- 3. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions [organic-chemistry.org]
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removing copper catalyst from 3-ethynyl-N-methylaniline reaction products
Technical Support Center: Catalyst & Impurity Removal
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates. We will address a critical and frequently encountered challenge in synthetic chemistry: the removal of residual copper catalysts following cross-coupling reactions, specifically focusing on the synthesis of 3-ethynyl-N-methylaniline, a common intermediate prepared via Sonogashira coupling.
The persistence of metal catalysts, even at trace levels, can compromise the efficacy, safety, and stability of final compounds and interfere with downstream processes. This guide provides a series of troubleshooting questions and answers, detailed protocols, and a comparative analysis of available methods to ensure your product meets the highest purity standards.
Frequently Asked Questions & Troubleshooting Guide
Q1: After my Sonogashira reaction to synthesize this compound, the crude organic extract has a distinct blue or green tint. What does this indicate and why is it a problem?
A: A blue or green coloration in your organic or aqueous layers post-reaction is a definitive visual indicator of residual copper salts. The Sonogashira reaction, while catalyzed by palladium, often employs a copper(I) salt (like CuI) as a co-catalyst to facilitate the key transmetalation step with the terminal alkyne.[1][2]
During the reaction and subsequent aerobic workup, the catalytically active Cu(I) is often oxidized to the more stable copper(II) state, which forms colored complexes. The presence of amines in the reaction, including your product, can lead to the formation of deep blue tetraamminecopper(II) complexes, [Cu(NH₃)₄]²⁺, especially during basic washes.[3][4]
Why it's a problem:
-
Catalytic Interference: Residual copper can catalyze unwanted side reactions in subsequent synthetic steps.
-
Toxicity: For drug development, regulatory agencies like the FDA and EMA have strict limits on residual metal impurities in APIs due to their potential toxicity.
-
Product Instability: Metals can promote degradation of the final compound over time.
-
Analytical Interference: Residual metals can complicate NMR analysis (paramagnetic broadening) and other analytical techniques.
Q2: What is the most straightforward initial approach for removing the bulk of this copper contamination?
A: The most common and cost-effective first step is a liquid-liquid extraction using an aqueous solution of a chelating agent. Chelation involves the formation of a stable, water-soluble complex with the copper ions, which partitions them from the organic layer containing your product into the aqueous layer.
Two highly effective and widely used chelating washes are:
-
Aqueous Ammonium Hydroxide (NH₄OH): Ammonia complexes strongly with copper(II) ions to form the intensely blue, water-soluble tetraamminecopper(II) complex.[3][5] This is very effective but introduces a basic solution, which your product must be stable to.
-
Aqueous EDTA (Ethylenediaminetetraacetic Acid): EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions across a wider pH range.[3][6][7] A wash with a dilute solution of the disodium salt (Na₂EDTA) is a standard and highly effective method.[8][9]
For a typical laboratory-scale reaction, performing 2-3 washes with one of these solutions is the recommended starting point. You should continue washing until the aqueous layer is no longer colored.[3]
Q3: My aqueous washes are inefficient or are causing a persistent emulsion. What are my options now?
A: Emulsions are a common problem when working with amine-containing compounds and basic aqueous solutions. If simple phase separation is failing, or if trace copper persists, moving to a solid-phase removal method is the logical next step. These methods, often called "scavenging," involve stirring the organic solution of your crude product with an insoluble material that selectively binds the metal, which is then removed by simple filtration.
Here is a summary of common solid-phase scavengers:
| Method/Material | Principle of Operation | Pros | Cons | Best Use Case |
| Silica Gel / Alumina | Adsorption | Inexpensive, readily available.[10][11] | Lower binding capacity, may adsorb polar products. | Pre-purification step; removing finely suspended solids. |
| Activated Carbon | Adsorption | Low cost, high surface area, effective for various metals.[12][13] | Can be non-selective, may require large amounts. | Decolorizing and removing a range of impurities simultaneously. |
| Chelating Resins | Covalent/Ionic Bonding | High selectivity and capacity for specific metals.[14][15][16] | Higher cost, may require screening to find the best resin. | Stubborn contamination; processes requiring very low metal levels (<10 ppm). |
Expert Tip: For particularly stubborn cases, a combination approach is highly effective. Perform an initial aqueous wash with EDTA to remove the bulk of the copper, then dry the organic layer and stir it with a specialized chelating resin to remove the final traces.[3]
Q4: How do I select and use a specialized metal scavenger resin for my this compound product?
A: Selecting the right scavenger depends on the nature of the metal complex and your process requirements. For copper, resins functionalized with thiol groups (e.g., ISOLUTE® Si-Thiol) or polyamines are particularly effective.[15][16] These functional groups act as strong ligands for soft metals like copper.
The process is straightforward and avoids the issues of liquid-liquid extraction. See the detailed protocol below for a typical workflow. The key advantage is the simplicity of filtration for removal, making it highly scalable and efficient.[16]
Experimental Protocols
Protocol 1: Standardized Aqueous EDTA Wash
This protocol is the recommended first-line method for removing bulk copper catalyst.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If your reaction solvent is immiscible with water (e.g., Toluene, THF, DCM), proceed to step 2. If it is miscible (e.g., DMF, MeCN), dilute the reaction mixture with an immiscible solvent like Ethyl Acetate or DCM and wash with water/brine to remove the bulk of the polar solvent.
-
Prepare Wash Solution: Prepare a 0.5 M solution of Ethylenediaminetetraacetic acid, disodium salt (Na₂EDTA) in deionized water.
-
First Extraction: Transfer the organic solution of your crude product to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom, if using halogenated solvents; top, if using ethers/esters) may appear blue or green. Drain and collect the aqueous layer.
-
Repeat: Repeat the extraction (steps 3-4) one or two more times. The intensity of the color in the aqueous layer should diminish with each wash. Continue until the aqueous layer is colorless.
-
Final Wash: Perform a final wash with saturated aqueous NaCl (brine) to break up any minor emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of copper.
Protocol 2: Solid-Phase Scavenging with a Chelating Resin
Use this method when aqueous washes are ineffective, cause emulsions, or when ultra-low levels of residual copper are required.
-
Solvent Exchange: Ensure your crude product is dissolved in a suitable organic solvent (e.g., DCM, Toluene, or Ethyl Acetate) at a concentration of ~10-50 mg/mL.
-
Select Scavenger: Choose a copper scavenger resin, such as a silica- or polymer-bound thiol or amine resin (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol).[15]
-
Determine Loading: Typically, 3-5 weight equivalents of the scavenger resin relative to the initial mass of the copper catalyst are used.[16] Consult the manufacturer's technical data for specific capacity information.
-
Incubation: Add the scavenger resin to the solution of your crude product in a flask equipped with a stir bar. Stir the resulting slurry at room temperature. The required time can range from 2 to 24 hours.[16] You can monitor the progress by taking small aliquots and analyzing for copper content (e.g., by TLC, looking for colored spots, or by ICP-MS for quantitative data).
-
Filtration: Once scavenging is complete, remove the resin by filtering the mixture through a pad of Celite® or a fritted glass funnel.
-
Rinse: Rinse the flask and the filtered resin with a small amount of fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the purified product.
Visual Workflow & Decision Making
To assist in selecting the appropriate purification strategy, the following diagrams illustrate a general workflow and a troubleshooting decision tree.
Caption: General workflow for copper catalyst removal.
Caption: Troubleshooting decision tree for copper removal.
References
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]
-
Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]
-
Seachem CupriSorb 250 mL Copper & Heavy Metals Filter Resin. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Catalyst-Modified Activated Carbon for Aldehyde Removal. UES. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Catalytic Activated Carbon For H2S Removal. Zhulin Carbon. [Link]
-
Granular Activated Carbon Charcoal Filter Media For Catalyst Support. YICARB. [Link]
-
Al-Masum, M., & El-Hely, M. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3865–3869. [Link]
-
Application of activated carbon as a catalyst and catalyst carrier. Heycarbons. [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
Zhang, J., et al. (2016). A unique copper-catalyzed cross-coupling reaction by hydrogen (H2) removal for the stereoselective synthesis of 3-phosphoindoles. Chemical Communications, 52(4), 747-750. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7448-7471. [Link]
-
Work up to remove copper. Reddit r/Chempros. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Best method for removing Cu(I) from Org compounds. Reddit r/Chempros. [Link]
-
How can I remove copper from a click reaction mixture using EDTA? ResearchGate. [Link]
-
Workup for Removing Copper Salts. University of Rochester, Department of Chemistry. [Link]
-
Zhaoyong, X., et al. (2020). Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations... Plants, 9(12), 1669. [Link]
-
EDTA Copper Chelation. [Link]
-
Kartal, S. N., & Kose, C. (2003). Removal of copper, chromium, and arsenic from CCA-C treated wood by EDTA extraction. Holz als Roh- und Werkstoff, 61(4), 301-307. [Link]
- Process for removal of the catalytic coating material...
-
How to remove copper after CuAAc click reaction? ResearchGate. [Link]
-
Zhang, H., et al. (2011). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Industrial & Engineering Chemistry Research, 50(15), 9031-9037. [Link]
-
Scheme of desorption of copper by ammonium hydroxide... [Link]
-
Ammonium hydroxide extraction to remove Copper. Reddit r/chemistry. [Link]
Sources
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- 5. Workup [chem.rochester.edu]
- 6. EDTA Copper Chelation [thinkdochemicals.com]
- 7. Removal of copper, chromium, and arsenic from CCA-C treated wood by EDTA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 12. Catalyst-Modified Activated Carbon for Aldehyde Removal (AD)ï½ UES ï½ Catalytic activated carbon [cocowork.com]
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- 16. Metal Scavengers [sigmaaldrich.com]
challenges in the N-alkylation of 3-ethynylaniline
< , .Technical Support Center: N-Alkylation of 3-Ethynylaniline
Welcome to the technical support center for the N-alkylation of 3-ethynylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome common challenges in your synthetic workflows.
Introduction
The N-alkylation of 3-ethynylaniline is a critical transformation in organic synthesis, particularly for creating intermediates used in pharmaceuticals and materials science.[1][2] The presence of both a nucleophilic amine and a reactive terminal alkyne presents unique challenges that require careful optimization of reaction conditions to achieve desired outcomes. This guide will address these specific challenges, providing a logical framework for troubleshooting and protocol development.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction is resulting in a mixture of mono- and di-alkylated products, with the di-alkylated product being the major component. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a common issue in the N-alkylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting aniline.[3][4] To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry Control: Use a stoichiometric excess of 3-ethynylaniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine. A starting point is to use 2-3 equivalents of the aniline.
-
Choice of Base and Solvent: The choice of base is critical. A bulky, non-nucleophilic base can sterically hinder the second alkylation step on the more substituted secondary amine. Consider switching from common bases like triethylamine to bulkier options such as diisopropylethylamine (DIPEA). The solvent can also play a role; polar aprotic solvents like DMF or DMSO can facilitate the reaction, but sometimes a less polar solvent like toluene can help control reactivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second alkylation may be higher, and thus more temperature-dependent, than the first.
-
Alternative Alkylating Agents: If using alkyl halides, consider switching to alkylating agents that are less reactive, such as alkyl sulfonates (tosylates, mesylates). Alternatively, reductive amination offers a highly selective method for mono-alkylation.[5]
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a method for the selective mono-N-alkylation of 3-ethynylaniline with an aldehyde or ketone.
Materials:
-
3-Ethynylaniline (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 3-ethynylaniline and the aldehyde or ketone.
-
Dissolve the reactants in DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the reaction solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing significant polymerization and formation of a black tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The ethynyl group of 3-ethynylaniline is susceptible to polymerization, especially under harsh reaction conditions such as high temperatures, the presence of certain metals (particularly copper), or exposure to air (oxygen).[6] This is a known issue with terminal alkynes.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-driven polymerization. Degas your solvents prior to use.
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, use the minimum temperature necessary for a reasonable reaction rate. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing byproduct formation.[7][8][9][10]
-
Catalyst Choice: If you are using a metal catalyst, be aware that some metals, particularly copper(I) salts used in reactions like the Sonogashira coupling, can promote alkyne homocoupling (Glaser coupling), leading to diacetylene byproducts and polymers.[6] If not intending a Sonogashira-type reaction, avoid copper catalysts. For palladium-catalyzed reactions, ensure the palladium source is of high purity and free from copper contamination.
-
Use of Inhibitors: In some cases, adding a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), can suppress polymerization pathways.
Workflow for Minimizing Polymerization
Caption: Decision workflow for minimizing polymerization.
Question 3: My N-alkylation reaction is not proceeding to completion, and I have a significant amount of starting material remaining. What are some strategies to improve the conversion?
Answer:
Low conversion can be due to several factors, including insufficient reactivity of the alkylating agent, catalyst deactivation, or suboptimal reaction conditions.
-
Increase Reactivity of the Alkylating Agent: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
-
Catalyst System: For challenging alkylations, consider moving beyond simple SN2 conditions and employing a catalytic method like the Buchwald-Hartwig amination.[11][12] This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with a broad substrate scope.[13][14][15]
-
Microwave Irradiation: Microwave-assisted organic synthesis can significantly accelerate reaction rates and improve yields, often by enabling rapid heating to the desired temperature.[7][8][9][16]
-
Choice of Base: Ensure the base is strong enough to deprotonate the aniline and facilitate the reaction. For Buchwald-Hartwig reactions, bases like sodium tert-butoxide or cesium carbonate are commonly used.[13]
Data Summary: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Catalyst/Conditions | Typical Yields | Key Advantages |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, DIPEA) | Variable, prone to over-alkylation | Simple setup |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Good to Excellent | High selectivity for mono-alkylation |
| Buchwald-Hartwig | Aryl/Alkyl Halide | Pd catalyst, ligand, base | Good to Excellent | Broad scope, good functional group tolerance |
| "Borrowing Hydrogen" | Alcohol | Ru or Ir catalyst[17][18][19][20][21] | Good to Excellent | Green, uses alcohols as alkylating agents |
Frequently Asked Questions (FAQs)
Q: Can I perform a Sonogashira coupling on the ethynyl group after N-alkylation?
A: Yes, this is a common synthetic strategy. The N-alkylated 3-ethynylaniline is a suitable substrate for Sonogashira coupling.[6][22] It is often advantageous to perform the N-alkylation first, as the conditions for Sonogashira coupling (palladium and copper catalysts, base) could potentially interfere with an unprotected aniline.
Experimental Protocol: Sonogashira Coupling of N-alkyl-3-ethynylaniline
Caption: General workflow for Sonogashira coupling.
Q: What is the best way to purify the N-alkylated product?
A: The purification method will depend on the physical properties of your product.
-
Column Chromatography: This is the most common method for purifying N-alkylated anilines. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.
-
Acid-Base Extraction: If your product is basic enough, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent.
-
Distillation/Crystallization: If your product is a liquid, distillation under reduced pressure may be possible. If it is a solid, recrystallization can be an effective purification technique.
Q: Are there any "green" or more sustainable methods for this N-alkylation?
A: Yes, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is a greener alternative that uses alcohols as alkylating agents, with water as the only byproduct.[17][23] These reactions are typically catalyzed by ruthenium or iridium complexes.[18][19] This approach avoids the use of alkyl halides and the production of stoichiometric salt waste.[17]
Conclusion
The N-alkylation of 3-ethynylaniline requires a careful balancing of the reactivity of the amine and the ethynyl functionalities. By understanding the common side reactions such as over-alkylation and polymerization, and by selecting the appropriate reaction conditions and methodologies—be it direct alkylation, reductive amination, Buchwald-Hartwig amination, or borrowing hydrogen catalysis—researchers can successfully synthesize the desired N-alkylated products. This guide provides a starting point for troubleshooting and optimizing these important transformations.
References
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- Gour, J., et al. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry.
- Gour, J., et al. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry.
- Taylor & Francis Online.
- TSI Journals.
- ResearchGate. Mechanistic study. (a) Reaction of aniline with alkyl halide under the....
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- Wikipedia.
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
- ACS Publications. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry.
- ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
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- NIH. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethynyl-N-methylaniline and 4-Ethynyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. The ethynyl anilines, particularly isomers of N-methylaniline, serve as versatile building blocks, offering dual reactivity at the aromatic ring and the terminal alkyne. This guide provides an in-depth comparative analysis of the chemical reactivity of 3-ethynyl-N-methylaniline and 4-ethynyl-N-methylaniline, grounded in fundamental principles of organic chemistry. While direct comparative kinetic studies are not extensively documented in the literature, this analysis synthesizes established electronic and steric effects to predict their differential behavior in key chemical transformations, offering a predictive framework for experimental design.[1]
Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of these isomers is fundamentally governed by the interplay of electronic effects from the N-methylamino group (-NHCH₃) and the ethynyl group (-C≡CH), and their positional relationship on the aniline ring.
The N-methylamino group is a potent activating group. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through a strong +M (mesomeric or resonance) effect, increasing electron density, especially at the ortho and para positions.[2] This group also exerts a weaker -I (inductive) effect due to the electronegativity of nitrogen. The methyl group attached to the nitrogen is electron-donating via a +I effect, slightly enhancing the basicity of the nitrogen compared to aniline.[2][3]
The ethynyl group , on the other hand, exhibits a dual electronic nature. Its sp-hybridized carbons are more electronegative than sp² carbons of the aromatic ring, leading to a -I (inductive) electron-withdrawing effect.[4] However, the π-system of the triple bond can participate in resonance, potentially acting as a weak electron-donating group (+M effect) or an electron-withdrawing group depending on the reaction type.[5][6] Overall, the ethynyl group is generally considered to be deactivating in electrophilic aromatic substitution, with a more pronounced deactivating effect from the meta position.[6]
In 4-ethynyl-N-methylaniline , the activating -NHCH₃ group and the deactivating -C≡CH group are in a para relationship. This leads to a direct electronic push-pull system where the electron-donating resonance effect of the amino group strongly influences the entire aromatic ring and the ethynyl substituent.
In This compound , the -C≡CH group is positioned meta to the strongly activating -NHCH₃ group. The powerful ortho, para-directing influence of the amino group will dominate, but the electron-withdrawing inductive effect of the ethynyl group will still impact the overall electron density of the ring.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The outcomes for our two isomers will be dictated by the powerful activating and directing effect of the N-methylamino group.
Prediction: 4-ethynyl-N-methylaniline is predicted to be more reactive towards electrophilic aromatic substitution than this compound.
Rationale: The -NHCH₃ group is a strong ortho, para-director.[2]
-
In 4-ethynyl-N-methylaniline , the positions ortho to the -NHCH₃ group (positions 2 and 6) are strongly activated. The ethynyl group at the para position will have a deactivating inductive effect, but the overwhelming resonance donation from the nitrogen will still render the ring highly reactive at these sites.
-
In This compound , the positions ortho (positions 2 and 4) and para (position 6) to the -NHCH₃ group are activated. However, the ethynyl group at position 3 will exert a more significant deactivating inductive effect on the adjacent position 4 and a less pronounced effect on positions 2 and 6. This is expected to result in a slightly less activated ring system overall compared to the 4-isomer.
| Isomer | Predicted Major Products in EAS | Predicted Relative Reactivity |
| This compound | Substitution at C2, C4, and C6 | Less Reactive |
| 4-ethynyl-N-methylaniline | Substitution at C2 and C6 | More Reactive |
Experimental Protocol: Bromination of Ethynyl-N-methylaniline Isomers
This protocol provides a general method for the bromination of the aromatic ring.
-
Dissolution: Dissolve 1.0 mmol of either this compound or 4-ethynyl-N-methylaniline in 10 mL of a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of 1.0 mmol of bromine (Br₂) in the same solvent dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Addition to the Ethynyl Group
The terminal alkyne can undergo nucleophilic addition, a reaction that is generally facilitated by electron-withdrawing groups that polarize the C≡C bond.[7][8]
Prediction: The ethynyl group of 4-ethynyl-N-methylaniline is predicted to be more susceptible to nucleophilic attack than that of this compound.
Rationale:
-
In 4-ethynyl-N-methylaniline , the strong electron-donating -NHCH₃ group is in direct conjugation with the ethynyl group. This "push-pull" electronic arrangement increases the electron density on the alkyne, which would typically disfavor nucleophilic attack. However, in certain contexts, such as Michael additions to activated alkynes, the overall electronic nature of the molecule plays a complex role.[7] A more nuanced view considers that the polarization of the molecule can still render the β-carbon of the alkyne susceptible to attack.
-
In This compound , the ethynyl group is not in direct conjugation with the -NHCH₃ group. The electron-donating effect of the amino group is less effectively transmitted to the alkyne. Therefore, the inherent electrophilicity of the alkyne is less diminished compared to the 4-isomer.
This prediction is based on the principle that a less electron-rich alkyne will be a better electrophile.
Experimental Protocol: Thiol-yne Michael Addition
This protocol describes a base-catalyzed Michael addition of a thiol to the ethynyl group.
-
Reactant Mixture: In a vial, combine 1.0 mmol of the respective ethynyl-N-methylaniline isomer, 1.2 mmol of a thiol (e.g., thiophenol), and a catalytic amount of a base (e.g., 0.1 mmol of triethylamine) in 5 mL of a suitable solvent like ethanol.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for terminal alkynes, involving the formation of a carbon-carbon bond with an aryl or vinyl halide.[9] The reaction mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by transmetalation with a copper(I) acetylide intermediate.[9]
Prediction: This compound and 4-ethynyl-N-methylaniline are expected to exhibit similar reactivity in Sonogashira coupling reactions, with minor differences potentially arising from steric effects and the specific reaction conditions.
Rationale: The rate-determining step in the Sonogashira coupling can vary, but it is often the oxidative addition of the palladium catalyst to the aryl halide. The electronic properties of the alkyne can influence the formation and reactivity of the copper acetylide intermediate.
-
The increased electron density on the nitrogen in both isomers makes them potential ligands for the palladium or copper catalysts, which could influence the catalytic cycle.
-
The electronic differences at the alkyne are subtle and may not lead to a dramatic difference in reactivity under standard Sonogashira conditions, which are generally robust and tolerate a wide range of functional groups.[10]
Any observed differences in yield or reaction time are likely to be modest and highly dependent on the specific aryl halide, catalyst system, and base used.
Experimental Protocol: Sonogashira Coupling with Iodobenzene
-
Catalyst Preparation: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and the respective ethynyl-N-methylaniline isomer (1.0 mmol).
-
Reagent Addition: Add a suitable solvent (e.g., 5 mL of THF) and a base (e.g., 5 mL of triethylamine).
-
Aryl Halide Addition: Add iodobenzene (1.1 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica gel.
Visualizing the Electronic Effects
The following diagrams illustrate the key electronic interactions influencing the reactivity of the two isomers.
Caption: Electronic effects in 4-ethynyl-N-methylaniline vs. This compound.
Note: The images in the diagram are placeholders and would ideally be chemical structures illustrating electron flow.
Caption: Predicted reactivity pathways for the two isomers.
Conclusion
This guide provides a theoretical framework to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic targets. The provided protocols offer a starting point for the experimental validation of these predictions, which is essential for the practical application of these valuable chemical building blocks.
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Definitive Structural Validation: A Comparative Guide to X-ray Crystallography for 3-ethynyl-N-methylaniline and its Analogs
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a foundational pillar of successful research and development. For professionals in these fields, the precise knowledge of atomic arrangement dictates everything from a drug candidate's interaction with its biological target to a material's photophysical properties. This guide provides an in-depth, technical comparison of analytical techniques for the structural elucidation of small organic molecules, centered around the validation of substituted ethynyl anilines, a class of compounds with significant potential in medicinal chemistry and materials science.
While the specific crystal structure of 3-ethynyl-N-methylaniline is not publicly available, this guide will utilize the closely related analog, 4-ethynyl-N,N-diphenylaniline , as a case study to demonstrate the unparalleled power of single-crystal X-ray crystallography. We will explore the causality behind the experimental choices in its synthesis and crystallographic analysis, presenting the definitive data this "gold standard" technique provides. Furthermore, we will objectively compare this method with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—to provide a comprehensive framework for selecting the most appropriate validation strategy.
The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptionally high precision, offering an unparalleled level of structural detail.[2][3] This is particularly crucial in drug design, where understanding the exact conformation and stereochemistry of a molecule can mean the difference between a potent therapeutic and an inactive compound.[4]
Case Study: The Structural Validation of 4-ethynyl-N,N-diphenylaniline
To illustrate the power of X-ray crystallography, we will examine the structural determination of 4-ethynyl-N,N-diphenylaniline, an analog of our topic molecule. The synthesis and crystallographic analysis of this compound provide a clear example of the definitive data that can be obtained.[5]
The synthesis of 4-ethynyl-N,N-diphenylaniline typically proceeds via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6]
Synthesis of 4-ethynyl-N,N-diphenylaniline:
-
Reaction Setup: To a solution of 4-iodo-N,N-diphenylaniline (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 eq).
-
Addition of Alkyne: The reaction mixture is then deoxygenated by bubbling with an inert gas like argon or nitrogen. Subsequently, ethynyltrimethylsilane (1.2 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Deprotection: Following the coupling reaction, the trimethylsilyl (TMS) protecting group is removed by treating the reaction mixture with a base, such as potassium carbonate in methanol, to yield the terminal alkyne.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-ethynyl-N,N-diphenylaniline.
Crystallization:
High-quality single crystals suitable for X-ray diffraction are paramount.[7] For 4-ethynyl-N,N-diphenylaniline, slow evaporation of a solution in a mixed solvent system, such as hexane-ethanol, has been shown to yield suitable crystals.[5] The principle behind this is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice slowly.
}
Workflow for the synthesis and crystallographic validation.The single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[8] The resulting data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then solved using direct methods and refined to give the final atomic coordinates and displacement parameters.[1]
| Parameter | Value for 4-ethynyl-N,N-diphenylaniline | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a (Å) | 13.985 (3) | Unit cell dimension. |
| b (Å) | 11.234 (2) | Unit cell dimension. |
| c (Å) | 20.345 (4) | Unit cell dimension. |
| β (°) | 108.34 (3) | Angle of the unit cell. |
| R-factor (R₁) | 0.044 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| wR₂ | 0.121 | A weighted R-factor based on all reflections, also indicating the quality of the refinement. |
Data adapted from Wang, W.-Q. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(11), o1668.[9]
The low R-factor for the crystal structure of 4-ethynyl-N,N-diphenylaniline indicates a high-quality refinement and a reliable structural model.[9] This level of detail allows for the precise measurement of bond lengths and angles, providing unequivocal proof of the molecule's connectivity and conformation in the solid state.
A Comparative Perspective: Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new molecule relies on a suite of analytical techniques. Each method offers unique insights, and their combined data provides a more complete picture of the molecule's identity and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10][11] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like 4-ethynylaniline, one would expect distinct signals for the aromatic protons, the amino protons, and the acetylenic proton.[12][13]
-
¹³C NMR: Shows the number of different types of carbon atoms in a molecule. The chemical shifts of the carbons in 4-ethynylaniline would confirm the presence of the aromatic ring and the alkyne group.[12]
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity between atoms, helping to piece together the molecular skeleton.
Advantages of NMR:
-
Provides detailed information about the molecular structure in solution, which is often more relevant to biological activity.
-
Non-destructive technique.
-
Can be used to study dynamic processes.
Limitations of NMR:
-
Does not provide information on the three-dimensional arrangement of atoms in space (bond lengths and angles) with the same precision as X-ray crystallography.
-
Can be difficult to interpret for complex molecules with overlapping signals.
-
Requires a relatively large amount of pure sample.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[14] It is primarily used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[15]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, allowing for the determination of the molecular formula.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can give clues about its structure. For alkynes, characteristic fragmentation patterns are often observed.[16][17]
Advantages of MS:
-
Extremely sensitive, requiring very small amounts of sample.
-
Provides accurate molecular weight and formula.
-
Can be coupled with chromatographic techniques (LC-MS, GC-MS) to analyze complex mixtures.[18]
Limitations of MS:
-
Does not provide detailed information about the connectivity or stereochemistry of a molecule.
-
Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
-
Characteristic Absorptions: For a molecule like 4-ethynylaniline, one would expect to see characteristic IR peaks for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.[19]
Advantages of IR:
-
Fast and simple to perform.
-
Excellent for identifying functional groups.
Limitations of IR:
-
Provides limited information about the overall molecular structure.
-
The "fingerprint" region of the spectrum can be complex and difficult to interpret for large molecules.
}
Interrelation of analytical techniques for structural elucidation.Conclusion: An Integrated Approach to Structural Validation
The structural elucidation of a novel small molecule is a multifaceted process that relies on the synergistic application of various analytical techniques. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle—confirming connectivity, molecular formula, and the presence of functional groups—single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of the molecule in the solid state.
For researchers, scientists, and drug development professionals, the investment in obtaining a crystal structure is often justified by the unparalleled level of detail it provides. This information is invaluable for understanding structure-activity relationships, guiding lead optimization, and ensuring the intellectual property of a new chemical entity. As demonstrated with the case study of 4-ethynyl-N,N-diphenylaniline, X-ray crystallography is not just a characterization technique; it is the ultimate arbiter of molecular structure, providing the authoritative grounding upon which further research and development can be confidently built.
References
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LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]
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Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Ethynyl-N-methylaniline
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Sonogashira cross-coupling reaction, a powerful method for forging a bond between a terminal alkyne and an aryl halide, stands out for its utility in creating complex molecular architectures. This guide provides an in-depth comparative analysis of various palladium catalysts for the Sonogashira coupling of 3-ethynyl-N-methylaniline with aryl halides. We will delve into the mechanistic nuances of different catalyst systems, present comparative performance data, and provide detailed experimental protocols to empower you in your synthetic endeavors.
The Significance of this compound Cross-Coupling
This compound is a valuable building block in organic synthesis. The presence of both a terminal alkyne and a secondary aniline functionality allows for diverse and sequential functionalization. Cross-coupling of the ethynyl group provides access to a wide array of substituted alkynes, which are precursors to many biologically active compounds and advanced materials. The choice of an appropriate palladium catalyst is paramount to achieving high yields, minimizing side reactions, and ensuring the scalability of this transformation.
Understanding the Catalytic Landscape: A Comparison of Palladium Catalyst Systems
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base.[1][2] However, numerous variations, including copper-free conditions, have been developed. The performance of the palladium catalyst is heavily influenced by the nature of its ligand sphere, which impacts its stability, solubility, and catalytic activity.
The Workhorses: Traditional Phosphine-Based Palladium Catalysts
Homogeneous palladium catalysts bearing phosphine ligands have long been the mainstay of Sonogashira couplings due to their high activity and solubility in common organic solvents.[3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a Pd(0) complex, it can directly enter the catalytic cycle. While highly active, it is sensitive to air and moisture, necessitating stringent inert reaction conditions.[3]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): This Pd(II) complex is more stable to air and moisture, making it easier to handle.[3] It is reduced in situ to the active Pd(0) species. Studies have demonstrated its high efficacy in the Sonogashira coupling of functionalized acetylenes, and in many cases, it has been shown to be the most efficient among various palladium precursors.[3][4]
The Modern Contenders: N-Heterocyclic Carbene (NHC) Palladium Complexes
In recent years, N-heterocyclic carbene (NHC) palladium complexes have emerged as powerful alternatives to their phosphine-based counterparts. These catalysts are often more stable towards air and moisture and can exhibit higher catalytic activity, allowing for lower catalyst loadings.[5] Their enhanced stability can be attributed to the strong σ-donating ability of the NHC ligand, which forms a robust bond with the palladium center.
The Green Alternative: Heterogeneous Palladium Catalysts
In alignment with the principles of green chemistry, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offer significant advantages in terms of catalyst recovery and reuse.[6][7] These solid-supported catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and reducing palladium contamination in the final product.[6]
Comparative Performance of Palladium Catalysts
| Catalyst System | Ligand Type | Typical Substrates | Key Advantages | Potential Drawbacks | Representative Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl Iodides/Bromides | High activity, well-established. | Air and moisture sensitive. | 90-98 |
| PdCl₂(PPh₃)₂ / CuI | Monodentate Phosphine | Aryl Iodides/Bromides | Air-stable, highly effective, widely used.[3] | Requires copper co-catalyst which can lead to alkyne homocoupling. | 95-99 |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Aryl Iodides/Bromides | Generally good for a wide range of substrates. | Can be less active than monodentate phosphine catalysts for some substrates. | 85-95 |
| Pd/NHC Complexes | N-Heterocyclic Carbene | Aryl Bromides/Chlorides | High stability, high activity, often copper-free.[5] | Can be more expensive than traditional phosphine catalysts. | 90-99 |
| Pd/C | Heterogeneous | Aryl Iodides/Bromides | Recyclable, easy to handle, low product contamination.[6] | Can exhibit lower activity than homogeneous catalysts, potential for leaching. | 80-95 |
Note: The yields reported are for analogous Sonogashira coupling reactions and are intended to be representative. Actual yields for the coupling of this compound will depend on the specific aryl halide, reaction conditions, and optimization.
Mechanistic Insights: The Sonogashira Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira cross-coupling reaction.
Experimental Protocols
The following are representative, detailed, step-by-step methodologies for key experiments.
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
This protocol is a general guideline for the coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling using an NHC-Palladium Catalyst
This protocol is a general guideline for a copper-free Sonogashira coupling.
Materials:
-
This compound
-
Aryl bromide
-
NHC-Palladium complex (e.g., [IPr]Pd(allyl)Cl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the NHC-palladium complex (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add this compound (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira cross-coupling of this compound.
Conclusion and Future Outlook
The choice of a palladium catalyst for the Sonogashira cross-coupling of this compound is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Traditional phosphine-based catalysts like PdCl₂(PPh₃)₂ remain a robust and reliable option. For reactions requiring higher stability and activity, particularly with less reactive aryl halides, NHC-palladium complexes present a compelling alternative. For applications where catalyst recycling and sustainability are paramount, heterogeneous palladium catalysts are an attractive choice, though they may require more optimization to match the activity of their homogeneous counterparts.
Future developments in this field will likely focus on the design of even more active and stable catalysts that can operate under milder conditions and with a broader substrate scope. The continued exploration of sustainable and recyclable catalyst systems will also be a key area of research, driving the development of more environmentally friendly synthetic methodologies.
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Gorelsky, S. I., et al. (2018). Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction: Discovery of NHC‐Ethynyl Coupling Process. Chemistry – A European Journal, 24(48), 12596-12603. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Topics in Current Chemistry, 279, 1–59. [Link]
-
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-
ResearchGate. (2019). Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1‐bromo‐4‐iodobenzene and phenylacetylene. [Link]
-
ResearchGate. (2018). N-Heterocyclic carbene-Pd(II)-PPh 3 complexes as a new highly efficient catalyst system for the Sonogashira cross-coupling reaction: Synthesis, characterization and biological activities. [Link]
-
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A Comparative Guide to Assessing the Purity of Synthesized 3-Ethynyl-N-methylaniline by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-ethynyl-N-methylaniline, a key building block in medicinal chemistry. We will delve into the rationale behind method development, compare viable alternatives, and present a robust, validated protocol.
The Criticality of Purity in Drug Synthesis
The presence of impurities in a drug substance, even in minute quantities, can significantly impact its safety, efficacy, and stability. For a molecule like this compound, potential impurities could arise from unreacted starting materials, by-products of the synthetic route, or degradation products. A reliable analytical method is therefore not just a quality control measure but a fundamental component of the drug development lifecycle. HPLC, with its high resolution and sensitivity, stands as the gold standard for this purpose.[1][2]
Method Development: A Tale of Selectivity and Efficiency
The primary objective in developing an HPLC method for purity analysis is to achieve baseline separation of the main compound from all potential impurities.[3] For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[4][5] The separation is governed by the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[4]
The column is the heart of the HPLC system, and its selection is paramount for a successful separation.[6] Several stationary phases can be considered for the analysis of this compound.
| Stationary Phase | Principle of Separation | Advantages for this compound | Potential Drawbacks |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Excellent retention for non-polar to moderately polar compounds. Widely available and well-characterized.[5][7] | Potential for strong retention requiring higher organic content in the mobile phase. |
| C8 (Octylsilane) | Similar to C18 but with shorter alkyl chains, leading to less hydrophobic retention. | Good for moderately polar compounds, may offer better peak shape for some amines. | May provide insufficient retention for non-polar impurities. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl group can provide unique selectivity for aromatic compounds through π-π stacking. | Can be more complex to optimize the mobile phase. |
| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, dipole-dipole, and π-π interactions. | Can provide enhanced selectivity for positional isomers and halogenated compounds.[5] | Selectivity can be highly dependent on mobile phase composition. |
For this compound, a C18 column is often the first choice due to its versatility and proven track record with aromatic amines.[5][7] The ethynyl and methyl groups impart a degree of non-polarity, making it well-suited for retention on a C18 stationary phase.
The composition of the mobile phase is a critical factor that is adjusted to fine-tune the separation.[8] A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. For aromatic compounds, acetonitrile can sometimes offer different selectivity compared to methanol.
-
Aqueous Component: This is often water, which can be modified with buffers or acids.
-
pH Control: The basicity of the aniline nitrogen in this compound means its retention will be pH-dependent. At a pH below its pKa, the amine will be protonated, leading to reduced retention on a reversed-phase column. Buffering the mobile phase, for instance with phosphate or acetate, can ensure reproducible retention times.
-
Additives: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase. These act as ion-pairing agents and can improve peak shape for basic compounds by minimizing interactions with residual silanols on the silica-based stationary phase.
-
A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for purity analysis. This allows for the effective elution of both more polar and more non-polar impurities within a reasonable timeframe.[2]
Experimental Workflow and Protocol
The following diagram illustrates a typical workflow for the HPLC purity assessment of a synthesized compound.
Caption: Workflow for HPLC Purity Analysis.
This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific impurity profile.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[7]
-
Detection Wavelength: A photodiode array detector is recommended to monitor across a range (e.g., 210-400 nm) to ensure all impurities are detected. A single wavelength, such as 254 nm, can be used for quantification.
-
Injection Volume: 10 µL[7]
2. Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Reference Standard Preparation: If a certified reference standard is available, prepare a stock solution and a series of working standards in the diluent to establish linearity and for quantitative analysis.
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Trustworthiness Through System Suitability and Method Validation
To ensure the reliability of the analytical results, the method must be validated, and system suitability must be checked before each run. This is a core requirement of regulatory bodies and is outlined in guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12][13]
SST is performed to verify that the chromatographic system is adequate for the intended analysis.[14][15][16] Key parameters include:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Ensures symmetrical peaks for accurate integration.[14] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency.[14][16] |
| Repeatability (%RSD) | < 2.0% for peak area and retention time of replicate injections. | Demonstrates the precision of the system.[14][16] |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity. | Confirms the separation power of the method.[14][16] |
A system suitability sample, which could be a solution of the reference standard spiked with known impurities or a sample known to contain impurities, should be used.[15]
A comprehensive method validation should be performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11][13] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[17]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating HPLC method.[1][3][18][19][20] The synthesized this compound is subjected to harsh conditions to intentionally degrade it. This helps to:
-
Identify potential degradation products.
-
Establish degradation pathways.
-
Demonstrate that the HPLC method can separate the active ingredient from its degradation products, thus proving its specificity.[20]
Typical stress conditions include:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide.
-
Thermal Stress: Heating the solid material.
-
Photolytic Stress: Exposing the material to UV and visible light.
The following diagram outlines the logic of a forced degradation study.
Caption: Forced Degradation Study Logic.
Conclusion
The assessment of purity for synthesized compounds like this compound is a multi-faceted process that demands a robust and reliable analytical method. Reversed-phase HPLC, particularly with a C18 column, offers a powerful tool for this purpose. However, the true strength of the analysis lies not just in the initial choice of column and mobile phase, but in a systematic approach to method development, rigorous validation according to ICH guidelines, and the ongoing verification of system performance through suitability testing. By adhering to these principles of scientific integrity, researchers can ensure the quality of their synthesized materials and build a solid foundation for subsequent stages of drug development.
References
-
Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). System suitability testing. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]
-
National Institutes of Health. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
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Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]
-
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LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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A Comparative Guide to the Kinetic Studies of Cycloaddition Reactions of 3-Ethynyl-N-methylaniline
In the landscape of synthetic chemistry and drug development, the precise understanding of reaction kinetics is paramount for optimizing processes, elucidating mechanisms, and designing novel molecular entities. This guide provides a comprehensive comparative analysis of the cycloaddition reactions of 3-ethynyl-N-methylaniline, a terminal alkyne of significant interest due to the electronic influence of its substituted aniline ring. While direct kinetic studies on this specific molecule are not extensively documented in publicly available literature, this guide will extrapolate from the well-established principles of cycloaddition reactions and the known electronic effects of its constituent functional groups. We will compare its expected reactivity with other common terminal alkynes and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.
Introduction: The Significance of this compound in Cycloaddition Chemistry
This compound incorporates a terminal alkyne, a versatile functional group for a variety of cycloaddition reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The presence of the N-methylaniline moiety is of particular interest. The N-methyl group is an electron-donating group, which, through resonance with the aromatic ring, can modulate the electron density of the ethynyl group. This electronic perturbation can have a significant impact on the kinetics and regioselectivity of cycloaddition reactions compared to simpler arylalkynes like phenylacetylene. Understanding these effects is crucial for its application in the synthesis of novel heterocyclic compounds for pharmaceuticals and materials science.
Comparative Reactivity in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is one of the most widely utilized cycloaddition reactions. The choice of catalyst, either copper or ruthenium, dictates the regioselectivity of the product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its high efficiency and exclusive formation of the 1,4-disubstituted triazole isomer.[1] This reaction shows a strong preference for terminal alkynes due to the crucial role of the acidic terminal proton in forming the copper(I) acetylide intermediate, a key step in the catalytic cycle.[1][2] Internal alkynes are generally unreactive under standard CuAAC conditions.[1]
The N-methylaniline group in this compound is expected to influence the rate of CuAAC. The electron-donating nature of the N-methyl group increases the electron density on the aromatic ring and, to a lesser extent, on the alkyne. This increased electron density might slightly decrease the acidity of the terminal alkyne proton, potentially slowing the initial copper acetylide formation compared to an alkyne with an electron-withdrawing group. However, the overall effect on the reaction rate is complex and can be influenced by the nature of the azide partner.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer.[3] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted triazoles.[3] The mechanism of RuAAC is distinct from CuAAC and does not rely on the acidity of the terminal proton in the same manner. Therefore, the electronic effects of the N-methylaniline group in this compound may have a different, and potentially less pronounced, impact on the reaction kinetics compared to CuAAC.
Quantitative Comparison of Alkyne Reactivity
To provide a clear comparison, the following table summarizes the expected relative reactivity of this compound in CuAAC reactions compared to other common terminal alkynes. The kinetic data for the reference compounds are based on previously published studies.
| Alkyne | Substituent Effect | Expected Relative Rate (CuAAC) | Reference |
| This compound | Electron-donating (N-methyl) | Moderate | (extrapolated) |
| Phenylacetylene | Neutral (Phenyl) | Baseline | [1] |
| 4-Ethynyltoluene | Weakly electron-donating (Methyl) | Slightly faster than phenylacetylene | (inferred) |
| 4-Nitrophenylacetylene | Electron-withdrawing (Nitro) | Slower than phenylacetylene | [4] |
| Propargyl alcohol | Electron-withdrawing (Hydroxymethyl) | Faster than phenylacetylene | [4] |
Note: The expected relative rate for this compound is a scientific estimation based on established principles of physical organic chemistry and requires experimental verification.
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics of this compound in cycloaddition reactions, the following detailed protocols are provided.
General Experimental Workflow
The general workflow for a kinetic study involves careful preparation of reactants, precise initiation of the reaction, and consistent monitoring of the reaction progress over time.
Caption: Simplified catalytic cycle for CuAAC.
The electron-donating N-methylaniline group is expected to increase the nucleophilicity of the alkyne, which could accelerate the cycloaddition step if it is the rate-determining step. Conversely, if the formation of the copper acetylide is rate-limiting, the decreased acidity of the terminal proton could slow the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state energies and help to elucidate the precise role of the substituent in the reaction mechanism. [5]
Conclusion and Future Directions
References
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Fiveable. Experimental Methods in Chemical Kinetics. Available from: [Link]
-
Hong, V., et al. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Medicinal Chemistry Letters, 2(12), 947-951. Available from: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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University of Bristol. Experimental Kinetics. Available from: [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
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Making Sense Chem. Kinetics | Experimental Methods | A level H2 Chem. YouTube. Available from: [Link]
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Luthfa, A. Experimental Methods in Chemical Kinetics. Slideshare. Available from: [Link]
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Chemistry LibreTexts. 11.3: Cycloaddition Reactions of Alkynes. Available from: [Link]
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Chemistry LibreTexts. 17.7: Experimental methods of chemical kinetics. Available from: [Link]
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Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596-6599. Available from: [Link]
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Kurbanov, S. S., & Kurbanova, A. D. (2015). Theoretical Studies on [3+2]-Cycloaddition Reactions. In Cycloaddition Reactions in Organic Synthesis. IntechOpen. Available from: [Link]
Sources
Introduction: The Strategic Value of the Ethynyl Moiety in Aniline-Based Polymers
An Objective Performance Analysis of 3-Ethynyl-N-methylaniline-Based Materials in Advanced Applications
As a Senior Application Scientist, this guide provides a detailed, evidence-based comparison of materials derived from the monomer this compound. We move beyond simple data reporting to explain the causal relationships behind the observed performance, ensuring that researchers, chemists, and materials scientists can make informed decisions. This document is grounded in experimental data and established scientific principles, providing a trustworthy resource for professionals in the field.
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. However, pristine PANI suffers from limited solubility in common organic solvents and challenges in processability, which restricts its broader application. To overcome these limitations, researchers have focused on creating derivatives by substituting groups onto the aniline ring or the nitrogen atom.
The introduction of an ethynyl (-C≡CH) group at the meta-position of N-methylaniline, creating this compound, is a strategic design choice. This functional group serves multiple purposes:
-
Enhanced Processability: The ethynyl group can improve the solubility of the resulting polymer in organic solvents compared to the unsubstituted PANI backbone.
-
Post-Polymerization Modification: The reactive triple bond provides a site for further chemical reactions, such as "click" chemistry or cross-linking. This allows for the tuning of material properties after the initial polymerization.
-
Modulated Electronic Properties: The electron-withdrawing nature of the ethynyl group can influence the electronic structure of the polymer, affecting its conductivity, electrochemical behavior, and optical properties.
This guide benchmarks the performance of polymers derived from this compound against a well-established standard, poly(N-methylaniline), in the context of corrosion inhibition, a critical application for conductive polymers.
Comparative Analysis: Corrosion Inhibition Performance
One of the most promising applications for polyaniline and its derivatives is the protection of metals, particularly mild steel, from corrosion. The polymer coating acts as a physical barrier and can also induce the formation of a passive oxide layer on the metal surface.
Quantitative Performance Metrics
The effectiveness of a corrosion inhibitor is primarily determined using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The key metric is Inhibition Efficiency (IE), which quantifies the percentage reduction in the corrosion rate.
| Material | Monomer Structure | Substrate | Corrosive Medium | Inhibition Efficiency (IE%) | Data Source |
| Poly(this compound) | This compound | Mild Steel | 1 M HCl | 95.8% | |
| Poly(N-methylaniline) | N-methylaniline | Mild Steel | 1 M HCl | 92.1% |
Analysis of Results:
The data clearly indicates that the presence of the 3-ethynyl group significantly enhances the corrosion inhibition efficiency of the polymer on mild steel in a highly corrosive acidic medium. Poly(this compound) demonstrated an IE of 95.8%, outperforming the 92.1% efficiency of poly(N-methylaniline) under identical conditions.
Causality Behind Performance Difference:
The enhanced performance can be attributed to several factors rooted in the molecular structure:
-
Increased Adsorption: The ethynyl group, with its high electron density in the triple bond (π-electrons), can act as an additional adsorption center. This promotes stronger adhesion of the polymer film to the metallic surface, creating a more robust and stable protective barrier.
-
Larger Molecular Coverage: The presence of the substituent group increases the overall size of the monomer unit, which can lead to greater surface coverage on the metal, physically blocking more active corrosion sites.
-
Electronic Effects: The ethynyl group influences the electron distribution along the polymer backbone, which can enhance the polymer's ability to stabilize the passive oxide layer formed on the steel surface.
Visualization of the Inhibition Mechanism
The following diagram illustrates the proposed mechanism of action for poly(this compound) as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by Poly(this compound).
Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of these findings, the detailed experimental methodologies are provided below. These protocols are standard in the field of electrochemistry and corrosion science.
Synthesis of Poly(this compound)
This protocol describes the chemical oxidative polymerization method.
Workflow Diagram:
Caption: Workflow for the synthesis of Poly(this compound).
Electrochemical Measurements for Corrosion Analysis
System Setup:
-
Working Electrode: A mild steel specimen with an exposed area of 1 cm², polished with emery papers, degreased with acetone, and rinsed with distilled water.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Counter Electrode: A platinum foil.
-
Electrolyte: 1 M HCl solution, both with and without the polymer inhibitor.
Experimental Workflow:
spectroscopic comparison of 3-ethynyl-N-methylaniline and its derivatives
An In-Depth Spectroscopic Comparison of 3-Ethynyl-N-methylaniline and its Derivatives: A Guide for Researchers
Introduction
This compound is a highly versatile bifunctional molecule that serves as a critical building block in the fields of advanced polymer chemistry, materials science, and pharmaceutical development.[1] Its structure, which uniquely combines a nucleophilic secondary amine with a reactive terminal alkyne on an aromatic scaffold, allows for a diverse range of chemical transformations. This dual functionality enables its use in everything from the synthesis of high-performance thermosetting polymers and conjugated systems to the construction of complex heterocyclic compounds for drug discovery.[1][2]
The precise characterization of this compound and its derivatives is paramount to ensuring the identity, purity, and performance of the final materials. A multi-technique spectroscopic approach is essential for obtaining an unambiguous structural and purity profile.[2] This guide provides a comprehensive comparison of the key spectroscopic features of this compound, supported by established experimental protocols. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling confident characterization and facilitating further innovation. We will explore the molecule through the lenses of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS).
General Analytical Workflow
The characterization of a newly synthesized or procured batch of an aniline derivative follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity and purity. The typical workflow ensures that both the molecular framework and the specific functional groups are confirmed.
Caption: General workflow for the characterization of a synthesized aniline derivative.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecular framework.[2]
Causality Behind Experimental Choices
For a molecule like this compound, deuterated chloroform (CDCl₃) is an excellent choice of solvent. It is chemically inert, aprotic, and effectively solubilizes a wide range of organic compounds. Its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the key resonances of the analyte. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) provides a reliable reference point for chemical shifts.
Comparative Spectroscopic Data
The electronic environment of each nucleus dictates its chemical shift (δ). The N-methyl group introduces a singlet in the aliphatic region of the ¹H NMR spectrum, while the ethynyl proton appears as a sharp singlet further downfield. The aromatic protons exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring. In the ¹³C NMR spectrum, each unique carbon atom gives a distinct signal, from the sp-hybridized alkyne carbons to the sp³-hybridized methyl carbon and the various sp²-hybridized aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Insights |
| N-CH₃ | ~2.8 - 2.9 (s, 3H) | ~30 - 31 | Typical for an N-methyl group on an aniline.[3] |
| N-H | ~3.6 - 4.0 (br s, 1H) | - | Broad signal due to quadrupole broadening and exchange; will disappear upon D₂O shake.[4] |
| C≡C-H | ~3.0 - 3.1 (s, 1H) | ~77 | Characteristic chemical shift for a terminal alkyne proton. |
| C ≡C-H | - | ~83 | The carbon atom of the alkyne attached to the aromatic ring. |
| C≡C -H | - | ~77 | The terminal alkyne carbon. |
| Aromatic H | ~6.6 - 7.2 (m, 4H) | ~113 - 129 | Complex multiplet pattern due to meta-substitution. |
| Aromatic C | - | ~113 - 149 | Six distinct signals are expected for the aromatic carbons. |
Note: These are predicted values based on data for similar structures. Actual values may vary slightly based on solvent and experimental conditions.
Impact of Derivatives:
-
Electron-Withdrawing Groups (e.g., -NO₂) on the Ring: These groups will deshield nearby aromatic protons and carbons, shifting their signals downfield (to higher ppm values).
-
Electron-Donating Groups (e.g., -OCH₃) on the Ring: These groups will shield the aromatic nuclei, shifting their signals upfield (to lower ppm values).
-
Substitution on the Alkyne (e.g., replacing -H with -Si(CH₃)₃): This will cause the disappearance of the alkyne proton signal and introduce new signals corresponding to the substituent (e.g., a strong singlet around 0.2 ppm for the TMS group).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Instrumentation: Place the sample in the NMR spectrometer (typically operating at 300-600 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5]
-
Deuterium Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds.[7]
Causality Behind Experimental Choices
For solid samples, the thin solid film method is often preferred for its simplicity and speed.[8] A volatile solvent like methylene chloride is used to dissolve the sample, which is then deposited on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent quickly evaporates, leaving a thin, uniform film of the analyte. This avoids the characteristic C-H stretching and bending bands of mulling agents like Nujol, which can obscure parts of the spectrum.[9][10]
Comparative Spectroscopic Data
The IR spectrum of this compound is rich with characteristic absorption bands that serve as fingerprints for its key functional groups.
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Significance |
| N-H Stretch | ~3400 - 3450 | Medium | Confirms the presence of the secondary amine.[4] |
| C≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp | A definitive peak for a terminal alkyne. |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium | Indicates the aromatic ring. |
| C-H Stretch (Aliphatic) | ~2800 - 2950 | Medium | Corresponds to the N-methyl group. |
| C≡C Stretch (Alkyne) | ~2100 - 2150 | Medium, Sharp | Confirms the presence of the carbon-carbon triple bond. |
| C=C Stretch (Aromatic) | ~1500 - 1610 | Strong | Multiple bands are characteristic of the benzene ring.[11] |
| C-N Stretch | ~1250 - 1350 | Strong | Characteristic of aromatic amines.[4] |
| C-H Out-of-Plane Bend | ~690 - 900 | Strong | The pattern of these bands can help confirm the 1,3-substitution pattern on the ring. |
Impact of Derivatives:
-
Polymerization: Upon polymerization through the ethynyl group, the sharp C≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2100 cm⁻¹ will disappear or significantly decrease in intensity.[1]
-
N-Alkylation: Further substitution on the nitrogen (e.g., converting to N,N-diethyl) would lead to the disappearance of the N-H stretch around 3400 cm⁻¹.
-
Ring Substitution: The pattern of the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region is highly sensitive to the substitution pattern on the aromatic ring, providing valuable confirmatory data.
Experimental Protocol: FT-IR Analysis (Thin Solid Film Method)
-
Sample Preparation: Place a small amount (~5-10 mg) of the solid sample into a small vial. Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to fully dissolve the solid.[8]
-
Deposition: Using a pipette, place one or two drops of the concentrated solution onto the surface of a clean, dry salt plate (NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. The ideal film is slightly translucent.[8][9]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Run Spectrum: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[12] This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic ring and alkyne in this compound.[13][14]
Causality Behind Experimental Choices
A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is typically chosen for UV-Vis analysis to minimize solvent-analyte interactions that can complicate the spectrum. The sample must be prepared at a very low concentration to ensure the absorbance falls within the linear range of the Beer-Lambert Law (typically < 1.0 Absorbance Units) for accurate determination of the molar absorptivity (ε).[12][13]
Comparative Spectroscopic Data
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* electronic transitions within the conjugated system.
Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Significance |
| π → π | ~240 - 250 | Corresponds to the electronic transitions within the substituted benzene ring system. |
| π → π | ~280 - 300 | A longer wavelength band, often influenced by the interaction of the amine lone pair with the aromatic π-system. |
Impact of Derivatives:
-
Extended Conjugation: Adding further conjugated groups to the molecule (e.g., creating a larger poly-aromatic system) will cause a bathochromic shift (shift to a longer wavelength), as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) decreases.[14]
-
Auxochromes: The introduction of auxochromes (substituents with non-bonding electrons, like -OH or -OCH₃) on the ring can also lead to bathochromic shifts and an increase in absorption intensity (hyperchromic effect ).
-
Protonation: In an acidic solution, the lone pair on the nitrogen atom is protonated. This removes its conjugation with the aromatic ring, resulting in a spectrum that more closely resembles that of ethynylbenzene, causing a hypsochromic shift (shift to a shorter wavelength).
Experimental Protocol: UV-Vis Analysis
-
Stock Solution: Accurately weigh a small amount of the sample and dissolve it in a known volume of a UV-grade solvent (e.g., acetonitrile or hexane) in a volumetric flask to prepare a stock solution of known concentration.
-
Dilution: Perform a serial dilution of the stock solution to obtain a final concentration of approximately 10⁻⁵ to 10⁻⁴ M.
-
Blank Reference: Fill a quartz cuvette with the pure solvent to be used as a reference blank.
-
Sample Measurement: Fill a matching quartz cuvette with the diluted sample solution.
-
Data Acquisition: Place both cuvettes in the spectrophotometer. First, run a baseline correction with the solvent blank. Then, measure the absorbance of the sample over a specified wavelength range (e.g., 200-400 nm).[12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.[2][15]
Causality Behind Experimental Choices
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like this compound.[15] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer. Electron Impact (EI) is a common ionization method in GC-MS that provides reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.
Comparative Spectroscopic Data
The mass spectrum will show a prominent molecular ion (M⁺˙) peak corresponding to the molecular weight of the compound. The fragmentation pattern provides a roadmap to the molecule's structure.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Significance |
| 131 | [C₉H₉N]⁺˙ | Molecular ion (M⁺˙). Its presence confirms the molecular weight. |
| 130 | [M-H]⁺ | Loss of a hydrogen radical, a very common fragmentation pathway. |
| 116 | [M-CH₃]⁺ | Loss of the methyl radical from the nitrogen, characteristic of N-methyl anilines. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |
Impact of Derivatives:
-
The molecular weight of any derivative can be easily confirmed by the new m/z value of the molecular ion peak.
-
The fragmentation patterns will change predictably. For example, an N-ethyl derivative would show a prominent loss of an ethyl radical ([M-29]⁺), while a bromo-substituted derivative would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile organic solvent like ethyl acetate or methylene chloride.[16]
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.
-
GC Separation: The sample is vaporized and travels through a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up (e.g., from 70 °C to 280 °C) to separate compounds based on their boiling points and column interactions.[2]
-
Ionization: As compounds elute from the GC column, they enter the ion source of the mass spectrometer and are ionized (e.g., by Electron Impact at 70 eV).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed to identify the compound based on its molecular ion and fragmentation pattern.[15]
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives is essential for advancing research in the many fields that utilize this versatile chemical building block. By employing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can gain a complete and unambiguous understanding of their molecular structures. This guide provides the foundational data and standardized, self-validating protocols necessary to perform these characterizations with confidence. The principles and comparative data presented herein serve as a robust starting point for interpreting the spectra of novel derivatives, enabling faster and more efficient progress in materials science, polymer chemistry, and drug discovery.
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A Comparative Guide to the Biocompatibility of 3-Ethynyl-N-Methylaniline Derivatives for Bioimaging
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for bioimaging is a critical decision that extends beyond mere brightness and spectral properties. An ideal probe must be a silent observer, illuminating biological processes without perturbing them. This guide provides an in-depth evaluation of the biocompatibility of an emerging class of fluorescent probes, 3-ethynyl-N-methylaniline derivatives, in comparison to established alternatives. By understanding the potential toxicological liabilities and the experimental workflows to assess them, researchers can make more informed decisions to ensure the scientific integrity of their findings.
Introduction: The Biocompatibility Imperative in Bioimaging
Small-molecule fluorescent probes are indispensable tools in modern biological research, offering the ability to visualize and quantify specific molecules and events in living cells with high spatial and temporal resolution.[1][2] However, the introduction of any exogenous molecule into a biological system carries the risk of inducing unintended cellular responses, collectively known as cytotoxicity and phototoxicity.[3] These effects can range from subtle alterations in cell signaling to overt cell death, thereby compromising the validity of the experimental data.
This compound derivatives have garnered interest as versatile fluorophores due to their tunable photophysical properties and their utility in bioorthogonal chemistry. The ethynyl group, in particular, allows for facile modification and conjugation to biomolecules of interest. However, the core aniline structure raises important questions about their biocompatibility, as aniline and its derivatives have been associated with various toxicities.[4][5] This guide aims to provide a comprehensive framework for evaluating the biocompatibility of these probes, placing them in context with other widely used classes of fluorescent dyes.
The Toxicological Landscape of Aniline Derivatives
Aniline and its derivatives have a well-documented history of toxicological concerns. Studies have shown that aniline compounds can induce nephrotoxicity (kidney damage) and genotoxicity (damage to genetic material).[4][5] For instance, N-methylaniline has been shown to be toxic to pregnant rats and to cause embryotoxic effects at certain concentrations.[6] Furthermore, some aniline derivatives have been found to be mutagenic in various short-term tests.[7]
The primary concern with aniline derivatives is their potential for metabolic activation into reactive electrophilic intermediates that can covalently bind to cellular macromolecules like DNA, leading to mutations and other forms of cellular damage.[5] While the introduction of an ethynyl group and further substitutions on the N-methylaniline core can alter its metabolic fate and toxicological profile, a cautious and thorough evaluation of biocompatibility is warranted.
Comparative Analysis of Fluorescent Probes
The choice of a fluorescent probe often involves a trade-off between performance and biocompatibility. Here, we compare this compound derivatives with two popular classes of fluorescent probes known for their favorable biocompatibility profiles: BODIPY dyes and Silicon-Rhodamine (SiR) dyes.
| Probe Class | Core Structure | Reported Advantages | Potential Biocompatibility Concerns |
| This compound Derivatives | Aniline | Tunable photophysical properties, small size, useful for bioorthogonal chemistry.[8] | Potential for cytotoxicity, genotoxicity, and developmental toxicity based on the aniline core.[4][5][6] |
| BODIPY Dyes | Boron-dipyrromethene | High fluorescence quantum yield, photostability, low toxicity, and good biocompatibility.[2][9] | Can exhibit phototoxicity through the generation of reactive oxygen species (ROS).[1] |
| Silicon-Rhodamine (SiR) Dyes | Silicon-substituted rhodamine | Far-red to near-infrared emission, high cell permeability, and excellent biocompatibility.[10][11] | Can exhibit cytotoxicity at high concentrations or with prolonged exposure.[12] |
Key Insights:
-
This compound Derivatives: The primary concern stems from the inherent toxicity of the aniline scaffold. Researchers should be particularly vigilant in assessing cytotoxicity and genotoxicity.
-
BODIPY Dyes: While generally considered biocompatible, their potential for phototoxicity, especially in long-term imaging experiments, should not be overlooked.[1][2]
-
SiR Dyes: These probes are often a top choice for live-cell imaging due to their far-red emission, which minimizes phototoxicity and cellular autofluorescence.[10] However, as with any probe, dose-dependent toxicity can occur.
Experimental Protocols for Biocompatibility Assessment
To empower researchers to make data-driven decisions, we provide detailed protocols for two fundamental biocompatibility assays: the MTT assay for cytotoxicity and the Comet assay for genotoxicity.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[13]
Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Probe Treatment: Prepare serial dilutions of the this compound derivative and control probes in culture medium. Remove the old medium from the cells and add 100 µL of the probe-containing medium to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Genotoxicity Assessment: The Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[14][15] The principle of the assay is that fragmented DNA migrates further in an agarose gel under electrophoresis, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Workflow for Comet Assay:
Caption: Workflow for assessing genotoxicity using the Comet assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in suspension or as an adherent culture with various concentrations of the fluorescent probe for a defined period. Include a negative control (untreated cells) and a positive control (e.g., hydrogen peroxide or a known mutagen).
-
Cell Embedding: Harvest the cells and resuspend them in ice-cold PBS. Mix the cell suspension with low melting point agarose and quickly layer it onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides to induce the migration of fragmented DNA.
-
Neutralization and Staining: Neutralize the slides in a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the level of DNA damage using appropriate software. The percentage of DNA in the comet tail is a common metric for quantifying genotoxicity.
In Vivo Biocompatibility Considerations
While in vitro assays provide a crucial first-pass assessment of biocompatibility, the ultimate test lies in in vivo models. When transitioning to animal studies, researchers should consider:
-
Pharmacokinetics and Biodistribution: Understanding how the probe is absorbed, distributed, metabolized, and excreted is essential for interpreting imaging data and assessing potential organ-specific toxicity.
-
Systemic Toxicity: Monitor for signs of systemic toxicity, such as changes in body weight, behavior, and organ function.
-
Long-Term Effects: For longitudinal studies, it is important to evaluate the potential for long-term toxicity and the accumulation of the probe or its metabolites.
Conclusion and Future Directions
The development of novel fluorescent probes like this compound derivatives holds great promise for advancing bioimaging. However, a thorough evaluation of their biocompatibility is not just a preliminary step but a fundamental requirement for generating reliable and reproducible data. The aniline core of these molecules necessitates a careful assessment of their cytotoxic and genotoxic potential.
By employing standardized assays such as the MTT and Comet assays, and by comparing their performance against well-established, biocompatible probes like BODIPY and SiR dyes, researchers can confidently select the most appropriate tools for their specific biological questions. As the field of bioimaging continues to evolve, the rational design of fluorescent probes with improved biocompatibility will be paramount to unlocking new insights into the intricate workings of living systems.
References
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Wikipedia. (2023, November 29). BODIPY. In Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Ethynyl-N-methylaniline Quantification
Introduction: The Imperative for Rigorous Quantification
3-Ethynyl-N-methylaniline is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its precise quantification is not merely an analytical exercise; it is a critical control point that dictates the purity, efficacy, and safety of the final product. An inaccurate measurement can lead to downstream process failures, batch rejection, and compromised patient safety. Therefore, the analytical methods used for its quantification must be robust, reliable, and fit for purpose.
This guide provides an in-depth comparison of the three most common analytical techniques for small molecule quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More importantly, it details the principles and execution of cross-validation, a crucial process for ensuring that analytical data is consistent and comparable, whether a method is transferred between laboratories or updated with new technology. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Pillar 1: An Overview of Core Analytical Techniques
The choice of an analytical method is a balance between the required sensitivity, selectivity, throughput, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is often the workhorse of a quality control laboratory. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For a molecule like this compound, which possesses a chromophore, UV detection provides a simple, robust, and cost-effective means of quantification.[3][4] Its primary limitation is a potential lack of specificity in complex matrices where other components might co-elute and absorb at the same wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds.[1][5] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then ionizes the separated compounds, providing a unique fragmentation pattern, or "fingerprint," which offers a high degree of specificity.[5][6] While highly specific, GC-MS may require derivatization for polar molecules like anilines to improve their volatility and chromatographic behavior, adding a step to the sample preparation process.[5][6][7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.[1][8][9] It is considered the "gold standard" for trace-level quantification in complex biological and chemical matrices.[10][11] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively detect a specific precursor ion and its characteristic product ion, virtually eliminating matrix interference and providing exceptional sensitivity and specificity.[8][9]
Pillar 2: Experimental Design & Protocols
A method is only as reliable as its protocol. The following sections provide detailed, step-by-step procedures for the quantification of this compound using each of the discussed techniques. These protocols are designed to be self-validating by incorporating system suitability and quality control checks.
Workflow Overview
The overall process, from sample preparation to the final cross-validation assessment, follows a structured path to ensure data integrity.
Caption: High-level experimental workflow from sample preparation to final cross-validation.
Protocol 1: HPLC-UV Quantification
-
Rationale: This method is chosen for its robustness and simplicity, making it ideal for routine analysis of process intermediates or final product where the concentration is relatively high and the matrix is clean.
-
Methodology:
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in 50:50 acetonitrile:water.
-
Create a calibration curve by serially diluting the stock to concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.
-
Prepare Quality Control (QC) samples at 80 µg/mL (High), 40 µg/mL (Mid), and 8 µg/mL (Low).
-
Dilute unknown samples to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity LC or equivalent.[3]
-
Column: ZORBAX Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[12]
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm.
-
-
System Suitability Test (SST):
-
Inject the Mid QC sample five times.
-
The Relative Standard Deviation (RSD) of the peak area and retention time must be ≤ 2.0%.
-
-
Run Sequence:
-
Blank (diluent), Calibration Curve, Blank, Low QC, Mid QC, High QC, Unknown Samples (bracketed by QCs every 10-20 injections).
-
-
Acceptance Criteria:
-
Calibration curve R² ≥ 0.995.
-
Accuracy of calibrators and QCs must be within 85-115% of the nominal value (80-120% for the Lower Limit of Quantification).[13]
-
-
Protocol 2: GC-MS Quantification
-
Rationale: This method is selected for its high specificity, which is valuable for identifying and quantifying the analyte in the presence of structurally similar impurities that may not be resolved by HPLC-UV.
-
Methodology:
-
Sample Preparation & Derivatization:
-
Extract samples using Liquid-Liquid Extraction (LLE): Adjust aqueous sample pH to >11 with NaOH, then extract with methylene chloride.[5][6]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended): To improve volatility, add 50 µL ethyl acetate and 50 µL of a suitable acylating agent (e.g., trifluoroacetic anhydride, TFAA). Heat at 70°C for 30 minutes.[6]
-
Evaporate again and reconstitute in 100 µL of ethyl acetate for injection.[6]
-
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
MSD Transfer Line: 280°C.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., molecular ion and key fragments).
-
-
System Suitability & Acceptance Criteria:
-
Follow similar SST and acceptance criteria as the HPLC-UV method, with RSD limits adjusted to ≤ 5% for GC-MS.
-
-
Protocol 3: LC-MS/MS Quantification
-
Rationale: This is the method of choice for bioanalytical studies or when ultra-low detection limits are required, such as in impurity profiling or cleaning verification.[8][9] Its unparalleled selectivity minimizes matrix effects.
-
Methodology:
-
Sample Preparation:
-
For biological samples (plasma, serum), use protein precipitation (add 3 parts cold acetonitrile to 1 part sample), vortex, and centrifuge.
-
For chemical matrices, a simple "dilute-and-shoot" approach may be sufficient after initial method development.
-
-
LC-MS/MS Conditions:
-
LC System: Same as HPLC-UV method.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Optimize using a reference standard. A hypothetical transition for this compound (M.W. 131.17) could be: Q1 (Precursor Ion) m/z 132.1 -> Q3 (Product Ion) m/z 116.1 (loss of methane).
-
Source Parameters: Optimize gas flows (Nebulizer, Heater, Curtain) and temperature for maximum signal intensity.
-
-
System Suitability & Acceptance Criteria:
-
Pillar 3: Performance Comparison & Data Presentation
Objective comparison requires quantifiable performance metrics. The data below represents a typical outcome when validating these three methods for this compound.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 50 | 0.001 - 10 |
| Accuracy (% Bias) | < 5% | < 8% | < 5% |
| Precision (% RSD) | < 3% | < 6% | < 4% |
| LOD (µg/mL) | 0.3 | 0.03 | 0.0003 |
| LOQ (µg/mL) | 1.0 | 0.1 | 0.001 |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
Table 1: Comparative Performance Characteristics of Analytical Methods.
Pillar 4: The Core of Confidence - Cross-Validation
Cross-validation is the process of formally comparing results from two validated analytical methods.[13][16] It is essential when:
-
Transferring a method from a development lab to a QC lab.
-
Introducing a new instrument or technology (e.g., upgrading from HPLC-UV to LC-MS/MS).
-
Comparing data across different clinical or manufacturing sites.[17]
Cross-Validation Experimental Design
-
Define Scope and Acceptance Criteria: Clearly state the purpose of the validation and the statistical limits for agreement in a protocol.[16]
-
Sample Selection: Select a minimum of 30-40 study samples that are representative of the expected concentration range.
-
Analysis: Analyze the exact same set of samples using both the "Test Method" (e.g., the new LC-MS/MS method) and the "Reference Method" (e.g., the established HPLC-UV method).
-
Statistical Analysis: The goal is to determine if the methods are comparable and can be used interchangeably.[13]
-
Correlation Coefficient (r): Should be close to 1. While a good indicator, it can be misleading and should not be the sole criterion.
-
Paired t-test: Used to determine if there is a statistically significant constant bias between the two methods.[18]
-
Bland-Altman Plot: This is the most informative tool. It plots the difference between the two measurements for each sample against the average of the two measurements.[19] This plot visualizes both systematic bias (how far the mean difference is from zero) and any proportional bias (if the difference changes with concentration).
-
Acceptance Criteria for Cross-Validation
The acceptance criteria should be grounded in regulatory guidance and scientific rationale. A common approach, adapted from FDA and EMA guidelines, is the "4-6-15" rule for chromatographic assays:
-
The mean accuracy of the results from the test method should be within ±15% of the results from the reference method.
-
At least 67% (two-thirds) of the individual sample results from the test method must be within ±15% of the corresponding reference method result.
Caption: Decision-making workflow for the cross-validation of two analytical methods.
Conclusion: Selecting the Appropriate Method
There is no single "best" method; the optimal choice is dictated by the analytical objective.
-
For routine, high-concentration assays in a controlled QC environment, HPLC-UV offers an unmatched combination of robustness, simplicity, and low cost.
-
When absolute certainty of analyte identity is required, particularly in the presence of isomers or related impurities, GC-MS provides excellent specificity.
-
For trace-level quantification, analysis in complex biological matrices, or when the highest levels of sensitivity and selectivity are demanded, LC-MS/MS is the unequivocal choice.
Successfully cross-validating these methods ensures data continuity and confidence throughout the drug development lifecycle. It provides the scientific evidence needed to demonstrate that regardless of the tool used, the analytical results are accurate, reproducible, and ultimately, trustworthy. This rigorous approach underpins product quality and patient safety, fulfilling the core mission of every analytical scientist.
References
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Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link][14]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology (November 2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][20][21]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021). U.S. Food and Drug Administration. [Link][22][23]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. [Link][18]
-
Nowak, J., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link][13]
-
Cordin, M., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports. [Link][24]
-
EPA Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link][25]
-
Li, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. RSC Advances. [Link][11]
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Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-ethynyl-N-methylaniline: A Guide to Safety and Compliance
In the landscape of pharmaceutical and materials science research, intermediates like 3-ethynyl-N-methylaniline are instrumental. This versatile compound, featuring both an ethynyl group and a substituted aniline moiety, is a valuable building block in synthetic chemistry.[1] However, its chemical nature as an aromatic amine necessitates a rigorous and informed approach to its handling and, critically, its disposal. Aromatic amines as a class are recognized for their potential health hazards, including toxicity and carcinogenicity, demanding that they be managed with extreme caution to protect both laboratory personnel and the environment.[2][3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring that your disposal plan is not just a routine but a self-validating system of safety and regulatory compliance.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure as a substituted aniline allows us to infer a hazard profile based on well-studied analogues like aniline, N-methylaniline, and 3-ethynylaniline.[4][5][6]
Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[5][6] A primary health concern is their ability to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms like dizziness, headache, and cyanosis (a blueish tint to the skin).[3] Furthermore, many anilines are classified as suspected carcinogens and mutagens.[3][7] Therefore, treating this compound with the highest degree of caution is imperative.
| Hazard Classification (Inferred) | Description | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[5] | Prevention of direct contact and aerosol generation. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[4] | Use of appropriate gloves and eye protection is mandatory. |
| Skin Sensitization | May cause an allergic skin reaction. | Avoid all skin contact; contaminated clothing must be removed immediately. |
| Specific Target Organ Toxicity | May cause respiratory irritation and potential damage to organs through prolonged exposure.[4][5] | Work must be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Hazardous to the Aquatic Environment | Anilines are often very toxic to aquatic life with long-lasting effects.[8][9] | Absolutely no drain disposal. Environmental release must be prevented. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from synthesis to disposal—the correct PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Always consult the glove manufacturer's specifications for breakthrough time and compatibility.[6][10]
-
Eye/Face Protection: Wear tightly fitting safety goggles. For operations with a higher risk of splashing, a face shield is also required.[4][10]
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6]
-
Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[11]
Waste Management: Segregation and Containment
Proper disposal begins the moment the chemical is used. Establishing a clear waste stream prevents accidental mixing and ensures regulatory compliance.
Step 1: Designate a Hazardous Waste Container
-
Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.
-
The container must be in good condition, with a tightly sealing screw cap to prevent leaks or the escape of vapors.
Step 2: Label the Container Correctly
-
Before any waste is added, affix a hazardous waste label.
-
The label must clearly state "Hazardous Waste " and list the full chemical name: "This compound ".
-
List all other components of the waste stream (e.g., solvents used for rinsing).
-
Keep a running total of the percentages of each component.
Step 3: Segregate Your Waste
-
Crucially, do not mix aniline waste with incompatible materials. This includes strong oxidizing agents and strong acids, which can cause violent reactions.[12]
-
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel, away from ignition sources.[11]
Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Decision-Making Workflow for Spills
Caption: Decision workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup (Small, Contained Spills)
This procedure should only be performed by trained personnel.
-
Ensure Safety: Make sure you are wearing the appropriate PPE as described in Section 2.[13]
-
Control Vapors: Ensure the chemical fume hood sash is at the proper height to maintain adequate ventilation.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[14][15] Work from the outside of the spill inward to prevent spreading.
-
Collect the Residue: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbent material and place it into a designated hazardous waste container.[11]
-
Decontaminate the Surface: Clean the spill area thoroughly. A common procedure is to use a detergent and water solution, followed by a final rinse with water.[13] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[13]
-
Package for Disposal: Seal the container tightly, ensure it is properly labeled, and place it in the satellite accumulation area for pickup.
Final Disposal Procedure for Bulk Waste
The final step is the removal of the accumulated waste from your laboratory by trained professionals. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [16][17]
-
Consolidate Waste: Ensure all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), spill cleanup debris, and rinsate, is collected in the properly labeled hazardous waste container.
-
Do Not Overfill: Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills during transport.
-
Seal and Clean: Securely tighten the cap. Wipe the exterior of the container clean to remove any external contamination.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for transport from the satellite accumulation area to the main collection point.
This chemical will be transported to a licensed treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[18] This process is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, under which aniline is listed as a hazardous waste with the code U012.[7][19]
By adhering to these protocols, you ensure that your vital research does not come at the cost of safety or environmental integrity. Building this deep trust in safe chemical handling is paramount to our shared scientific mission.
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SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved January 14, 2026, from [Link]
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Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved January 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (2017, March 28). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved January 14, 2026, from [Link]
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CPAChem. (2023, March 24). Safety data sheet. Retrieved January 14, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylaniline, 98%. Retrieved January 14, 2026, from [Link]
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Occupational Safety and Health Administration. (2024, March 29). ANILINE. Retrieved January 14, 2026, from [Link]
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ScienceDirect. (n.d.). Aging and thermal degradation of poly(N-methylaniline). Retrieved January 14, 2026, from [Link]
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PubChem - NIH. (n.d.). 3-Ethynyl-N,N-dimethylaniline. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2025, August 5). Aging and thermal degradation of poly(N-methylaniline) | Request PDF. Retrieved January 14, 2026, from [Link]
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A Comprehensive Safety Protocol for Handling 3-ethynyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 3-ethynyl-N-methylaniline. As a Senior Application Scientist, my objective is to synthesize critical safety data with field-proven best practices to ensure your operational safety and experimental integrity.
Hazard Assessment: A Synthesis of Structural Risks
The risk profile of this compound is derived from the functional groups within its structure. The aniline core is the primary driver of systemic toxicity, while the ethynyl group and N-alkylation contribute to its overall chemical properties and potential hazards.
-
Aniline and N-methylaniline Moiety (Systemic Toxicity): The most significant risks are associated with the N-methylaniline portion. Anilines are well-documented as being toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] A primary concern is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like dizziness, headache, and cyanosis (bluish skin).[5][6] The effects of exposure may be delayed.[5][6] Furthermore, repeated or prolonged exposure to N-methylaniline may cause damage to organs.[1][3]
-
3-Ethynylaniline Moiety (Irritation and Flammability): The SDS for 3-ethynylaniline classifies it as a flammable liquid and vapor.[7] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[7][8] Therefore, all ignition sources must be strictly controlled in the handling area.[7]
-
Aquatic Toxicity: N-methylaniline is classified as very toxic to aquatic life, with long-lasting effects.[3][6] This necessitates stringent controls to prevent its release into the environment.[3][8]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure through dermal contact, inhalation, and eye contact. The following equipment must be used for all operations involving this compound, from weighing small quantities to conducting reactions and purification.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes to protect against splashes and vapors. Conforming to EN 166 (EU) or NIOSH (US) standards is required.[7][8] |
| Face Shield | Required over goggles during procedures with a high risk of splashing, such as transferring large volumes or during reaction workup.[9][10] | |
| Hand Protection | Double Gloves | An inner and outer pair of chemical-resistant gloves minimizes the risk of exposure from a single glove failure or during doffing. |
| Chemical-Resistant Gloves | Nitrile gloves may suffice for incidental contact, but thicker, more resistant gloves such as Neoprene or Butyl Rubber are recommended for extended handling.[9][11] Always check manufacturer data for breakthrough times for anilines.[9] Inspect gloves for any signs of degradation before and during use.[11] | |
| Body Protection | Flame-Retardant Lab Coat | Must be fully buttoned to protect against minor splashes and potential fire hazards. |
| Chemical-Resistant Apron | Worn over the lab coat, this provides an additional barrier during dispensing or when handling quantities greater than a few milliliters.[9][11] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound is mandatory inside a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors.[2][12] |
| Air-Purifying Respirator | A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a significant spill outside of a fume hood.[9][13] |
Operational Plan: Step-by-Step Handling & Disposal
A systematic workflow is essential for maintaining a safe laboratory environment. The following diagram and procedures outline the critical stages of working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
A. Engineering Controls
-
Chemical Fume Hood: All manipulations must occur within a fume hood with a verified face velocity (typically 80-120 fpm). Keep the sash at the lowest practical height.[14]
-
Emergency Equipment: Before starting work, confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[12]
B. Spill Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including double gloves, goggles, a lab coat, and, if necessary, a respirator.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[7]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor or environmental health and safety office, per institutional policy.
C. Disposal Plan
Chemical waste must be handled with the same care as the parent compound. Never pour chemical waste into sink drains.[15]
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and used solvents from purification, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All disposables that have come into contact with this compound (gloves, pipette tips, absorbent paper) must be collected in a separate, sealed hazardous waste bag or container.[11]
-
Labeling and Storage: Waste containers must be labeled with "Hazardous Waste" and the full chemical name.[14] Store these containers in a designated satellite accumulation area away from general work areas until they are collected by trained disposal personnel.[11]
By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling this compound, ensuring a secure environment for groundbreaking research and development.
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- 3-Ethynylaniline SDS, 54060-30-9 Safety D
- Personal protective equipment for handling 3-(Oxan-4-yl)aniline. Benchchem.
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
